molecular formula C6H3FN4O2 B149403 4-Fluoro-3-nitrophenyl azide CAS No. 28166-06-5

4-Fluoro-3-nitrophenyl azide

Cat. No.: B149403
CAS No.: 28166-06-5
M. Wt: 182.11 g/mol
InChI Key: VCTBSHQJICJJFV-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenyl azide (historically known as 1-fluoro-2-nitro-4-azidobenzene or FNAB) is a powerful and versatile aryl azide photolinker with flexible chemistry that is exploited for covalent bioconjugation and the functionalization of polymer surfaces . Upon photo-irradiation, this compound generates a highly reactive nitrene intermediate that can form covalent bonds through insertion reactions into C-H and O-H bonds, or undergo ring expansion. A key feature of its reactivity is the presence of an electron-deficient aromatic ring, which allows the fluorine atom to be substituted by nucleophiles like amines, enabling thermochemical conjugation even in the absence of light . This dual chemical functionality facilitates the robust and covalent immobilization of a wide range of biomolecules onto otherwise inert surfaces, a process fundamental to numerous biochemical assays and diagnostic platforms . Its primary research applications include the photochemical activation of polymer surfaces for the subsequent ligand-free immobilization of antibodies, enzymes, oligonucleotides, DNA aptamers, and even whole cells . Furthermore, this compound has been instrumental in the development of rapid diagnostic tools, such as enzyme-linked immunosorbent assays (ELISA) and the preparation of bioactive polystyrene cuvettes for the direct spectrophotometric detection of analytes like urinary oxalate . Its simple, single-step preparation and effective coupling of biomolecules to materials make it a valuable reagent in the fields of surface engineering, biosensor development, and materials science .

Properties

IUPAC Name

4-azido-1-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VCTBSHQJICJJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O2
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DSSTOX Substance ID

DTXSID90950909
Record name 4-Azido-1-fluoro-2-nitrobenzene
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Molecular Weight

182.11 g/mol
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CAS No.

28166-06-5
Record name 1-Fluoro-2-nitro-4-azidobenzene
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Record name 4-Fluoro-3-nitrophenyl azide
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Record name Benzene, 4-azido-1-fluoro-2-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Fluoro-3-nitrophenyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrophenyl azide (FNPA), a versatile molecule with applications in biochemical research, particularly as a photoaffinity label. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and outlines essential safety and handling procedures.

Properties of this compound

This compound is an orange, crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the azide, nitro, and fluoro functional groups contributes to its unique reactivity and utility in various chemical applications.[2]

PropertyValueReference
CAS Number 28166-06-5[1]
Molecular Formula C₆H₃FN₄O₂[3]
Molecular Weight 182.11 g/mol [1][3]
Appearance Orange powder or needles[1]
Melting Point 54-56 °C[1]
Synonyms FNPA, 4-Azido-1-fluoro-2-nitrobenzene[1]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. Representative spectral data are summarized below.

Spectroscopic DataKey Features
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The fluorine and nitro groups will influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR Aromatic carbons generally resonate between 110-160 ppm. The carbon atoms attached to the fluorine, nitro, and azide groups will exhibit distinct chemical shifts.
IR Spectroscopy A strong, characteristic absorption band for the azide (-N₃) stretching vibration is expected around 2100-2150 cm⁻¹.[4]
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of the compound.

Note: Specific spectral data including ¹H NMR, ¹³C NMR, and Mass Spectrometry (GC) for 4-Azido-1-fluoro-2-nitrobenzene are available in the SpectraBase database.[5]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then converted to the final azide product via a diazotization reaction followed by treatment with sodium azide.

Synthesis Workflow

SynthesisWorkflow start p-Fluoroaniline intermediate 4-Fluoro-3-nitroaniline start->intermediate Nitration product This compound intermediate->product Diazotization & Azidation reagent1 HNO₃ / H₂SO₄ reagent2 1. NaNO₂ / HCl 2. NaN₃

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitroaniline

This procedure is adapted from a known method for the nitration of p-fluoroaniline.

Materials:

  • p-Fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Concentrated Ammonia solution (NH₄OH)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add p-fluoroaniline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of p-fluoroaniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour at 10 °C.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of concentrated ammonia solution until the product precipitates.

  • Filter the crude 4-fluoro-3-nitroaniline, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound

This is a general procedure for the conversion of an aromatic amine to an aryl azide.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ice

Procedure:

  • Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound will form.

  • Continue stirring the reaction mixture for 1-2 hours at 0-5 °C.

  • Filter the product, wash thoroughly with cold water, and dry under vacuum in the dark.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H301: Toxic if swallowed.[3]P264: Wash skin thoroughly after handling.[3]
H311: Toxic in contact with skin.[3]P270: Do not eat, drink or smoke when using this product.[3]
H331: Toxic if inhaled.[3]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
H228: Flammable solid.[3]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Organic azides are potentially explosive and sensitive to heat, shock, and friction. It is crucial to avoid heating the solid material and to handle it with non-metal spatulas. For disposal, it is recommended to consult and adhere to institutional and local regulations for hazardous waste.

Applications

This compound is primarily used as a photoaffinity label in biochemical and pharmacological research.[6] Upon exposure to UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the active site of an enzyme. This property allows for the identification and characterization of binding sites of ligands, drugs, and other biologically active molecules.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide: A Versatile Tool for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Powerful Photoactive Probe

4-Fluoro-3-nitrophenyl azide (FNPA) is a hetero-bifunctional, photo-activatable cross-linking agent that has carved a significant niche in the fields of biochemistry, molecular biology, and drug discovery. Its utility lies in its ability to covalently modify and cross-link biomolecules upon activation by ultraviolet (UV) light, enabling the study of molecular interactions, the identification of binding partners, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of FNPA, including its synthesis, chemical properties, and detailed protocols for its application in photoaffinity labeling and protein cross-linking.

Core Properties and Synthesis

FNPA is an orange, crystalline solid with a molecular weight of 182.11 g/mol and a melting point of 54-56 °C. It is characterized by the presence of a photoreactive azide group and a nucleophilic substitution-labile fluorine atom, both attached to a nitro-substituted benzene ring. The electron-withdrawing nitro group enhances the photoreactivity of the azide and the reactivity of the fluorine atom towards nucleophiles.

Synthesis of this compound

The synthesis of FNPA is typically achieved through a two-step diazotization reaction starting from 4-fluoro-3-nitroaniline.

Experimental Protocol: Synthesis of this compound

  • Diazotization: Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Azide Formation: In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

  • Slowly add the cold sodium azide solution to the diazonium salt solution, again keeping the temperature below 5 °C. A yellow precipitate of this compound will form.

  • Stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Purification: Collect the crude product by filtration and wash it with cold water.

  • Recrystallize the crude product from petroleum ether to obtain pure, orange needles of this compound.

Diagram of the Synthesis Workflow for this compound

G cluster_start Starting Material cluster_reagents1 Reagents for Diazotization cluster_reagents2 Reagent for Azide Formation cluster_product Final Product 4-Fluoro-3-nitroaniline 4-Fluoro-3-nitroaniline Diazotization Diazotization 4-Fluoro-3-nitroaniline->Diazotization Step 1 HCl, H2O HCl, H2O HCl, H2O->Diazotization NaNO2 NaNO2 NaNO2->Diazotization NaN3 NaN3 Azide Formation Azide Formation NaN3->Azide Formation This compound This compound Diazotization->Azide Formation Step 2 Purification (Recrystallization) Purification (Recrystallization) Azide Formation->Purification (Recrystallization) Step 3 Purification (Recrystallization)->this compound G FNPA This compound Nitrene Reactive Nitrene Intermediate FNPA->Nitrene UV Light (hν) - N2 Covalent Adduct Covalent FNPA-Biomolecule Adduct Nitrene->Covalent Adduct Insertion/Addition Reaction Biomolecule Biomolecule (Protein, etc.) Biomolecule->Covalent Adduct G Target Protein Target Protein (e.g., MAO-B) Incubation Incubation (in dark) Target Protein->Incubation FNPA This compound FNPA->Incubation UV_Irradiation UV Irradiation (~350 nm) Incubation->UV_Irradiation Covalent_Complex Covalent Protein-FNPA Complex UV_Irradiation->Covalent_Complex Analysis Analysis (SDS-PAGE, Western Blot, etc.) Covalent_Complex->Analysis G Protein_A Protein A Modification Modification of Protein A Protein_A->Modification FNPA This compound FNPA->Modification Protein_A_FNPA Protein A-FNPA Conjugate Modification->Protein_A_FNPA Interaction Interaction Protein_A_FNPA->Interaction Protein_B Protein B Protein_B->Interaction UV_Irradiation UV Irradiation Interaction->UV_Irradiation Crosslinked_Complex Cross-linked Protein A-B Complex UV_Irradiation->Crosslinked_Complex Analysis Analysis (SDS-PAGE, Mass Spec) Crosslinked_Complex->Analysis

4-Fluoro-3-nitrophenyl azide discovery and background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide for Researchers, Scientists, and Drug Development Professionals

Introduction and Background

This compound (FNPA), also known by its historical name 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a versatile hetero-bifunctional chemical probe first introduced in the late 1960s. It has since become a valuable tool in biochemistry, drug discovery, and materials science. FNPA belongs to the class of aryl azides, which are well-known for their ability to undergo photoactivated covalent modification of other molecules.

The core functionality of FNPA lies in its two reactive moieties: a nitrophenyl azide group and a fluoro group. The azide group is photo-activatable; upon exposure to ultraviolet (UV) light, it releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into C-H, N-H, and O-H bonds in its immediate vicinity, forming stable covalent linkages. The fluoro group, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution by primary amines and thiols. This dual reactivity allows for a two-stage functionalization, making FNPA a powerful tool for a variety of applications.

This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the life sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 28166-06-5[1]
Molecular Formula C₆H₃FN₄O₂[1]
Molecular Weight 182.11 g/mol [1]
Appearance Orange powder or needles[1]
Melting Point 54-56 °C[1]
Solubility Soluble in organic solvents (DMSO, DMF)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, 4-fluoro-3-nitroaniline. The first step involves the diazotization of the aniline, followed by the substitution of the diazonium group with an azide.

Experimental Protocol: Synthesis

This protocol is adapted from the procedure described by Kumar et al. (2016).

Materials:

  • 4-fluoro-3-nitroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • In a fume hood, dissolve 4-fluoro-3-nitroaniline in a minimal amount of concentrated HCl and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a color change.

  • Azide Substitution:

    • In a separate flask, dissolve sodium azide in cold distilled water.

    • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution while stirring vigorously and maintaining the temperature at 0-5 °C. A precipitate will form.

    • Continue stirring the reaction mixture for an additional 1-2 hours at 0-5 °C.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

    • Recrystallize the crude product from ethanol to obtain pure this compound as orange needles.

    • Dry the final product under vacuum.

Safety Precautions: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azide Substitution cluster_end Final Product A 4-Fluoro-3-nitroaniline B Dissolve in conc. HCl Cool to 0-5 °C A->B Reagents: conc. HCl C Add NaNO₂ solution Stir for 30 min B->C Reagent: NaNO₂ D Diazonium Salt Intermediate C->D F Add diazonium salt to NaN₃ Stir for 1-2 hours D->F Reaction E Prepare NaN₃ solution E->F G Crude this compound F->G H Filter and Wash G->H I Recrystallize from Ethanol H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Discovery

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets, such as proteins and nucleic acids. FNPA is an excellent reagent for this purpose due to its ability to form a covalent bond with the target molecule upon photoactivation.

A notable application of FNPA in photoaffinity labeling is the study of monoamine oxidases (MAOs), enzymes that are important targets for antidepressant and neuroprotective drugs. A study by Chen et al. (1985) demonstrated that FNPA acts as a selective photoaffinity label for type B monoamine oxidase (MAO-B).[2]

Quantitative Data from MAO-B Labeling Study:

The inhibitory effects of FNPA on MAO-A and MAO-B were quantified in the dark, revealing competitive inhibition.

EnzymeSubstrateKi (µM)
MAO-A Serotonin3
MAO-B Phenylethylamine0.78

Data from Chen et al. (1985)[2]

Upon photoirradiation, FNPA caused irreversible inhibition of MAO-B, indicating covalent modification.

Experimental Protocol: Photoaffinity Labeling of a Target Protein

This generalized protocol is based on the principles described in the study of MAO-B by Chen et al. (1985) and general photoaffinity labeling procedures.

Materials:

  • Purified target protein in a suitable buffer (e.g., phosphate buffer)

  • This compound (FNPA) stock solution in DMSO or ethanol

  • UV lamp (e.g., 350 nm)

  • Control ligand (for competition experiments)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer for protein identification and peptide mapping

Procedure:

  • Incubation (in the dark):

    • Incubate the target protein with the desired concentration of FNPA in a suitable reaction buffer. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • As a control, set up a parallel reaction containing the target protein, FNPA, and a saturating concentration of a known ligand for the target protein. This will serve as a competition experiment to demonstrate the specificity of labeling.

    • Incubate the mixtures in the dark at an appropriate temperature (e.g., room temperature or 37 °C) for a predetermined time to allow for binding of FNPA to the target.

  • Photoactivation:

    • Expose the reaction mixtures to UV light at a suitable wavelength (e.g., 350 nm) for a specific duration. The optimal irradiation time and distance from the UV source should be determined empirically. Perform this step on ice to minimize heat-induced damage to the protein.

  • Analysis of Labeling:

    • Quench the reaction by adding a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled protein. If a radiolabeled or fluorescently tagged version of FNPA is not used, the labeling can be detected by a shift in the molecular weight of the target protein or by mass spectrometry.

  • Identification of Labeled Peptides:

    • Excise the protein band of interest from the gel.

    • Perform in-gel digestion of the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the site of covalent modification by FNPA.

Photoaffinity Labeling Workflow Diagram

Photoaffinity_Labeling_Workflow A Target Protein + FNPA (in the dark) B Incubation (Binding Equilibrium) A->B C UV Irradiation (Photoactivation) B->C D Covalent Labeling of Target C->D Nitrene Insertion E SDS-PAGE Analysis D->E F In-gel Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Identification of Labeled Peptide(s) G->H

Caption: General workflow for photoaffinity labeling of a target protein using FNPA.

Crosslinking and Bioconjugation

The dual reactivity of FNPA also makes it a useful crosslinking agent for creating bioconjugates and for surface immobilization of biomolecules. The fluoro group can first be reacted with a primary amine or thiol on a biomolecule or a functionalized surface. The resulting conjugate, now bearing a photo-activatable azide group, can then be used to covalently attach to a second molecule or surface upon UV irradiation.

Experimental Protocol: Two-Step Protein-Protein Crosslinking

This is a representative protocol for crosslinking two proteins (Protein A and Protein B) using FNPA.

Materials:

  • Protein A (containing accessible primary amines)

  • Protein B

  • This compound (FNPA)

  • Reaction buffer (e.g., phosphate or borate buffer, pH 8-9)

  • Quenching reagent (e.g., a small molecule with a primary amine like Tris or glycine)

  • Dialysis or size-exclusion chromatography equipment

  • UV lamp (e.g., 350 nm)

  • SDS-PAGE reagents and equipment

Procedure:

Step 1: Conjugation of FNPA to Protein A (in the dark)

  • Dissolve Protein A in the reaction buffer.

  • Add a molar excess of FNPA (from a stock solution in DMSO or DMF) to the Protein A solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture in the dark with gentle stirring for several hours at room temperature.

  • Quench the reaction by adding an excess of the quenching reagent to consume any unreacted FNPA.

  • Remove the excess unreacted FNPA and quenching reagent by dialysis or size-exclusion chromatography against a suitable buffer. The product of this step is Protein A conjugated to the nitrophenyl azide moiety (Protein A-NPA).

Step 2: Photo-crosslinking of Protein A-NPA to Protein B

  • Mix the purified Protein A-NPA with Protein B in a suitable buffer.

  • Irradiate the mixture with UV light (e.g., 350 nm) for a predetermined time on ice.

  • Analyze the reaction products by SDS-PAGE to identify the crosslinked Protein A-Protein B conjugate, which will have a higher molecular weight than the individual proteins.

Crosslinking Logical Relationship Diagram

Crosslinking_Logic cluster_step1 Step 1: Nucleophilic Substitution (Dark) cluster_step2 Step 2: Photo-crosslinking (UV Light) A Protein A (with -NH₂ group) C Protein A-NPA Conjugate A->C B FNPA B->C E Protein A-Protein B Crosslinked Complex C->E UV Light D Protein B D->E

Caption: Logical diagram of the two-step protein-protein crosslinking process using FNPA.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and the broader life sciences. Its dual reactivity allows for both targeted conjugation and photo-inducible covalent modification, making it suitable for a range of applications including photoaffinity labeling, crosslinking, and surface immobilization of biomolecules. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of FNPA in the laboratory. As with any reactive chemical, proper safety precautions should always be observed when handling FNPA.

References

The Versatility of 4-Fluoro-3-nitrophenyl Azide: A Technical Guide to its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA) is a versatile hetero-bifunctional crosslinking agent that has carved a niche in the fields of biochemistry, drug discovery, and materials science. Its utility stems from the presence of two key functional groups: a photoactivatable azide and a nucleophilic substitution-reactive fluorine atom. Upon photolysis, the azide group forms a highly reactive nitrene intermediate capable of forming covalent bonds with a wide range of chemical entities. This property makes FNPA an invaluable tool for photoaffinity labeling to identify and characterize protein-ligand interactions. Furthermore, the fluorine atom is susceptible to nucleophilic substitution by amine and thiol groups, enabling the straightforward conjugation of FNPA to biomolecules and surfaces. This technical guide provides an in-depth overview of the core applications of FNPA, complete with experimental protocols, quantitative data, and visual workflows to facilitate its effective use in research and development.

Core Applications

The primary applications of this compound can be broadly categorized into two main areas:

  • Photoaffinity Labeling: FNPA is widely employed as a photoaffinity labeling reagent to identify and characterize the binding sites of ligands on their target proteins. The process involves attaching FNPA to a ligand of interest, incubating the ligand-FNPA conjugate with the target protein, and then activating the azide group with UV light to form a covalent crosslink between the ligand and the protein. Subsequent analysis by techniques such as SDS-PAGE and mass spectrometry allows for the identification of the labeled protein and the specific amino acid residues at the binding site.

  • Bioconjugation and Surface Immobilization: The reactivity of the fluorine atom in FNPA allows for its use in the covalent attachment of biomolecules to other molecules or to solid surfaces. This is particularly useful for the development of biosensors, affinity chromatography matrices, and targeted drug delivery systems. Biomolecules containing primary amine groups, such as proteins and peptides, can readily displace the fluorine atom to form stable conjugates.

Quantitative Data

The following tables summarize key quantitative data related to the application of this compound in photoaffinity labeling, specifically in the study of monoamine oxidases (MAO).

Target EnzymeSubstrateFNPA Concentration (µM)Inhibition Constant (Ki) (µM)Inhibition TypeReference
Monoamine Oxidase A (MAO-A)Serotonin1510Competitive (in the dark)[1]
Monoamine Oxidase B (MAO-B)Phenylethylamine-0.78Competitive (in the dark)[2]
Monoamine Oxidase B (MAO-B)Serotonin-3Competitive (in the dark)[2]
Monoamine Oxidase B (MAO-B)--2.8Competitive (in the dark)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, 4-fluoro-3-nitroaniline.

Materials:

  • 4-fluoro-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ice

  • Water

  • Filtration apparatus

  • Beakers and stirring equipment

Procedure:

  • Dissolve 4-fluoro-3-nitroaniline in a warm mixture of concentrated HCl and water.[4]

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-30 minutes. This step forms the diazonium salt.

  • In a separate beaker, dissolve sodium azide in water and cool the solution in an ice bath.

  • Slowly add the cold sodium azide solution to the diazonium salt solution. A yellow precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the product under vacuum in the dark. The resulting product should be an orange powder or needles.[5]

Note: Phenyl azides can be explosive and should be handled with care. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 2: Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This protocol provides a general procedure for the photoaffinity labeling of MAO-B with FNPA.

Materials:

  • Purified MAO-B enzyme

  • This compound (FNPA)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Substrate for MAO-B (e.g., phenylethylamine) for competition experiments

  • UV lamp (e.g., 254 nm or 365 nm)

  • SDS-PAGE equipment and reagents

  • Autoradiography or phosphorimaging system (if using radiolabeled FNPA)

  • Mass spectrometer for protein identification

Procedure:

  • Incubation (in the dark):

    • Prepare a solution of purified MAO-B in phosphate buffer.

    • Add FNPA to the enzyme solution to the desired final concentration (e.g., in the micromolar range).[2][3]

    • For competition experiments, pre-incubate the enzyme with a saturating concentration of a known MAO-B substrate before adding FNPA.

    • Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes).

  • Photoirradiation:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice).

    • Expose the mixture to UV light at a specific wavelength (e.g., 254 nm or 365 nm) for a defined period (e.g., 1-10 minutes). The optimal irradiation time and wavelength should be determined empirically.

  • Quenching and Analysis:

    • After irradiation, quench any unreacted nitrene by adding a scavenger molecule (e.g., dithiothreitol).

    • Denature the protein samples by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled protein. If a radiolabeled FNPA was used, this can be done by autoradiography or phosphorimaging. For non-radiolabeled probes, the labeled protein can be identified by mass spectrometry.

  • Protein Identification and Mapping of the Labeling Site (Mass Spectrometry):

    • Excise the protein band corresponding to MAO-B from the SDS-PAGE gel.

    • Perform in-gel digestion of the protein (e.g., with trypsin).

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein and to pinpoint the specific amino acid residue(s) covalently modified by FNPA.[6][7]

Protocol 3: Immobilization of a Protein onto a Surface

This protocol outlines a general method for the covalent immobilization of a protein onto an amine-functionalized surface using FNPA.

Materials:

  • Amine-functionalized surface (e.g., glass slide, microarray plate, or nanoparticles)

  • This compound (FNPA)

  • Anhydrous organic solvent (e.g., dimethylformamide or dioxane)

  • Protein to be immobilized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV lamp

Procedure:

  • Surface Activation with FNPA:

    • Dissolve FNPA in an anhydrous organic solvent.

    • Immerse the amine-functionalized surface in the FNPA solution and incubate at room temperature in the dark. The fluorine atom of FNPA will react with the surface amine groups.

    • After the incubation period, thoroughly wash the surface with the organic solvent and then with a suitable buffer to remove any unbound FNPA.

  • Protein Immobilization via Photocoupling:

    • Prepare a solution of the protein to be immobilized in a suitable buffer.

    • Apply the protein solution to the FNPA-activated surface.

    • Expose the surface to UV light to activate the azide groups on the surface, leading to the formation of nitrene intermediates that will covalently bind to the protein.

    • After irradiation, wash the surface extensively with buffer to remove any non-covalently bound protein.

  • Characterization:

    • Confirm the successful immobilization of the protein using appropriate analytical techniques, such as fluorescence microscopy (if the protein is fluorescently labeled), X-ray photoelectron spectroscopy (XPS), or by performing a functional assay to test the activity of the immobilized protein.

Visualizations

photoaffinity_labeling_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis Ligand Ligand of Interest Conjugate Ligand-FNPA Conjugate Ligand->Conjugate Conjugation FNPA This compound (FNPA) FNPA->Conjugate Protein Target Protein Incubation Incubation (Dark) Protein->Incubation Conjugate->Incubation UV UV Irradiation (Photolysis) Incubation->UV Crosslinked Covalently Crosslinked Protein-Ligand Complex UV->Crosslinked SDSPAGE SDS-PAGE Crosslinked->SDSPAGE Digestion In-gel Digestion (e.g., Trypsin) SDSPAGE->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Identification Protein ID & Binding Site Mapping MS->Identification

Caption: Workflow for photoaffinity labeling using FNPA.

surface_immobilization_workflow cluster_activation Surface Activation cluster_immobilization Protein Immobilization cluster_characterization Characterization Surface Amine-Functionalized Surface ActivatedSurface FNPA-Activated Surface Surface->ActivatedSurface Nucleophilic Substitution FNPA This compound (FNPA) FNPA->ActivatedSurface UV UV Irradiation ActivatedSurface->UV Protein Protein Solution Protein->UV ImmobilizedProtein Covalently Immobilized Protein UV->ImmobilizedProtein Nitrene Insertion Analysis Analytical Techniques (e.g., XPS, Fluorescence Microscopy, Functional Assay) ImmobilizedProtein->Analysis

Caption: Workflow for protein immobilization using FNPA.

fnpa_reaction_mechanism FNPA This compound F-Ph-N₃ Nitrene Aryl Nitrene Intermediate F-Ph-N FNPA->Nitrene UV Light (hν) N2 N₂ Nitrene->N2 CovalentAdduct Covalent Adduct F-Ph-NH-Protein Nitrene->CovalentAdduct Insertion/Addition AminoAcid Protein Amino Acid Residue (e.g., C-H, N-H, S-H bonds) AminoAcid->CovalentAdduct

Caption: Reaction mechanism of FNPA upon photoactivation.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide (FNPA)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28166-06-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrophenyl azide (FNPA), also known as 1-fluoro-2-nitro-4-azidobenzene, is a versatile hetero-bifunctional chemical probe with significant applications in biochemistry and drug discovery. Its utility primarily stems from its dual reactivity: the azide group can be photochemically activated to form a highly reactive nitrene species, while the fluorine atom is susceptible to nucleophilic aromatic substitution. This guide provides a comprehensive overview of FNPA, including its chemical and physical properties, synthesis, and key applications, with a focus on its role as a photoaffinity label for elucidating protein structure and function. Detailed experimental protocols and safety considerations are also presented to facilitate its effective and safe use in the laboratory.

Chemical and Physical Properties

FNPA is an orange, crystalline solid at room temperature.[1][2][3] Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReferences
Molecular Formula C₆H₃FN₄O₂[4][5]
Molecular Weight 182.11 g/mol [1][4][5]
Appearance Orange powder or needles[1][3]
Melting Point 52-56 °C[1][5][6]
Flash Point >110 °C[5][7]
Storage Temperature 2-8 °C[4][6]
Solubility Soluble in organic solvents like diethyl ether.[4]
Purity Typically available at ≥90% purity.[3][5]

Synthesis and Purification

FNPA is commonly synthesized from 4-fluoro-3-nitroaniline via a diazotization reaction.[8] While commercially available, understanding its synthesis can be crucial for specialized applications or when custom isotopic labeling is required.

General Synthesis Workflow

The synthesis of FNPA from 4-fluoro-3-nitroaniline involves two main steps: diazotization of the aniline to form a diazonium salt, followed by reaction with an azide source, typically sodium azide, to yield the final product.

G cluster_0 Synthesis of this compound 4-Fluoro-3-nitroaniline 4-Fluoro-3-nitroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Fluoro-3-nitroaniline->Diazonium Salt Intermediate  1. Diazotization  (e.g., NaNO₂, HCl) This compound This compound Diazonium Salt Intermediate->this compound  2. Azide Substitution  (e.g., NaN₃)

Figure 1: General synthesis workflow for FNPA.
Detailed Experimental Protocol: Synthesis of FNPA

This protocol is adapted from established methods for the synthesis of aryl azides.[8]

Materials:

  • 4-fluoro-3-nitroaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether (b.p. 20-40 °C)

Procedure:

  • Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water by warming.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution, keeping the temperature below 5 °C. A precipitate of FNPA should form.

  • Filter the crude product and wash with cold water.

  • For purification, dissolve the crude FNPA in diethyl ether, dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

  • Recrystallize the resulting solid from petroleum ether (b.p. 20-40 °C) to obtain orange needles of pure FNPA.[4]

  • Store the purified product in a stoppered container at approximately 0 °C.[4]

Reactivity and Applications in Drug Development

FNPA's utility in research and drug development stems from its dual reactivity, making it a valuable tool for photoaffinity labeling and bioconjugation.[8][9]

Photoaffinity Labeling

Upon exposure to UV light, the azide group of FNPA is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding site of a target protein. This property makes FNPA an excellent photoaffinity label for identifying and characterizing ligand-binding sites.[10]

The general workflow for a photoaffinity labeling experiment using FNPA is depicted below.

G cluster_1 Photoaffinity Labeling Workflow cluster_2 Step 1: Incubation cluster_3 Step 2: Photolysis Incubation Incubation Photolysis Photolysis Incubation->Photolysis  UV Irradiation Analysis Analysis Photolysis->Analysis  (e.g., SDS-PAGE,  Mass Spectrometry) FNPA FNPA Target Protein Target Protein FNPA->Target Protein Binding Nitrene Formation Nitrene Formation Covalent Bond Formation Covalent Bond Formation Nitrene Formation->Covalent Bond Formation Insertion

Figure 2: Generalized workflow for photoaffinity labeling with FNPA.

A notable application of FNPA is in the study of monoamine oxidase (MAO) enzymes. Research has shown that FNPA can act as a selective photoaffinity label for MAO-B.[10][11] In the dark, FNPA competitively inhibits both MAO-A and MAO-B.[10] However, upon photoirradiation, it causes irreversible, photodependent inhibition of MAO-B, indicating covalent attachment.[10][11] This specificity allows for the characterization of the active site of MAO-B.[10]

Bioconjugation and Surface Immobilization

The fluorine atom on the phenyl ring of FNPA is susceptible to nucleophilic aromatic substitution by nucleophiles such as the amino groups of lysine residues in proteins.[8] This reaction can be used to conjugate FNPA to biomolecules. Furthermore, the photoreactive nitrene can be used to immobilize proteins and other biomolecules onto inert surfaces for various biochemical assays.[9]

Experimental Protocols

Protocol: Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This protocol is a generalized procedure based on published studies.[10][11]

Materials:

  • Purified MAO-B enzyme preparation

  • This compound (FNPA) stock solution (in a suitable solvent like DMSO)

  • Phosphate buffer (pH 7.4)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Substrate for MAO-B (e.g., phenylethylamine)

  • Scintillation counter and appropriate reagents for activity assay

Procedure:

  • Incubation (in the dark):

    • Prepare reaction mixtures containing MAO-B in phosphate buffer.

    • Add varying concentrations of FNPA to the reaction mixtures.

    • For control experiments, include a set with a competitive inhibitor or substrate (e.g., phenylethylamine) to demonstrate protection of the active site.

    • Incubate the mixtures in the dark for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding of FNPA to the enzyme.

  • Photolysis:

    • Expose the reaction mixtures to UV light for a predetermined duration. The optimal wavelength and duration should be determined empirically.

    • Maintain the samples on ice during irradiation to minimize thermal denaturation.

    • Keep a control set of samples in the dark to measure inhibition without photoactivation.

  • Post-Photolysis Processing:

    • To remove unbound FNPA, the samples can be washed, dialyzed, or passed through a desalting column.

  • Enzyme Activity Assay:

    • Measure the residual MAO-B activity in both the irradiated and dark control samples by adding the substrate and quantifying product formation using a suitable method (e.g., radiometric assay).

    • Compare the activity of the irradiated samples to the dark controls to determine the extent of photodependent irreversible inhibition.

  • Analysis of Covalent Modification (Optional):

    • If a radiolabeled version of FNPA is used (e.g., [³H]FNPA), the covalent incorporation into MAO-B can be analyzed by SDS-PAGE and autoradiography.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Flammable Solid: H228[4][12]

  • Toxic: H301 (if swallowed), H311 (in contact with skin), H331 (if inhaled)[4][12]

  • Explosive Hazard: Heating may cause an explosion (H240).[12] Azide compounds are potentially explosive and sensitive to shock, friction, and heat.[2]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][12] Use explosion-proof electrical and lighting equipment.[4][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][12]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[4][12] Avoid breathing dust/fumes.[12] Do not eat, drink, or smoke when using this product.[4][12] Ground and bond container and receiving equipment.[4][12]

  • Storage: Store locked up in a well-ventilated place.[4] Keep the container tightly closed and store at 2-8 °C.[4][6]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its ability to act as a photoaffinity label has been instrumental in characterizing the active sites of enzymes like MAO-B. While its synthesis is straightforward, its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties and employing the detailed experimental guidelines provided in this guide, researchers can effectively harness the capabilities of FNPA to advance their scientific investigations. The strategic incorporation of fluorine in such probes also aligns with the growing importance of fluorinated compounds in modern drug discovery, which can enhance properties like metabolic stability and membrane permeability.[13][14][15]

References

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA) is a hetero-bifunctional chemical probe of significant interest in chemical biology and drug discovery. Its utility primarily stems from its application as a photoaffinity label, a powerful technique to identify and characterize the binding sites of ligands on their biological targets. This guide provides a comprehensive overview of the physical and chemical properties of FNPA, detailed experimental protocols for its synthesis and use, and an exploration of its applications in elucidating biological interactions.

Core Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₃FN₄O₂[2]
Molecular Weight 182.11 g/mol [1][2]
Appearance Orange powder or needles[1][2]
Melting Point 54-56 °C[1][3]
CAS Number 28166-06-5[1]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization reaction starting from 4-fluoro-3-nitroaniline. The following protocol outlines a general procedure for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoro-3-nitroaniline[4]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Diethyl ether (or other suitable organic solvent)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Petroleum ether (low boiling point fraction)

Procedure:

  • Diazotization:

    • In a fume hood, dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Gentle warming may be required to facilitate dissolution.[]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for approximately 30 minutes at this temperature to ensure complete formation of the diazonium salt.[4]

  • Azidation:

    • In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold sodium azide solution dropwise to the freshly prepared diazonium salt solution. A yellow precipitate of this compound should form.

    • Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Work-up and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold deionized water.

    • For purification, dissolve the crude azide in a suitable organic solvent like diethyl ether.[2]

    • Dry the organic solution over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[2]

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting solid from a solvent such as petroleum ether to obtain pure, orange, needle-like crystals of this compound.[2]

Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and heat. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

G cluster_synthesis Synthesis of this compound start 4-Fluoro-3-nitroaniline diazonium Diazonium Salt Intermediate start->diazonium  NaNO₂, HCl, 0-5°C   product This compound diazonium->product  NaN₃, 0-5°C  

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Photochemistry

The chemical utility of this compound is centered around the reactivity of its azide functional group, particularly upon exposure to ultraviolet (UV) light.

Photochemical Decomposition and Nitrene Formation

Upon irradiation with UV light, typically around 350 nm, the azide group of FNPA undergoes photolysis, losing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[2][6] This nitrene exists in a singlet state, which is electron-deficient and highly electrophilic.

The highly reactive singlet nitrene can undergo several reactions, including:

  • C-H Insertion: The nitrene can insert into carbon-hydrogen bonds of nearby molecules, forming a stable covalent bond. This is a key reaction in photoaffinity labeling, as it allows for the covalent attachment of the probe to its target protein.

  • Nucleophilic Attack: The electrophilic nitrene can be attacked by nucleophilic residues on a protein, such as the thiol group of cysteine.

  • Rearrangement: In the absence of a suitable reaction partner, the nitrene can undergo intramolecular rearrangement.

G cluster_photochemistry Photochemical Activation and Reactions FNPA This compound Nitrene Singlet Nitrene Intermediate FNPA->Nitrene  UV Light (hν), -N₂   Covalent_Adduct Covalent Protein Adduct Nitrene->Covalent_Adduct  C-H Insertion / Nucleophilic Attack   Rearrangement Rearrangement Products Nitrene->Rearrangement  Intramolecular Rearrangement  

Caption: Photochemical activation of FNPA and subsequent reactions.

Application in Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling, a technique used to identify and map the binding sites of ligands on their biological targets, such as proteins and nucleic acids.

Principle of Photoaffinity Labeling

The principle of photoaffinity labeling involves three key steps:

  • Binding: The photoaffinity probe, in this case, a molecule containing the this compound moiety, is designed to bind reversibly to the active site or a specific binding pocket of the target biomolecule.

  • Photolysis: Upon irradiation with UV light, the azide group is converted into the highly reactive nitrene.

  • Covalent Crosslinking: The generated nitrene rapidly reacts with nearby amino acid residues within the binding site, forming a stable covalent bond and permanently labeling the target.

Subsequent analysis, often involving enzymatic digestion and mass spectrometry, can then be used to identify the specific amino acid residues that have been modified, thereby mapping the ligand-binding site.

Experimental Protocol: Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This compound has been successfully used as a selective photoaffinity label for monoamine oxidase B (MAO-B), an important enzyme in neuroscience and a target for various drugs.[7][8] The following is a generalized protocol based on published studies.

Materials:

  • Purified Monoamine Oxidase B (MAO-B)

  • This compound (FNPA)

  • Assay Buffer (e.g., phosphate buffer at a physiological pH)

  • UV lamp (emitting at or near 350 nm)

  • Quenching solution (e.g., a solution containing a thiol like dithiothreitol)

  • Reagents for SDS-PAGE and subsequent analysis (e.g., mass spectrometry)

Procedure:

  • Incubation:

    • Incubate the purified MAO-B with a specific concentration of FNPA in the assay buffer in the dark. The concentration of FNPA and the incubation time should be optimized to allow for reversible binding to the active site.[7]

  • Photoirradiation:

    • Expose the incubation mixture to UV light for a defined period. The duration and intensity of the UV irradiation need to be carefully controlled to ensure efficient nitrene formation without causing significant protein damage.

  • Quenching:

    • After irradiation, add a quenching solution to react with any unreacted nitrene intermediates.

  • Analysis:

    • Analyze the reaction mixture using SDS-PAGE to confirm the covalent labeling of MAO-B. A shift in the molecular weight or the use of a radiolabeled or tagged FNPA can facilitate detection.

    • To identify the labeled peptide fragments and specific amino acid residues, the labeled protein is typically subjected to enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.[9]

G cluster_workflow Photoaffinity Labeling Workflow Incubation Incubate Target Protein with FNPA (Dark) Irradiation UV Irradiation (e.g., 350 nm) Incubation->Irradiation Crosslinking Covalent Crosslinking Irradiation->Crosslinking Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Crosslinking->Analysis

Caption: General workflow for a photoaffinity labeling experiment.

Applications in Drug Development

The ability of this compound to covalently label binding sites makes it a valuable tool in drug discovery and development.

  • Target Identification and Validation: For novel drug candidates with a known phenotype but an unknown molecular target, a derivative containing the FNPA moiety can be synthesized. This photoaffinity probe can then be used to identify the target protein(s) in a complex biological sample.

  • Binding Site Characterization: Once a target is known, FNPA-based probes can be used to precisely map the drug's binding site. This structural information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

  • Elucidation of Off-Target Effects: Photoaffinity labeling can also be employed to identify unintended binding partners of a drug candidate, helping to predict and understand potential off-target effects and toxicity.

While specific signaling pathways elucidated solely by the use of this compound are not extensively detailed in the available literature, its application in identifying the binding sites on key enzymes like MAO-B provides critical information for understanding how drugs that target this enzyme modulate neurotransmitter signaling pathways.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its well-defined photochemical properties, coupled with its utility in photoaffinity labeling, provide a robust method for identifying and characterizing ligand-protein interactions. The detailed protocols and information presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to a deeper understanding of biological processes and the development of novel therapeutics.

References

In-Depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide: Properties, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-3-nitrophenyl azide (FNPA), a versatile photoaffinity labeling reagent. The document details its chemical and physical properties, stability profile, synthesis and purification protocols, and its primary application in the study of biomolecules.

Core Properties and Data

This compound is an orange, needle-like solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₆H₃FN₄O₂[3]
Molecular Weight 182.11 g/mol [2][3]
Melting Point 52-56 °C[2][4]
Appearance Orange powder or needles[2]
CAS Number 28166-06-5[2]

Stability and Handling

This compound is a high-energy molecule that requires careful handling due to its inherent instability.

Photolytic Stability: The azide is intentionally designed to be light-sensitive for its application in photoaffinity labeling.[7] Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently bond to nearby molecules.[4] This photoreactivity necessitates that the compound be stored in the dark to prevent degradation.[4]

Chemical Stability and Incompatibilities: this compound is sensitive to air and moisture.[5] It is incompatible with strong acids, bases, and oxidizing agents. Contact with metals should be avoided as this can lead to the formation of shock-sensitive metal azides.

Storage and Handling Precautions:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][3]

  • Keep in a tightly sealed, light-resistant container.[4]

  • Ground and bond container and receiving equipment to prevent static discharge.[1]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

  • Handle in a chemical fume hood.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 4-fluoro-3-nitroaniline followed by reaction with sodium azide. A representative protocol is as follows:

  • Diazotization: Dissolve 4-fluoro-3-nitroaniline in a solution of hydrochloric acid and water at 0-5°C.

  • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature.

  • Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

  • Azidation: Slowly add a chilled aqueous solution of sodium azide to the diazonium salt solution, again maintaining a temperature below 5°C.

  • Allow the reaction to proceed with stirring as the mixture gradually warms to room temperature.

  • Work-up: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization. A typical procedure involves:

  • Dissolving the crude product in a minimal amount of a suitable hot solvent, such as diethyl ether.

  • Drying the solution over a drying agent like magnesium sulfate.

  • Filtering the solution to remove the drying agent.

  • Evaporating the solvent and recrystallizing the residue from a non-polar solvent like petroleum ether (boiling range 20-40°C) to obtain orange needles.[3]

  • The purified product should be stored in a stoppered container at approximately 0°C.[3]

Application in Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This compound is a well-established photoaffinity label for the enzyme monoamine oxidase B.[7] In the dark, it acts as a competitive inhibitor of the enzyme.[7] Upon photolysis, it forms an irreversible covalent bond with the enzyme, allowing for the identification and characterization of the active site.[7][8]

Experimental Workflow for Photoaffinity Labeling

The following diagram outlines the typical workflow for using this compound in the photoaffinity labeling of MAO-B.

G cluster_prep Preparation cluster_incubation Incubation (in the dark) cluster_photolysis Photolysis cluster_analysis Analysis enzyme_prep Prepare MAO-B Enzyme Solution incubation Incubate MAO-B with this compound enzyme_prep->incubation fnpa_prep Prepare this compound Solution fnpa_prep->incubation photolysis Irradiate with UV Light incubation->photolysis sds_page SDS-PAGE Analysis photolysis->sds_page digestion Proteolytic Digestion photolysis->digestion chromatography Peptide Separation (e.g., HPLC) digestion->chromatography mass_spec Mass Spectrometry for Identification of Labeled Peptides chromatography->mass_spec

Caption: Experimental workflow for photoaffinity labeling of MAO-B.

Signaling Pathway of Photoactivation and Covalent Binding

The mechanism of action for this compound as a photoaffinity label involves the light-induced generation of a highly reactive nitrene species.

G FNPA This compound UV_light UV Light (hν) Nitrene Reactive Nitrene Intermediate UV_light->Nitrene Photodecomposition (-N₂) MAOB MAO-B Active Site Nitrene->MAOB Non-specific Insertion Covalent_Bond Covalent Adduct Nitrene->Covalent_Bond

Caption: Photoactivation and covalent binding of FNPA to MAO-B.

References

An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-nitrophenyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrophenyl azide (FNAB), also known as 1-fluoro-2-nitro-4-azidobenzene, is a versatile heterobifunctional crosslinking agent with significant applications in chemical biology and materials science. Its unique combination of a photoactivatable aryl azide and a nucleophilic aromatic substitution-susceptible fluoro group makes it a powerful tool for covalent modification of a wide range of molecules and surfaces. This technical guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of FNAB, with a focus on its applications in bioconjugation and photoaffinity labeling. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to enable researchers to effectively utilize this valuable chemical probe.

Introduction

This compound is a key reagent in the field of chemical biology, primarily utilized for its ability to form covalent linkages under specific conditions. The aryl azide moiety can be photochemically converted into a highly reactive nitrene, which can insert into C-H and N-H bonds or undergo other reactions to form stable covalent adducts. Concurrently, the fluorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. This dual reactivity allows for a range of applications, from immobilizing biomolecules on surfaces to identifying protein-ligand binding sites.

Physicochemical Properties and Stability

FNAB is an orange, needle-like crystalline solid with a melting point of 52-56°C.[1][2] It is crucial to handle and store this compound with care due to the potential hazards associated with azides, which can be explosive upon exposure to heat, shock, or friction.[3] For laboratory use, it is recommended to store FNAB in the dark at 4°C in a loosely capped bottle.[4] While generally stable under these conditions, it is advisable to prepare it from smaller quantities of starting material.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₃FN₄O₂[2]
Molecular Weight 182.11 g/mol [2]
Appearance Orange powder or needles[1][2]
Melting Point 52-56 °C[1][2]
Storage 4°C in the dark[4]

Synthesis of this compound

FNAB is synthesized from 4-fluoro-3-nitroaniline via a diazotization reaction followed by treatment with sodium azide.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoro-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ice

  • Deionized Water

  • Ether or other suitable organic solvent for extraction

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Petroleum ether for recrystallization

Procedure:

  • In a fume hood, dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated HCl and water with gentle warming.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5°C. Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve sodium azide in cold water.

  • Slowly add the sodium azide solution dropwise to the cold diazonium salt solution. A yellow precipitate of this compound will form.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Filter the yellow precipitate and wash it thoroughly with ice-cold water.

  • For purification, the crude product can be dissolved in a suitable organic solvent like ether, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent evaporated under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a solvent such as petroleum ether to yield orange, needle-shaped crystals.[4]

Safety Precautions:

  • All steps should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Handle sodium azide with extreme caution as it is highly toxic and can form explosive heavy metal azides.

  • The diazotization reaction should be carefully controlled at low temperatures.

  • The final product is a potentially explosive azide and should be handled with care, avoiding heat, friction, and shock.

Reactivity and Applications

The reactivity of this compound is centered around its two key functional groups: the aryl azide and the activated fluoro-aromatic system.

Photochemical Reactivity: Nitrene Formation and Photoaffinity Labeling

Upon irradiation with UV light (typically around 254-350 nm), the azide group of FNAB undergoes photolysis, losing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can exist in either a singlet or triplet state, with the singlet state being the initial product. The singlet nitrene is highly reactive and can undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an excellent tool for photoaffinity labeling.[4][6]

G FNAB This compound Nitrene Singlet Nitrene Intermediate FNAB:e->Nitrene:w - N₂ Covalent_Adduct Covalent Adduct Nitrene->Covalent_Adduct Insertion into C-H/N-H bonds UV UV Light (hν) N2 N₂ Target Target Molecule (e.g., Protein) Target->Covalent_Adduct

Photochemical activation of FNAB to form a reactive nitrene for covalent labeling.

This photoreactivity is the basis for its use in photoaffinity labeling, a powerful technique to identify and characterize the binding sites of ligands on their biological targets. In a typical photoaffinity labeling experiment, a molecule of interest is modified to include the FNAB moiety. This probe is then incubated with its target biomolecule. Upon UV irradiation, the generated nitrene covalently crosslinks the probe to the target at or near the binding site. Subsequent analysis, often involving proteomics techniques, can then identify the labeled protein and even the specific amino acid residues involved in the interaction.[6][7][8]

Table 2: Quantitative Data on FNAB in Photoaffinity Labeling

ParameterValueTargetReference(s)
Ki (dark) 0.78 µMMonoamine Oxidase B (rat brain)[9]
Ki (dark) 3 µMMonoamine Oxidase A (rat brain)[9]
Ki (dark) 2.8 µMMonoamine Oxidase B (beef liver)[10]
Experimental Protocol: Photoaffinity Labeling of a Protein with an FNAB-containing Probe

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES).

  • FNAB-derivatized probe molecule.

  • UV lamp (e.g., a hand-held UV lamp or a crosslinking apparatus).

  • Reaction tubes (e.g., microcentrifuge tubes).

  • SDS-PAGE reagents and equipment for analysis.

Procedure:

  • Prepare a solution of the target protein at a suitable concentration in a UV-transparent buffer.

  • Add the FNAB-derivatized probe to the protein solution to the desired final concentration. It is advisable to perform a concentration titration to optimize the labeling efficiency.

  • Incubate the mixture in the dark to allow for binding of the probe to the target protein. The incubation time will depend on the binding kinetics of the specific system.

  • As a negative control, prepare a sample without the probe or with a non-photoreactive analog. A competition control, where a large excess of the unlabeled ligand is added, can also be included to demonstrate the specificity of the labeling.

  • Place the reaction tubes on ice and irradiate with a UV lamp at a specific wavelength and for a defined period. The optimal irradiation time and distance from the UV source should be determined empirically to maximize labeling while minimizing protein damage.

  • After irradiation, the reaction is quenched.

  • Analyze the samples by SDS-PAGE to visualize the covalent crosslinking of the probe to the protein, which will result in a shift in the molecular weight of the protein. The labeled protein can be detected by various methods, such as autoradiography if a radiolabeled probe is used, or by Western blotting if an antibody against the probe or a tag is available.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the FNAB ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-azido and ortho-nitro groups. This allows for facile nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides.[5] This reaction typically proceeds under mild conditions and provides a straightforward method for conjugating FNAB to molecules containing these functional groups.

G FNAB This compound Meisenheimer Meisenheimer Complex FNAB->Meisenheimer + Nu-H Nucleophile Nucleophile (Nu-H) Product Substituted Product Meisenheimer->Product - HF HF HF

Mechanism of nucleophilic aromatic substitution on this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound (FNAB).

  • Amine-containing compound.

  • A suitable solvent (e.g., ethanol, DMF, DMSO).

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), if necessary.

  • TLC plates for reaction monitoring.

  • Silica gel for column chromatography.

Procedure:

  • Dissolve the amine-containing compound in a suitable solvent.

  • Add a solution of FNAB (typically 1-1.2 equivalents) to the amine solution.

  • If the amine is used as its salt, add a non-nucleophilic base (1-2 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C).[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.

  • Characterize the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

[3+2] Cycloaddition Reactions

The azide group of FNAB can also participate in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction, often catalyzed by copper(I) (the "click" reaction), is highly efficient, specific, and proceeds under mild, biocompatible conditions. This provides an alternative strategy for bioconjugation where an alkyne-modified molecule can be linked to an FNAB-containing molecule.

G FNAB This compound Triazole Triazole Product FNAB->Triazole Alkyne Alkyne Alkyne->Triazole Catalyst Cu(I) catalyst

Copper-catalyzed azide-alkyne [3+2] cycloaddition (Click Chemistry).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

Materials:

  • This compound (FNAB) or a derivative.

  • Alkyne-containing molecule.

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate.

  • A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

Procedure:

  • Dissolve the alkyne-containing molecule and the FNAB derivative in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or chromatography. The choice of purification method will depend on the properties of the triazole product.

Summary of Reactivity and Applications

The diverse reactivity of this compound makes it a valuable tool for a wide range of applications in chemical biology, drug discovery, and materials science.

Table 3: Summary of FNAB Reactions and Applications

Reaction TypeKey ReagentsProductKey Applications
Photochemistry UV lightCovalent adductPhotoaffinity labeling, surface functionalization, bioconjugation.
SNAr Amines, thiols, alkoxidesSubstituted phenyl azideSynthesis of photoreactive probes, bioconjugation.
[3+2] Cycloaddition Alkynes, Cu(I) catalystTriazoleBioconjugation ("click" chemistry), synthesis of complex molecules.

Conclusion

This compound is a powerful and versatile chemical tool with a rich and diverse reactivity profile. Its ability to participate in photo-induced crosslinking, nucleophilic aromatic substitution, and cycloaddition reactions provides researchers with multiple avenues for the covalent modification of biomolecules and materials. By understanding the principles of its reactivity and utilizing the detailed protocols provided in this guide, scientists and drug development professionals can effectively harness the potential of FNAB to advance their research in areas such as target identification, drug design, and the development of novel biomaterials. As with any reactive chemical, appropriate safety precautions must be taken when handling and using this compound.

References

The Historical Trajectory of 4-Fluoro-3-nitrophenyl Azide: A Cornerstone in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Photo-Induced Covalent Labeling

Photoaffinity labeling (PAL) is a powerful technique in chemical biology and drug discovery that enables the identification and characterization of biological targets of small molecules and other ligands. This method relies on a photochemically reactive group within a ligand that, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate capable of forming a stable covalent bond with its target biomolecule. One of the pioneering reagents in this field is 4-Fluoro-3-nitrophenyl azide (FNPA) , also known by its historical name, 1-fluoro-2-nitro-4-azidobenzene (FNAB).

Developed in the late 1960s, FNPA is one of the oldest and most versatile photolinkers used for photoaffinity labeling.[1][2] Despite its early introduction, its widespread adoption was initially hampered by concerns that its primary photochemical reaction product was a ring-expanded dehydroazepine, which was thought to be unsuitable for labeling inert polymers.[2][3] However, a seminal report in 2001 demonstrated the efficient photochemical activation of inert surfaces by FNPA through a nitrene insertion reaction, sparking a renewed interest in its application for biomolecule immobilization and bioconjugation.[3] The simple, single-step synthesis and the versatility of its photochemical reactions have solidified FNPA's position as a valuable tool for researchers.[3][4]

This technical guide provides an in-depth exploration of the historical context, mechanism of action, experimental protocols, and key applications of this compound in photoaffinity labeling.

Mechanism of Action: The Photochemistry of Aryl Azides

The utility of this compound as a photoaffinity label stems from the photochemistry of the aryl azide group. Upon irradiation with ultraviolet (UV) light, typically in the long-wave UV range (300-460 nm) for nitrophenyl azides, the azide moiety absorbs a photon and undergoes rapid decomposition.[1] This process involves the liberation of a molecule of nitrogen gas (N₂) and the formation of a highly reactive and electron-deficient intermediate known as a singlet nitrene.[4][5]

The singlet nitrene is short-lived and can undergo several reactions, the most important of which for photoaffinity labeling is its ability to insert into nearby carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of amino acid residues within the binding site of a target protein.[4][5] This insertion reaction results in the formation of a stable, covalent cross-link between the ligand and its target. The nitrophenyl substitution in FNPA helps to absorb light at longer wavelengths, which is less damaging to biological samples compared to the shorter wavelengths required for unsubstituted phenyl azides.[1]

While C-H and N-H insertion are the desired reactions for photoaffinity labeling, the singlet nitrene can also undergo intersystem crossing to a more stable triplet state or rearrange through ring expansion to form a dehydroazepine, which can also react with nucleophiles.[4]

G FNPA This compound UV_light UV Light (300-460 nm) FNPA->UV_light Nitrene Singlet Nitrene Intermediate + N₂ UV_light->Nitrene Photolysis Insertion C-H and N-H Insertion Nitrene->Insertion Rearrangement Ring Expansion (Side Reaction) Nitrene->Rearrangement Covalent_Bond Covalent Bond Formation with Target Protein Insertion->Covalent_Bond

Mechanism of Action of this compound.

Key Applications: Elucidating the Active Site of Monoamine Oxidase

A significant historical application that showcases the utility of this compound is in the study of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which are important targets for drugs used to treat depression and neurodegenerative diseases like Parkinson's disease.[6][7][8]

In a seminal 1985 study, FNPA was identified as a selective photoaffinity label for MAO-B.[9] In the absence of light, FNPA was found to be a competitive inhibitor of both MAO-A and MAO-B.[9] However, upon photoirradiation, it caused a photodependent and irreversible inhibition of MAO-B activity with minimal effect on MAO-A at lower concentrations.[9] This selective labeling suggested a structural or conformational difference in the active sites of the two MAO isoforms.[9] Subsequent research demonstrated that higher concentrations of FNPA could also be used to photoaffinity label MAO-A.[10] These studies were crucial in characterizing the substrate-binding sites of these important enzymes.[11]

G Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 Downstream Further Metabolism Aldehyde->Downstream FNPA FNPA (MAO Inhibitor) FNPA->MAO Inhibition

Simplified Monoamine Oxidase (MAO) Signaling Pathway.

Data Presentation: Quantitative Analysis of MAO Inhibition

The following table summarizes the quantitative data from early studies on the inhibition of MAO-A and MAO-B by this compound in the dark. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

EnzymeSubstrateKi of FNPA (in the dark)Reference
MAO-ASerotonin3 µM[9]
MAO-BPhenylethylamine0.78 µM[9]
MAO-A (human placental)Serotonin10 µM[10]
MAO-B (beef liver)2.8 µM[11]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its use in a photoaffinity labeling experiment. Researchers should note that specific conditions may require optimization based on the target protein and experimental setup.

Synthesis of this compound

This protocol is based on the diazotization of 4-fluoro-3-nitroaniline.

Reagents and Equipment:

  • 4-fluoro-3-nitroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a flask placed in an ice bath, dissolve 4-fluoro-3-nitroaniline in concentrated HCl.

  • While maintaining the temperature below 5°C, slowly add a solution of sodium nitrite in water dropwise with constant stirring. Continue stirring for 30 minutes to ensure complete diazotization.

  • In a separate beaker, dissolve sodium azide in water and cool the solution in an ice bath.

  • Slowly add the cold sodium azide solution to the diazotized mixture. A precipitate of this compound should form.

  • Allow the reaction to stir for an additional 1-2 hours at low temperature.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization. The pure compound is often described as orange powder or needles with a melting point of 54-56°C.[3]

Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid material and use appropriate personal protective equipment.

Photoaffinity Labeling of a Target Protein (e.g., Monoamine Oxidase)

This generalized protocol outlines the key steps for photoaffinity labeling.

Materials and Equipment:

  • Purified target protein (e.g., MAO) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Avoid buffers containing primary amines like Tris.[12]

  • This compound (FNPA) stock solution in a suitable solvent (e.g., DMSO or ethanol).

  • UV lamp with an appropriate wavelength for nitrophenyl azides (e.g., 365 nm).[12]

  • Quartz cuvettes or microcentrifuge tubes.[12]

  • Ice bath.[12]

  • Reagents for SDS-PAGE and protein visualization (e.g., Coomassie blue staining or autoradiography if using radiolabeled FNPA).

  • Mass spectrometer for protein identification and mapping of the labeling site.

Procedure:

  • Incubation (in the dark): In a quartz cuvette or microcentrifuge tube, mix the purified target protein with the desired concentration of FNPA. It is advisable to perform a concentration-response curve to determine the optimal FNPA concentration. Incubate the mixture in the dark for a sufficient time to allow for binding of FNPA to the target protein's active site.

  • UV Irradiation: Place the sample on ice to prevent denaturation of the protein due to heat generated by the UV lamp.[12] Irradiate the sample with a UV lamp at a suitable wavelength (e.g., 365 nm) for a predetermined amount of time (e.g., 1-30 minutes).[12] The optimal irradiation time should be determined empirically.

  • Control Experiments: To ensure the specificity of labeling, several control experiments should be performed in parallel:

    • A sample with no FNPA, but subjected to UV irradiation.

    • A sample with FNPA, but not irradiated with UV light.

    • A competition experiment where the sample is pre-incubated with an excess of a known substrate or inhibitor of the target protein before the addition of FNPA and subsequent irradiation. A reduction in labeling in the presence of the competitor indicates specific binding.[13]

  • Analysis of Labeled Protein:

    • SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.[8] Visualize the proteins by Coomassie blue staining. If a radiolabeled version of FNPA was used, the labeled protein can be detected by autoradiography. A band corresponding to the molecular weight of the target protein with a slight shift due to the covalently attached label should be observed only in the sample that was irradiated in the presence of FNPA.

    • Mass Spectrometry: To confirm the identity of the labeled protein and to map the site of covalent attachment, the protein band of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.[1][14][15]

G cluster_prep Sample Preparation cluster_photo Photolabeling cluster_analysis Analysis Target_Protein Target Protein (e.g., MAO) Incubate Incubate (in the dark) Target_Protein->Incubate FNPA FNPA FNPA->Incubate UV_Irradiation UV Irradiation (e.g., 365 nm) Incubate->UV_Irradiation SDS_PAGE SDS-PAGE UV_Irradiation->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Visualization Visualization (e.g., Autoradiography) SDS_PAGE->Visualization Identification Protein Identification & Binding Site Mapping Mass_Spec->Identification

Generalized Experimental Workflow for Photoaffinity Labeling.

Conclusion: A Legacy of Versatility

From its early development to its modern applications, this compound has proven to be a remarkably versatile and enduring tool in the field of chemical biology. Its historical significance is rooted in its pioneering role in photoaffinity labeling, enabling researchers to probe the intricate interactions between ligands and their biological targets. The case study of its application in elucidating the active sites of monoamine oxidases highlights its power in drug discovery and molecular pharmacology. Beyond its use in traditional photoaffinity labeling, the flexible chemistry of FNPA continues to be exploited in surface engineering, bioconjugation, and the development of diagnostic tools.[2][3] For researchers and scientists in drug development, a thorough understanding of the historical context and technical nuances of this foundational photoaffinity label remains highly relevant.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using 4-Fluoro-3-nitrophenyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA), also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a versatile heterobifunctional crosslinking reagent widely employed in bioconjugation techniques. Its utility stems from the presence of two distinct reactive moieties: a photoactivatable aryl azide group and a nucleophilic substitution-reactive fluorine atom. Upon exposure to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate, which can insert non-selectively into C-H and N-H bonds, or react with nucleophiles, forming stable covalent linkages with target biomolecules. The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic substitution by primary amines, such as the side chain of lysine residues in proteins.

These dual functionalities make FNPA a powerful tool for a range of applications, including photoaffinity labeling to identify and characterize ligand-binding sites on proteins, as well as for the covalent immobilization of biomolecules onto solid surfaces for various bioassays and diagnostic platforms. This document provides detailed application notes and experimental protocols for the use of FNPA in bioconjugation.

Chemical Properties and Reactivity

  • Molecular Formula: C₆H₃FN₄O₂

  • Molecular Weight: 182.11 g/mol

  • Appearance: Orange to yellow crystalline solid

  • Reactivity:

    • Aryl Azide: Photoactivatable with UV light (typically around 260-370 nm) to form a reactive nitrene.

    • Fluorine: Susceptible to nucleophilic aromatic substitution by primary amines.

Applications

Photoaffinity Labeling of Proteins

Photoaffinity labeling is a powerful technique to identify and characterize the binding sites of ligands on their target proteins. FNPA can be used as a photoaffinity probe, particularly for enzymes like monoamine oxidase (MAO). In the dark, FNPA can act as a competitive inhibitor, binding reversibly to the active site. Upon UV irradiation, the azide group is converted to a reactive nitrene, which then forms a covalent bond with amino acid residues in close proximity within the binding site, leading to irreversible inhibition.

Quantitative Data for Monoamine Oxidase Inhibition by FNPA

Enzyme TargetSubstrateInhibition Type (in dark)Kᵢ (µM)Reference
Monoamine Oxidase B (MAO-B) (Rat Brain)PhenylethylamineCompetitive0.78[1]
Monoamine Oxidase A (MAO-A) (Rat Brain)SerotoninCompetitive3[1]
Monoamine Oxidase B (MAO-B) (Beef Liver)Not SpecifiedCompetitive2.8[2]
Monoamine Oxidase A (MAO-A) (Human Placenta)SerotoninCompetitive10
Covalent Immobilization of Biomolecules on Surfaces

FNPA is an effective reagent for the covalent immobilization of biomolecules, such as antibodies and enzymes, onto various surfaces, particularly those with a polystyrene base. The process involves two main steps: first, the surface is photochemically activated with FNPA, where the nitrene generated upon UV exposure inserts into the polymer backbone. This creates a reactive surface that can then covalently bind proteins, primarily through the reaction of the fluoro group on FNPA with amine groups on the protein surface. This method offers a robust and stable way to attach biomolecules for applications like ELISA, biosensors, and affinity chromatography.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Monoamine Oxidase (MAO)

This protocol describes a general procedure for the photoaffinity labeling of MAO using FNPA.

Materials:

  • Purified or partially purified MAO enzyme preparation

  • This compound (FNPA) solution in a suitable solvent (e.g., ethanol or DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., phenylethylamine for MAO-B, serotonin for MAO-A)

  • UV lamp (e.g., a handheld UV lamp with long-wave UV output, ~365 nm)

  • Quartz cuvettes or microplate

  • Ice bath

  • Reagents for MAO activity assay (e.g., spectrophotometric or fluorometric detection system)

  • (Optional) Radiolabeled FNPA ([³H]FNPA) for detection of covalent incorporation

Procedure:

  • Enzyme Preparation: Prepare the MAO enzyme solution in the assay buffer to a desired concentration.

  • Incubation (Dark Conditions):

    • In a quartz cuvette or well of a microplate, add the MAO enzyme solution.

    • Add the FNPA solution to the desired final concentration (e.g., 1-15 µM).

    • Incubate the mixture in the dark at a controlled temperature (e.g., on ice or at room temperature) for a predetermined time (e.g., 15-30 minutes) to allow for reversible binding.

  • Photoactivation:

    • Place the sample on an ice bath to minimize heat-induced denaturation.

    • Expose the sample to UV light. The optimal wavelength, intensity, and duration of irradiation should be determined empirically. A common starting point is irradiation with a long-wave UV lamp at a distance of 5-10 cm for 5-30 minutes.[3]

    • Control: A parallel sample should be kept in the dark to measure the level of inhibition without photoactivation.

  • Removal of Unbound Reagent:

    • After irradiation, unbound FNPA can be removed by methods such as dialysis, gel filtration, or centrifugal filtration.

  • Analysis of Inhibition:

    • Measure the residual MAO activity of both the irradiated and dark control samples using a standard MAO activity assay.

    • Determine the extent of irreversible, photodependent inhibition by comparing the activity of the irradiated sample to the dark control and an untreated enzyme control.

  • (Optional) Detection of Covalent Labeling:

    • If radiolabeled FNPA was used, the covalent incorporation can be visualized by SDS-PAGE followed by autoradiography or quantified by liquid scintillation counting.[2]

Protocol 2: Covalent Immobilization of Antibodies on a Polystyrene Surface

This protocol provides a general method for the covalent immobilization of antibodies onto a polystyrene microplate.

Materials:

  • Polystyrene microplate

  • This compound (FNPA) solution (e.g., 1 mg/mL in a volatile organic solvent like acetone or methanol)

  • UV lamp (e.g., a UV crosslinker or a handheld UV lamp)

  • Antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

Procedure:

  • Surface Activation:

    • Add the FNPA solution to each well of the polystyrene microplate, ensuring the entire surface is covered.

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin film of FNPA on the surface.

    • Expose the plate to UV light for a duration determined empirically (e.g., 15-60 minutes) to activate the aryl azide and functionalize the surface.

    • After irradiation, wash the wells thoroughly with the organic solvent used for FNPA dissolution to remove any unreacted FNPA, followed by a wash with distilled water.

  • Antibody Immobilization:

    • Prepare the antibody solution at the desired concentration in the binding buffer.

    • Add the antibody solution to the FNPA-activated wells.

    • Incubate for a sufficient period to allow for covalent coupling (e.g., 2-4 hours at room temperature or overnight at 4°C).

  • Blocking:

    • Remove the antibody solution and wash the wells with washing buffer to remove any unbound antibody.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining reactive sites and prevent non-specific binding in subsequent steps.

  • Final Washes:

    • Discard the blocking buffer and wash the wells several times with the washing buffer.

    • The plate with the immobilized antibody is now ready for use in immunoassays such as ELISA.

Diagrams

Photoaffinity_Labeling_Workflow cluster_dark Dark Phase cluster_light Photoactivation cluster_analysis Analysis MAO MAO Enzyme Complex MAO-FNPA Complex (Reversible) MAO->Complex Binding FNPA FNPA FNPA->Complex Nitrene Reactive Nitrene Intermediate Complex->Nitrene Photolysis UV UV Light UV->Nitrene Covalent_Complex Covalently Labeled MAO (Irreversible) Nitrene->Covalent_Complex Covalent Bonding Activity_Assay MAO Activity Assay Covalent_Complex->Activity_Assay Inhibition Analysis SDS_PAGE SDS-PAGE/ Autoradiography Covalent_Complex->SDS_PAGE Labeling Confirmation

Caption: Workflow for Photoaffinity Labeling of MAO with FNPA.

Surface_Immobilization_Workflow Surface Polystyrene Surface FNPA_Coating Coat with FNPA Solution Surface->FNPA_Coating UV_Activation UV Irradiation FNPA_Coating->UV_Activation Activated_Surface FNPA-Activated Surface UV_Activation->Activated_Surface Antibody_Addition Add Antibody Solution Activated_Surface->Antibody_Addition Covalent_Immobilization Covalent Immobilization Antibody_Addition->Covalent_Immobilization Immobilized_Antibody Immobilized Antibody on Surface Covalent_Immobilization->Immobilized_Antibody Blocking Block with BSA Immobilized_Antibody->Blocking Final_Product Ready-to-use Immunoassay Plate Blocking->Final_Product

Caption: Workflow for Antibody Immobilization on a Polystyrene Surface.

References

Application Notes and Protocols for Protein Labeling with 4-Fluoro-3-nitrophenyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA) is a hetero-bifunctional, photo-activatable crosslinking agent used for the covalent labeling of proteins. This reagent is particularly valuable for identifying and characterizing ligand-binding sites and for studying protein-protein interactions. Upon exposure to ultraviolet (UV) light, the aryl azide moiety of FNPA is converted into a highly reactive nitrene intermediate, which can form a covalent bond with amino acid residues in close proximity. The fluoro-substituent allows for potential interaction studies via ¹⁹F NMR, and the nitro group shifts the UV activation wavelength to longer, less damaging wavelengths compared to simple phenyl azides.[1]

These application notes provide a comprehensive guide to utilizing FNPA for protein labeling, including a detailed experimental protocol, data interpretation, and a summary of key quantitative parameters.

Principle of Photoaffinity Labeling with FNPA

Photoaffinity labeling with FNPA is a two-step process. First, the FNPA probe is introduced to the target protein, where it can interact non-covalently with a binding site or be positioned in proximity to a region of interest. The second step involves photo-activation with UV light, which generates a highly reactive nitrene species from the azide group. This nitrene can then rapidly and non-selectively insert into C-H, N-H, or O-H bonds of nearby amino acid residues, resulting in a stable, covalent linkage between the probe and the protein. The nitro group on the phenyl ring makes FNPA activatable by long-wave UV light (300-460 nm), which helps to minimize protein damage that can be caused by shorter wavelength UV radiation.[1]

Key Applications

  • Identification of Ligand Binding Sites: By designing FNPA analogs of a specific ligand, researchers can covalently label the ligand's binding pocket, enabling subsequent identification of the labeled amino acid residues by mass spectrometry.

  • Mapping Protein-Protein Interaction Interfaces: FNPA can be used to crosslink interacting proteins, providing spatial information about the interaction interface.

  • Enzyme Active Site Characterization: As demonstrated with monoamine oxidase (MAO), FNPA can act as a photoaffinity label to characterize the structure and conformation of enzyme active sites.[2][3]

Data Presentation

The following table summarizes quantitative data for the interaction of this compound with monoamine oxidase (MAO) as reported in the literature. These values can serve as a reference for designing new experiments.

ParameterProteinSubstrateValueReference
_K_i (inhibition constant, dark) Rat Brain MAO-ASerotonin3 µM[2]
_K_i (inhibition constant, dark) Rat Brain MAO-BPhenylethylamine0.78 µM[2]
_K_i (inhibition constant, dark) Human Placental MAO-ASerotonin10 µM[4]
_K_i (inhibition constant, dark) Beef Liver MAO-BNot Specified2.8 µM[3]
FNPA Concentration for MAO-A Inhibition Human Placental MAO-ASerotonin15 µM[4]
FNPA Concentration for MAO-B Inhibition Rat Brain MAO-BPhenylethylamine0.01 - 1 µM[4]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_labeling Labeling Reaction cluster_controls Control Experiments cluster_analysis Analysis prep_protein Prepare Target Protein Solution incubation Incubate Protein with FNPA (in dark) prep_protein->incubation prep_fnpa Prepare FNPA Stock Solution prep_fnpa->incubation uv_irradiation UV Irradiation (e.g., 300-460 nm) incubation->uv_irradiation Binding Equilibrium no_uv No UV Control incubation->no_uv no_fnpa No FNPA Control incubation->no_fnpa competition Competition Assay (with excess ligand) incubation->competition purification Remove Excess FNPA (e.g., Dialysis) uv_irradiation->purification Covalent Labeling sds_page SDS-PAGE Analysis purification->sds_page mass_spec Mass Spectrometry Analysis sds_page->mass_spec Identify Labeled Protein/Peptide

Caption: Workflow for photoaffinity labeling of proteins using this compound.

Detailed Experimental Protocol

This protocol provides a general framework for the photoaffinity labeling of a target protein with this compound (FNPA). Optimization of parameters such as FNPA concentration, incubation time, and UV irradiation time is recommended for each specific protein and application.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can react with the generated nitrene.

  • This compound (FNPA)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol for preparing FNPA stock solution

  • UV lamp with an emission wavelength in the range of 300-460 nm (a lamp with a 365 nm filter is often suitable for nitrophenyl azides).[1]

  • Quartz cuvettes or other UV-transparent reaction vessels

  • Desalting columns or dialysis cassettes for removal of excess FNPA

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Reagents and equipment for mass spectrometry analysis (optional)

Procedure:

  • Preparation of Reagents:

    • Target Protein Solution: Prepare the target protein at a concentration of 1-5 mg/mL in an appropriate amine-free and thiol-free buffer.

    • FNPA Stock Solution: Prepare a 10-50 mM stock solution of FNPA in anhydrous DMSO or ethanol. Store protected from light.

  • Incubation (Dark Reaction):

    • In a microcentrifuge tube or other suitable reaction vessel, add the desired amount of the target protein solution.

    • Add the FNPA stock solution to the protein solution to achieve the desired final concentration (e.g., a 10- to 50-fold molar excess over the protein). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C in the dark to allow for non-covalent binding of the FNPA to the protein. All subsequent steps before UV irradiation should be performed in low light conditions.

  • Control Experiments (to be run in parallel):

    • No UV Control: A sample prepared as in step 2 but not exposed to UV light. This control is essential to check for any non-photochemical reactions.

    • No FNPA Control: A sample of the protein solution without FNPA that is subjected to the same UV irradiation. This control helps to assess any UV-induced damage to the protein.

    • Competition Control: A sample where the protein is pre-incubated with an excess (e.g., 100-fold) of a known, non-photoactivatable ligand before the addition of FNPA. A significant reduction in labeling in this sample indicates specific binding of FNPA to the ligand's binding site.[5]

  • Photo-Crosslinking (UV Irradiation):

    • Transfer the reaction mixture to a UV-transparent container (e.g., quartz cuvette).

    • Place the container on ice to minimize heat-induced damage during irradiation.

    • Irradiate the sample with a UV lamp at a wavelength between 300-460 nm. The irradiation time can range from 5 to 30 minutes and should be optimized. The distance from the UV source to the sample should also be standardized.

  • Quenching (Optional):

    • To quench any unreacted nitrene intermediates, a quenching agent such as a primary amine-containing buffer (e.g., Tris-HCl) can be added to a final concentration of 20-50 mM after UV irradiation.

  • Removal of Excess FNPA:

    • Remove unreacted FNPA and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE. Successful covalent labeling may result in a slight increase in the molecular weight of the protein, although this is often not detectable. If a radiolabeled or biotinylated version of FNPA is used, the labeled protein can be visualized by autoradiography or a streptavidin blot, respectively.[3]

    • Mass Spectrometry: For identification of the labeling site, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry. The mass of the FNPA adduct on a peptide will result in a characteristic mass shift, allowing for the identification of the labeled residue(s).

Signaling Pathway and Logical Relationship Diagram

signaling_pathway Mechanism of this compound Photoaffinity Labeling FNPA This compound (FNPA) NonCovalentComplex FNPA-Protein Non-Covalent Complex FNPA->NonCovalentComplex Reversible Binding Protein Target Protein Protein->NonCovalentComplex Nitrene Reactive Nitrene Intermediate NonCovalentComplex->Nitrene Photoactivation UVLight UV Light (300-460 nm) UVLight->Nitrene CovalentComplex Covalently Labeled Protein Nitrene->CovalentComplex Covalent Bond Formation (Insertion into C-H, N-H, O-H) Analysis Downstream Analysis (SDS-PAGE, Mass Spec) CovalentComplex->Analysis

Caption: The mechanism of protein photoaffinity labeling with this compound.

References

Application Notes and Protocols: 4-Fluoro-3-nitrophenyl Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA), also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a versatile heterobifunctional crosslinking reagent. While it contains an azide group, a key component in "click chemistry," its primary and most widespread application is not in traditional copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). Instead, FNPA is a classic and powerful photoaffinity labeling (PAL) reagent.[1][2]

Upon irradiation with UV light, the azide moiety of FNPA releases dinitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into nearby C-H, N-H, or O-H bonds of target molecules, such as proteins or polymer surfaces.[1][2] This light-induced covalent ligation makes FNPA an invaluable tool for applications requiring stable immobilization or identification of molecular interactions, serving a similar purpose to click chemistry in creating robust bioconjugates.

This document provides detailed application notes and protocols for the use of this compound in its principal role as a photoaffinity labeling agent for surface modification and bioconjugation.

Principle of Action: Photoaffinity Labeling

The utility of FNPA is centered on the photochemical generation of a nitrene. The process can be summarized in two key stages:

  • Photolysis: Exposure to UV light (typically around 350 nm) causes the azide group (-N₃) to decompose, releasing a molecule of nitrogen (N₂) and forming a highly reactive singlet nitrene intermediate. This nitrene is in an electron-deficient state.

  • Covalent Insertion: The generated nitrene rapidly reacts with and inserts into adjacent chemical bonds. This allows for the covalent attachment of the FNPA molecule (and anything attached to it via its fluoro- or nitro- groups) to a target protein or a polymer surface.[1][2]

The fluorine atom on the phenyl ring serves as a secondary reactive site for nucleophilic aromatic substitution, allowing for a two-stage reaction strategy where FNPA is first conjugated to a biomolecule via the fluoro group, and then the entire complex is photo-crosslinked to a target via the azide group.

Core Applications

  • Surface Functionalization: FNPA is widely used to activate inert polymer surfaces, such as polystyrene, for the covalent immobilization of biomolecules.[2] This is critical for applications like ELISA, biosensors, and cell culture.

  • Protein Crosslinking and Target Identification: As a photoaffinity label, FNPA can be used to identify and characterize protein-ligand interactions.[3] A ligand of interest can be derivatized with FNPA, allowed to bind to its target protein, and then permanently crosslinked upon UV irradiation, enabling subsequent identification and analysis.

  • Enzyme Inhibition Studies: FNPA has been used as a selective photoaffinity label to irreversibly inhibit specific enzymes, helping to elucidate the structure and function of their active sites.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from a study using FNPA as a photoaffinity label for monoamine oxidase (MAO) subtypes A and B.

ParameterMAO-A (Substrate: Serotonin)MAO-B (Substrate: Phenylethylamine)Reference
Inhibition Constant (Ki) in dark 3.0 µM0.78 µM[3]
Inhibition Type in dark CompetitiveCompetitive[3]
Photo-dependent Inhibition MinimalSignificant and Irreversible[3]
Inhibition Type after Photolysis Not reportedNon-competitive[3]

This data demonstrates the selectivity of FNPA for MAO-B upon photo-irradiation, highlighting its utility in specific enzyme targeting.[3]

Experimental Protocols

Protocol 1: Surface Activation of Polystyrene for Biomolecule Immobilization

This protocol describes the photochemical activation of a polystyrene surface (e.g., a 96-well plate) using FNPA for the subsequent covalent immobilization of a protein.

Materials:

  • This compound (FNPA)

  • Polystyrene microtiter plate

  • Solvent (e.g., acetone, acetonitrile, or carbon tetrachloride)

  • UV lamp (long-wave UV, ~350 nm)

  • Protein solution for immobilization (e.g., antibody in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Washing buffer (e.g., PBST - PBS with 0.05% Tween-20)

Procedure:

  • FNPA Solution Preparation: Prepare a solution of FNPA in a suitable solvent. A typical concentration is 1-10 mg/mL. Safety Note: Handle FNPA in a fume hood and protect from light.

  • Surface Coating: Add the FNPA solution to the polystyrene wells and allow the solvent to evaporate completely in the dark, leaving a thin film of FNPA on the surface.

  • Photo-activation: Expose the coated plate to a UV lamp (~350 nm) for 5-15 minutes at room temperature. This step generates the reactive nitrene, which inserts into the C-H bonds of the polystyrene backbone, functionalizing the surface.

  • Washing: Wash the plate thoroughly with the solvent used in step 1, followed by a wash with distilled water to remove any non-covalently bound FNPA.

  • Biomolecule Immobilization: Immediately add the protein solution (e.g., 10-100 µg/mL in PBS) to the activated wells. Incubate for 1-2 hours at room temperature or overnight at 4°C. The nucleophilic groups on the protein (e.g., amines on lysine residues) will react with the activated surface.

  • Blocking: Discard the protein solution and wash the wells with washing buffer. Add blocking buffer to block any remaining reactive sites and prevent non-specific binding. Incubate for 1 hour at room temperature.

  • Final Wash: Wash the wells three times with washing buffer. The plate is now ready for use in assays like ELISA.

Protocol 2: Photoaffinity Labeling of a Target Protein

This protocol provides a general workflow for using FNPA to covalently label a target protein.

Materials:

  • This compound (FNPA)

  • Purified target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4)

  • UV lamp (~350 nm) with a filter to remove shorter wavelengths

  • Ice bath

  • Quenching solution (e.g., DTT or β-mercaptoethanol)

  • SDS-PAGE reagents for analysis

Procedure:

  • Incubation (Dark Conditions): Mix the target protein with FNPA in a reaction tube. The final concentration of FNPA will need to be optimized but can range from 1-100 µM. Incubate the mixture in the dark (e.g., by wrapping the tube in aluminum foil) for 15-30 minutes on ice to allow for non-covalent binding of FNPA to the protein.

  • Control Samples: Prepare control samples, including a sample without FNPA and a sample that is not exposed to UV light. A competition control, where a known ligand for the target protein is added before FNPA, is also highly recommended to demonstrate specificity.

  • Photo-irradiation: Place the reaction tube on an ice bath and irradiate with a UV lamp (~350 nm) for 5-20 minutes. The ice bath helps to prevent protein denaturation from the heat generated by the lamp.

  • Quenching: After irradiation, add a quenching solution to scavenge any unreacted nitrene intermediates.

  • Analysis: Analyze the samples by SDS-PAGE. Covalent labeling of the target protein can be detected by a shift in its molecular weight or by using a tagged version of FNPA (e.g., radiolabeled or biotinylated) followed by autoradiography or western blotting.

Visualizations

G cluster_0 Surface Activation Workflow A 1. Coat Polystyrene with FNPA Solution B 2. Evaporate Solvent (in dark) A->B C 3. UV Irradiation (~350 nm) B->C Nitrene Generation D 4. Wash Surface C->D Nitrene Insertion E 5. Add Biomolecule (e.g., Protein) D->E F 6. Covalent Immobilization E->F

Caption: Workflow for surface activation and biomolecule immobilization using FNPA.

G cluster_1 Photoaffinity Labeling Mechanism FNPA FNPA (this compound) Complex Non-covalent FNPA-Target Complex FNPA->Complex Target Target Molecule (Protein, Polymer) Target->Complex Nitrene Reactive Nitrene Intermediate Complex->Nitrene UV Light (~350 nm) - N₂ Product Covalently Labeled Target Nitrene->Product Covalent Bond Formation (Insertion Reaction)

Caption: The mechanism of photoaffinity labeling using FNPA.

References

Application Notes and Protocols for 4-Fluoro-3-nitrophenyl azide (FNPA) as a Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA) is a hetero-bifunctional, photo-activatable crosslinking reagent used to investigate molecular interactions.[1] One of its key applications is in photoaffinity labeling, a powerful technique to identify and characterize the binding sites of ligands, drugs, or other molecules within a biological system.[2][3] Upon exposure to ultraviolet (UV) light, the azide group of FNPA is converted into a highly reactive nitrene intermediate.[4] This nitrene can then form a stable covalent bond with nearby molecules, effectively "trapping" and allowing for the identification of interacting partners.[4] The fluorine and nitro groups on the phenyl ring influence the reactivity and spectral properties of the molecule.

Principle of Action

The utility of this compound as a crosslinker is centered on the photochemical properties of the aryl azide group. In its ground state, FNPA is relatively stable and can be introduced into a biological system to allow for specific binding to a target molecule.[4] Subsequent irradiation with UV light of an appropriate wavelength triggers the release of nitrogen gas (N₂) and the formation of a highly reactive singlet nitrene. This nitrene intermediate can then undergo a variety of reactions, including insertion into C-H or N-H bonds, or addition to double bonds, resulting in the formation of a stable covalent crosslink with the interacting molecule.[4] Due to the presence of the nitro group, nitrophenyl azides like FNPA can be activated by longer wavelength UV light (300-460 nm), which is less damaging to biological samples compared to the shorter wavelengths required for simple phenyl azides.[4]

Key Applications

  • Target Identification and Validation: FNPA can be conjugated to a drug candidate or a known ligand to identify its direct binding partners in a complex biological sample, such as a cell lysate or even in living cells.[5]

  • Binding Site Mapping: By crosslinking a ligand-conjugated FNPA to its target protein, subsequent enzymatic digestion and mass spectrometry analysis can pinpoint the specific amino acid residues involved in the binding interaction.[6]

  • Studying Protein-Protein Interactions: FNPA can be used to covalently trap transient or weak protein-protein interactions, facilitating their detection and characterization.[3]

  • Immobilization of Biomolecules: The reactive nitrene generated from FNPA can be used to immobilize proteins, antibodies, or other biomolecules onto solid surfaces for various bioanalytical applications.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound (FNPA)

PropertyValueReference(s)
Synonyms FNPA, 1-Fluoro-2-nitro-4-azidobenzene[1][7]
CAS Number 28166-06-5[1]
Molecular Formula C₆H₃FN₄O₂[1]
Molecular Weight 182.11 g/mol [1]
Appearance Orange powder or needles[1]
Melting Point 54-56 °C[1]
Storage Conditions Store at 4°C, protected from light and moisture. For long-term storage, -20°C is recommended.[8]

Table 2: Experimental Parameters for FNPA Crosslinking

ParameterRecommended Range/ValueReference(s)
FNPA Concentration 0.1 - 10 mM, or 10- to 50-fold molar excess over the target protein.[8]
Reaction Buffer Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, Carbonate, or Borate buffers at pH 7-9.[8]
Incubation (pre-irradiation) 30 minutes to 2 hours at room temperature or 4°C to allow for binding to the target.[8]
UV Irradiation Wavelength 300 - 460 nm (long-wave UV)[4]
UV Lamp Type Mercury vapor lamps, xenon lamps, or specialized UV crosslinking chambers.[8]
Irradiation Time 5 - 30 minutes, dependent on lamp intensity and distance from the sample.[8]
Quenching Reagent Tris or glycine buffers (final concentration 20-50 mM) can be added to scavenge unreacted nitrene.[9]

Experimental Protocols

Protocol 1: General Photoaffinity Labeling of a Protein with FNPA

This protocol provides a general workflow for labeling a purified protein with FNPA to identify interacting partners.

Materials:

  • This compound (FNPA)

  • Purified target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Potential interacting protein or molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp with an emission wavelength in the range of 300-460 nm

  • Microcentrifuge tubes or a shallow reaction vessel

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry equipment for analysis

Procedure:

  • Prepare FNPA Stock Solution: Dissolve FNPA in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM). Store the stock solution at -20°C, protected from light.

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein and the potential interacting molecule in the reaction buffer. The final concentrations should be optimized for the specific interaction being studied.

  • Add FNPA: Add the FNPA stock solution to the reaction mixture to achieve the desired final concentration (e.g., 0.1-1.0 mM). The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark at room temperature or 4°C for 30 minutes to 2 hours to allow for the non-covalent binding of FNPA (or the FNPA-labeled ligand) to the target.

  • UV Irradiation: Place the reaction vessel on ice and expose it to a UV lamp (300-460 nm). The irradiation time will depend on the intensity of the lamp and the distance to the sample (typically 5-30 minutes).

  • Quenching: After irradiation, add the quenching buffer to a final concentration of 20-50 mM to scavenge any unreacted nitrene species. Incubate for 10-15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody against the target protein or the interacting partner. For more detailed analysis of the crosslinking site, the crosslinked protein complex can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[6]

Protocol 2: Two-Step Crosslinking using an FNPA-NHS Ester Conjugate

This protocol is for heterobifunctional crosslinkers containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a photo-activatable nitrophenyl azide group. This allows for the specific labeling of a primary amine-containing molecule first, followed by photo-crosslinking to its interaction partner.

Materials:

  • FNPA-NHS ester crosslinker (e.g., ANB-NOS or Sulfo-SANPAH)

  • Molecule with a primary amine (Molecule A)

  • Interacting partner (Molecule B)

  • Amine-reactive labeling buffer (e.g., PBS, pH 7.2-8.0)

  • Photo-crosslinking buffer (amine-free)

  • Desalting column or dialysis cassette

  • Other materials as listed in Protocol 1

Procedure:

  • Labeling with NHS Ester: Dissolve the FNPA-NHS ester in an appropriate solvent (e.g., DMSO). Add the crosslinker to Molecule A in the amine-reactive labeling buffer. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or by dialysis against the photo-crosslinking buffer.

  • Photo-crosslinking Reaction: Add the labeled Molecule A to Molecule B in the photo-crosslinking buffer.

  • Incubation and UV Irradiation: Proceed with the incubation and UV irradiation steps as described in Protocol 1 (steps 4 and 5).

  • Quenching and Analysis: Quench the reaction and analyze the products as described in Protocol 1 (steps 6 and 7).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Prepare Reagents (FNPA, Buffers, Proteins) mix Mix Target Protein & Interacting Molecule start->mix 1. add_fnpa Add FNPA to Mixture mix->add_fnpa 2. incubate Incubate in Dark (Binding) add_fnpa->incubate 3. irradiate UV Irradiation (300-460 nm) (Crosslinking) incubate->irradiate 4. quench Quench Reaction (e.g., with Tris) irradiate->quench 5. sds_page SDS-PAGE quench->sds_page 6. western_blot Western Blot sds_page->western_blot 7a. mass_spec Mass Spectrometry sds_page->mass_spec 7b. end End: Data Interpretation western_blot->end mass_spec->end

Caption: General workflow for photoaffinity labeling using this compound.

signaling_pathway cluster_activation Photoactivation cluster_reaction Crosslinking Reaction fnpa This compound (FNPA) nitrene Reactive Nitrene Intermediate fnpa->nitrene Photo-induced N₂ release uv_light UV Light (300-460 nm) uv_light->nitrene covalent_bond Covalent Bond Formation nitrene->covalent_bond Reaction with nearby molecule target Target Molecule (Protein, etc.) target->covalent_bond crosslinked_product Stable Crosslinked Product covalent_bond->crosslinked_product

Caption: Mechanism of action for this compound as a photo-crosslinker.

Safety Precautions

This compound is a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] Azides can be explosive, especially when heated or subjected to shock.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for Biomolecule Immobilization using 4-Fluoro-3-nitrophenyl azide (FNPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA) is a versatile heterobifunctional crosslinking agent widely used for the covalent immobilization of biomolecules onto a variety of polymer surfaces. Its utility stems from its two reactive moieties: a photoactivatable nitrene group and a nucleophilic substitution-reactive fluorine atom. Upon photoactivation, typically with UV light, the azide group of FNPA forms a highly reactive nitrene intermediate that can readily insert into C-H and N-H bonds on polymer surfaces, forming a stable covalent linkage. The fluorine atom can then be displaced by nucleophilic groups on biomolecules, such as primary amines, to achieve covalent immobilization. This method offers a robust and versatile platform for creating bioactive surfaces for applications in diagnostics, drug delivery, and fundamental cell biology research.

Principle of FNPA-Mediated Immobilization

The immobilization process using FNPA is a two-step procedure. First, the polymer surface is functionalized with FNPA. This is typically achieved by exposing the polymer to a solution of FNPA and then activating the azide group with UV light. The highly reactive nitrene generated upon photolysis of the azide inserts into the polymer backbone, creating a stable, FNPA-functionalized surface. In the second step, the biomolecule of interest is covalently attached to the FNPA-modified surface via nucleophilic substitution of the fluorine atom by a suitable nucleophilic group on the biomolecule, most commonly a primary amine.

Data Presentation: Quantitative Analysis of Biomolecule Immobilization

The efficiency of biomolecule immobilization is a critical parameter for the successful development of bioactive surfaces. The following tables provide a summary of representative quantitative data for the immobilization of various biomolecules on different polymer surfaces using FNPA and similar photo-reactive crosslinkers. It is important to note that the immobilization efficiency and surface density can vary significantly depending on the specific polymer, biomolecule, and reaction conditions.

BiomoleculePolymer SurfaceImmobilization Efficiency (%)Surface DensityReference
Bovine Serum Albumin (BSA)Polystyrene70-85150-250 ng/cm²[Fictional Data]
Anti-PEG IgGPolyethylene Glycol (PEG)60-75100-180 ng/cm²[Fictional Data]
FibronectinPolystyrene80-95200-350 ng/cm²[Fictional Data]
StreptavidinPolystyrene75-90180-300 ng/cm²[Fictional Data]

Note: The data presented in this table is illustrative and intended to provide a general indication of the expected immobilization performance. Actual results may vary and should be determined experimentally.

Experimental Protocols

Materials
  • This compound (FNPA)

  • Polymer substrate (e.g., polystyrene or polyethylene glycol-coated slides/plates)

  • Biomolecule to be immobilized (e.g., protein, antibody, peptide)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Buffer solution appropriate for the biomolecule (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Reaction vessels

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Protocol 1: Surface Functionalization with FNPA
  • Surface Preparation: Clean the polymer substrate thoroughly by sonication in a detergent solution, followed by rinsing with deionized water and ethanol. Dry the substrate under a stream of nitrogen.

  • FNPA Solution Preparation: Prepare a solution of FNPA in an anhydrous solvent (e.g., 1-10 mg/mL in acetonitrile). The optimal concentration should be determined experimentally.

  • Surface Coating: Immerse the cleaned polymer substrate in the FNPA solution for 30-60 minutes at room temperature in the dark to allow for adsorption of FNPA onto the surface.

  • Solvent Evaporation: Remove the substrate from the solution and allow the solvent to evaporate completely in a fume hood.

  • Photoactivation: Expose the FNPA-coated substrate to UV light for 15-30 minutes. The optimal wavelength and exposure time will depend on the specific polymer and should be optimized. This step should be performed in a well-ventilated area or a UV crosslinker chamber.

  • Washing: After photoactivation, thoroughly wash the substrate with the anhydrous solvent used in step 2 to remove any non-covalently bound FNPA. Follow with a wash in an appropriate buffer (e.g., PBS) to prepare for biomolecule immobilization.

Protocol 2: Biomolecule Immobilization
  • Biomolecule Solution Preparation: Prepare a solution of the biomolecule in a suitable buffer (e.g., 0.1-1 mg/mL in PBS, pH 7.4-8.5). The optimal pH will depend on the pKa of the nucleophilic group on the biomolecule.

  • Immobilization Reaction: Immerse the FNPA-functionalized polymer substrate in the biomolecule solution and incubate for 2-12 hours at room temperature or 4°C. Gentle agitation can improve immobilization efficiency.

  • Washing: After incubation, remove the substrate and wash it extensively with the immobilization buffer to remove any non-covalently bound biomolecules.

  • Blocking (Optional): To prevent non-specific binding in subsequent applications, the remaining reactive sites on the surface can be blocked by incubating the substrate with a solution of a blocking agent (e.g., 1% Bovine Serum Albumin in PBS or ethanolamine) for 1 hour at room temperature.

  • Final Washing and Storage: Wash the substrate with the appropriate buffer and store it under conditions that maintain the stability of the immobilized biomolecule (e.g., at 4°C in buffer).

Characterization of Modified Surfaces
  • X-ray Photoelectron Spectroscopy (XPS): To confirm the successful functionalization of the polymer surface with FNPA and subsequent immobilization of the biomolecule. The appearance of nitrogen (from the nitro and azide/amine groups) and fluorine peaks after FNPA functionalization, and an increase in the nitrogen and other characteristic elemental signals of the biomolecule after immobilization, provide evidence of successful modification.

  • Water Contact Angle Measurement: To assess the changes in surface hydrophilicity/hydrophobicity after each modification step. A decrease in contact angle after FNPA functionalization and a further change after biomolecule immobilization can indicate successful surface modification.

  • Quantification of Immobilized Biomolecules: The amount of immobilized biomolecule can be quantified using various methods such as fluorescence-based assays (if the biomolecule is fluorescently labeled), enzyme-linked immunosorbent assay (ELISA) for specific protein quantification, or by using a quartz crystal microbalance (QCM).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for FNPA-Mediated Immobilization start Start: Clean Polymer Substrate prep_fnpa Prepare FNPA Solution start->prep_fnpa coat Coat Substrate with FNPA prep_fnpa->coat evap Evaporate Solvent coat->evap uv UV Photoactivation evap->uv wash1 Wash to Remove Unbound FNPA uv->wash1 prep_bio Prepare Biomolecule Solution wash1->prep_bio immobilize Immobilize Biomolecule prep_bio->immobilize wash2 Wash to Remove Unbound Biomolecule immobilize->wash2 block Block Remaining Reactive Sites (Optional) wash2->block wash3 Final Wash block->wash3 end End: Biofunctionalized Surface wash3->end G cluster_eph EphA2 Signaling Pathway Activation ephrin Immobilized Ephrin-A1 (on FNPA-functionalized surface) epha2 EphA2 Receptor ephrin->epha2 Binding phosphorylation EphA2 Phosphorylation epha2->phosphorylation Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) phosphorylation->downstream response Cellular Response (e.g., changes in cell adhesion, migration) downstream->response G cluster_notch Notch Signaling Pathway Activation dll4 Immobilized DLL4 (on FNPA-functionalized surface) notch_receptor Notch Receptor dll4->notch_receptor Binding cleavage Receptor Cleavage notch_receptor->cleavage Activation nicd NICD Translocation to Nucleus cleavage->nicd transcription Gene Transcription (e.g., Hes, Hey family genes) nicd->transcription response Cellular Response (e.g., differentiation, proliferation) transcription->response

Application Notes and Protocols for Covalent Antibody Immobilization using 4-Fluoro-3-nitrophenyl azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of antibodies onto solid surfaces is a critical step in the development of various immunochemical assays, including enzyme-linked immunosorbent assays (ELISAs), biosensors, and antibody arrays. Proper immobilization ensures the stability, optimal orientation, and retained activity of the antibodies, which are paramount for the sensitivity, specificity, and reproducibility of the assay. 4-Fluoro-3-nitrophenyl azide (FNPA), also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a heterobifunctional crosslinker that provides a robust and efficient method for the covalent attachment of antibodies to a variety of surfaces.[1][2]

Upon exposure to ultraviolet (UV) light, the azide group of FNPA is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with the surface material through a C-H insertion reaction. The fluoro-nitro-phenyl group of FNPA can subsequently react with primary amine groups (e.g., lysine residues) on the antibody, forming a covalent linkage. This two-step process allows for the controlled and covalent immobilization of antibodies. This application note provides detailed protocols for the covalent immobilization of antibodies using FNPA, along with methods for the characterization of the immobilized antibodies.

Reaction Mechanism and Workflow

The covalent immobilization of antibodies using FNPA involves a two-stage process: surface activation followed by antibody conjugation.

  • Surface Activation: The surface is first treated with a solution of FNPA and then exposed to UV light. The UV energy excites the azide group, leading to the release of nitrogen gas and the formation of a highly reactive nitrene radical. This radical readily inserts into C-H bonds on the surface, forming a stable covalent bond and presenting the fluoro-nitro-phenyl group for subsequent reaction.

  • Antibody Conjugation: The antibody solution is then added to the activated surface. The primary amine groups on the antibody, predominantly from lysine residues, react with the electron-deficient aromatic ring of the surface-bound FNPA, displacing the fluoride and forming a stable covalent bond.

G cluster_0 Surface Activation cluster_1 Antibody Immobilization cluster_2 Post-Immobilization Surface Substrate Surface (e.g., Polystyrene) FNPA_sol FNPA Solution Surface->FNPA_sol Incubation UV_light UV Irradiation (~254-365 nm) FNPA_sol->UV_light Activated_Surface FNPA-Activated Surface (Nitrene Insertion) UV_light->Activated_Surface Antibody_sol Antibody Solution Activated_Surface->Antibody_sol Incubation Immobilized_Ab Covalently Immobilized Antibody Antibody_sol->Immobilized_Ab Washing Washing Immobilized_Ab->Washing Blocking Blocking Washing->Blocking Functional_Assay Functional Assay (e.g., ELISA) Blocking->Functional_Assay

Figure 1: Experimental workflow for covalent antibody immobilization using FNPA.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compound (FNPA)Sigma-AldrichF4006
Monoclonal or Polyclonal Antibody--
Polystyrene 96-well microtiter platesCorning3590
Carbonate-Bicarbonate Buffer (pH 9.6)Sigma-AldrichC3041
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tween 20Sigma-AldrichP9416
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855
UV Lamp (254 nm or 365 nm)--

Experimental Protocols

Protocol 1: Covalent Immobilization of Antibodies on Polystyrene Microtiter Plates

This protocol describes the immobilization of antibodies on a 96-well polystyrene plate for use in ELISA or other immunoassays.

1. Surface Activation:

a. Prepare a 1 mg/mL stock solution of FNPA in anhydrous DMSO. b. Dilute the FNPA stock solution to a working concentration of 10-100 µg/mL in a suitable anhydrous solvent (e.g., acetone or acetonitrile). c. Add 100 µL of the FNPA working solution to each well of the polystyrene microtiter plate. d. Evaporate the solvent by incubating the plate at 37°C for 1-2 hours or until completely dry. e. Place the plate under a UV lamp (254 nm or 365 nm) at a distance of 5-10 cm.[3] f. Irradiate the plate for 5-30 minutes. The optimal irradiation time should be determined empirically.[4] g. After irradiation, wash the plate three times with the solvent used in step 1b to remove any unbound FNPA. h. Air dry the plate completely.

2. Antibody Immobilization:

a. Prepare a solution of the antibody in Carbonate-Bicarbonate Buffer (pH 9.6) at a concentration of 0.5-10 µg/mL. A typical starting concentration is 0.5 µg per 100 µL of buffer per well.[5] b. Add 100 µL of the antibody solution to each well of the photoactivated plate. c. Incubate the plate for 45 minutes at 37°C to allow for covalent coupling.[5] Alternatively, the plate can be incubated overnight at 4°C. d. After incubation, discard the antibody solution and wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

3. Blocking:

a. Prepare a blocking solution of 1-3% BSA in PBS. b. Add 200 µL of the blocking solution to each well. c. Incubate for 1-2 hours at room temperature or 37°C to block any remaining non-specific binding sites. d. Discard the blocking solution and wash the plate three times with PBST. e. The plate with covalently immobilized antibodies is now ready for use in an immunoassay.

Protocol 2: Characterization of Immobilized Antibody

1. Quantification of Immobilized Antibody (Indirect Method):

a. Perform an indirect ELISA to estimate the amount of active immobilized antibody. b. To the antibody-immobilized and blocked wells, add a serial dilution of the target antigen. c. Incubate for 1-2 hours at room temperature. d. Wash the plate three times with PBST. e. Add a primary antibody against the antigen (from a different species than the immobilized antibody) and incubate for 1 hour. f. Wash the plate three times with PBST. g. Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. h. Incubate for 1 hour at room temperature. i. Wash the plate three times with PBST. j. Add the appropriate enzyme substrate and measure the signal (e.g., absorbance at a specific wavelength). k. The signal intensity will be proportional to the amount of functionally active immobilized antibody. A comparison with a standard curve of known antibody concentrations can provide a semi-quantitative measure.

2. Assessment of Immobilization Efficiency:

A direct comparison of the signal obtained from an FNPA-treated plate versus a non-treated (passive adsorption) plate can demonstrate the efficiency of the covalent immobilization. Typically, a significant increase in signal (e.g., two-fold or higher) is observed with the photoactivated surface.[5]

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected outcomes for the covalent immobilization of antibodies using FNPA.

Table 1: Recommended Concentration Ranges and Incubation Conditions

ParameterRecommended RangeNotes
FNPA Concentration10 - 100 µg/mLHigher concentrations may not necessarily lead to better results and can increase background.
Antibody Concentration0.5 - 10 µg/mLOptimal concentration is antibody-dependent and should be determined empirically.[6]
UV Irradiation Time5 - 30 minutesShorter times may be sufficient with higher intensity UV sources.[4]
Immobilization Incubation Time45 min - 2 hours at 37°C or overnight at 4°CLonger incubation at 4°C may be gentler for some antibodies.[5]
Blocking Agent Concentration1 - 3% BSA in PBSOther blocking agents like non-fat dry milk can also be used.

Table 2: Example of Expected Results from an ELISA-based Functional Assay

Surface TreatmentImmobilized AntibodyAntigen ConcentrationAbsorbance (450 nm)Fold Increase
Untreated PolystyreneAnti-IgG (1 µg/mL)IgG (1 µg/mL)0.85-
FNPA ActivatedAnti-IgG (1 µg/mL)IgG (1 µg/mL)1.75~2.1
Untreated PolystyreneAnti-IgG (1 µg/mL)No Antigen0.10-
FNPA ActivatedAnti-IgG (1 µg/mL)No Antigen0.12-

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reactions involved in the FNPA-mediated antibody immobilization.

G cluster_0 Photochemical Activation of FNPA cluster_1 Surface Modification and Antibody Conjugation FNPA This compound UV UV Light (hν) FNPA->UV Nitrene Nitrene Intermediate (Highly Reactive) Surface_CH Surface C-H Bond Nitrene->Surface_CH C-H Insertion N2 N₂ Gas UV->Nitrene UV->N2 Activated_Surface FNPA-Activated Surface Surface_CH->Activated_Surface Antibody_NH2 Antibody Primary Amine (-NH₂) Activated_Surface->Antibody_NH2 Nucleophilic Aromatic Substitution Immobilized_Antibody Covalently Immobilized Antibody Antibody_NH2->Immobilized_Antibody

Figure 2: Reaction mechanism of FNPA-mediated covalent immobilization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal Inefficient surface activationOptimize FNPA concentration and UV irradiation time. Ensure the UV lamp is at the correct wavelength and intensity.
Low antibody concentrationIncrease the concentration of the antibody used for immobilization.
Inactive antibodyUse a fresh antibody stock. Ensure proper storage and handling of the antibody.
High Background Insufficient blockingIncrease the concentration of the blocking agent and/or the incubation time.
Non-specific binding of FNPAEnsure thorough washing after the photoactivation step.
Excess antibodyOptimize the antibody concentration for immobilization.
Inconsistent Results Uneven UV irradiationEnsure uniform exposure of the entire surface to the UV light.
Incomplete solvent evaporationEnsure the FNPA solution is completely dry before UV irradiation.
Inconsistent washing stepsStandardize the washing procedure (volume, number of washes, and duration).

Conclusion

The use of this compound offers a straightforward and effective method for the covalent immobilization of antibodies onto various surfaces. This technique enhances the stability and functionality of the immobilized antibodies, leading to improved performance in a wide range of immunochemical applications. The protocols provided in this application note serve as a comprehensive guide for researchers and scientists to successfully implement this valuable immobilization strategy. Optimization of the key parameters, such as FNPA and antibody concentrations and UV irradiation time, is recommended to achieve the best results for specific applications.

References

Application Notes and Protocols: 4-Fluoro-3-nitrophenyl Azide for Advanced Surface Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNAB), also known as 1-fluoro-2-nitro-4-azidobenzene, is a versatile heterobifunctional crosslinking agent that has emerged as a powerful tool for surface engineering.[1][2][3] First developed in the late 1960s for photoaffinity labeling, its potential for modifying inert polymer surfaces was later recognized, leading to a resurgence in its use.[1][2][3] FNAB offers distinct advantages, including a simple, single-step preparation and the ability to functionalize a wide range of materials through both thermochemical and photochemical reactions.[1][2] This document provides detailed application notes and experimental protocols for utilizing FNAB in surface engineering, bioconjugation, and the immobilization of biomolecules.

Principle of Action

FNAB possesses two key functional groups that enable its utility in surface modification: a photoreactive azido group and a nucleophilic substitution-reactive fluoro group. Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate. This nitrene can then undergo a C-H insertion reaction, forming a stable covalent bond with adjacent molecules or surfaces.[1][2] This allows for the functionalization of otherwise inert polymer surfaces. The fluoro group, activated by the adjacent nitro group, is susceptible to nucleophilic substitution by primary amines, enabling the conjugation of biomolecules.

Applications in Surface Engineering

The unique properties of FNAB make it suitable for a wide array of applications in research and drug development, including:

  • Immobilization of Biomolecules: FNAB is widely used to immobilize various biomolecules onto solid supports.[1][2][3] This includes:

    • Antibodies and Enzymes for diagnostic assays like ELISA.[1][3]

    • Cells and Carbohydrates for cell adhesion studies and glycobiology research.[1]

    • Oligonucleotides and DNA Aptamers for the development of biosensors and microarrays.[1]

  • Bioconjugation: The dual reactivity of FNAB allows for the straightforward conjugation of different molecular entities.

  • Surface Modification of Polymers: It can be used to alter the surface properties of various polymers, rendering them bioactive or modifying their physicochemical characteristics.[1][2]

  • Rapid Diagnostics: The ability to create stable, functionalized surfaces is crucial for the development of robust diagnostic platforms.[1]

Quantitative Data Summary

While specific quantitative data can vary significantly based on the substrate, biomolecule, and reaction conditions, the following table summarizes typical physical and chemical properties of this compound.

PropertyValueReference
Synonyms FNPA, 1-Fluoro-2-nitro-4-azidobenzene[4]
CAS Number 28166-06-5[4]
Molecular Weight 182.11 g/mol [4]
Appearance Orange powder or needles[4]
Melting Point 54-56 °C[4]

Experimental Protocols

Protocol 1: General Procedure for Surface Activation using FNAB

This protocol outlines the fundamental steps for activating a polymer surface using FNAB.

Materials:

  • This compound (FNAB)

  • Polymer substrate (e.g., polystyrene microtiter plate, polymer film)

  • Organic solvent (e.g., acetone, acetonitrile)

  • UV light source (e.g., UV lamp, 254 nm or 365 nm)

  • Washing buffer (e.g., Phosphate Buffered Saline with Tween 20 - PBST)

Procedure:

  • Preparation of FNAB solution: Dissolve FNAB in a suitable organic solvent to a final concentration of 1-10 mg/mL. The optimal concentration may need to be determined empirically.

  • Coating the surface: Apply the FNAB solution to the polymer surface, ensuring complete and even coverage. This can be done by incubation, spin-coating, or spraying.

  • Solvent evaporation: Allow the solvent to evaporate completely in a dark, well-ventilated area. A thin layer of FNAB will remain on the surface.

  • Photoactivation: Expose the coated surface to UV light. The duration of exposure will depend on the intensity of the UV source and the desired level of activation. Typical exposure times range from 5 to 30 minutes.

  • Washing: Thoroughly wash the surface with an organic solvent to remove any unreacted FNAB, followed by washing with an appropriate buffer (e.g., PBST) to prepare for biomolecule immobilization. The surface is now activated and ready for conjugation.

Protocol 2: Immobilization of Proteins onto an FNAB-Activated Surface

This protocol describes the covalent attachment of proteins to a pre-activated surface.

Materials:

  • FNAB-activated polymer substrate

  • Protein solution (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Washing buffer (e.g., PBST)

Procedure:

  • Protein incubation: Apply the protein solution to the FNAB-activated surface. The optimal protein concentration and incubation time will need to be determined for each specific application (typically 1-100 µg/mL for 1-2 hours at room temperature or overnight at 4°C).

  • Washing: After incubation, remove the protein solution and wash the surface extensively with washing buffer to remove any non-covalently bound protein.

  • Blocking: To prevent non-specific binding in subsequent steps, incubate the surface with a blocking buffer for 1 hour at room temperature.

  • Final wash: Wash the surface again with washing buffer. The surface is now functionalized with the desired protein and ready for use in downstream applications.

Visualizations

G General Workflow for Surface Engineering with FNAB cluster_0 Surface Preparation cluster_1 Activation cluster_2 Functionalization cluster_3 Result Polymer Inert Polymer Surface FNAB_Coating FNAB Coating Polymer->FNAB_Coating UV_Activation UV Photoactivation (Nitrene Formation) FNAB_Coating->UV_Activation Washing Washing UV_Activation->Washing Biomolecule Biomolecule Immobilization Washing->Biomolecule Functionalized_Surface Functionalized Surface Biomolecule->Functionalized_Surface

Caption: Workflow for surface modification using FNAB.

Caption: FNAB reaction mechanism for surface activation.

References

Application Notes and Protocols for Electrochemical Detection Using 4-Fluoro-3-nitrophenyl Grafted Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fabrication and use of 4-fluoro-3-nitrophenyl (FNP) grafted electrodes for the sensitive and selective electrochemical detection of biomolecules. This surface modification strategy offers a robust and versatile platform for the covalent immobilization of capture probes, such as antibodies and aptamers, enabling the development of highly specific biosensors. The FNP layer is typically introduced onto the electrode surface via the electrochemical reduction of the corresponding diazonium salt, 4-fluoro-3-nitrobenzene diazonium. The terminal fluoro group of the grafted FNP molecule is then susceptible to nucleophilic substitution by amine groups present in biomolecules, facilitating their covalent attachment.

The subsequent detection of the target analyte is often achieved using label-free electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS), which measures changes in the interfacial properties of the electrode upon analyte binding. Cyclic Voltammetry (CV) is also a crucial technique for the characterization of the electrode surface at each modification step.

Signaling Pathway: Biomolecule Immobilization

The core of this biosensing platform lies in the covalent attachment of biomolecules to the FNP-modified electrode surface. This is achieved through a nucleophilic aromatic substitution reaction where an amine group from the biomolecule displaces the fluorine atom on the grafted FNP layer.

G cluster_electrode Electrode Surface cluster_solution Solution Phase Electrode Gold or Carbon Electrode GraftedFNP Grafted 4-Fluoro-3-nitrophenyl Layer Electrode->GraftedFNP Electrochemical Grafting Immobilization Nucleophilic Substitution (Covalent Bond Formation) GraftedFNP->Immobilization Biomolecule Biomolecule with Amine Group (e.g., Antibody) Biomolecule->Immobilization ImmobilizedBiomolecule Immobilized Biomolecule Immobilization->ImmobilizedBiomolecule

Caption: Covalent immobilization of a biomolecule onto the FNP-grafted electrode.

Experimental Workflow

The overall process for fabricating and utilizing the FNP-grafted electrode for biosensing involves several key steps, from electrode preparation to data analysis.

G A 1. Electrode Cleaning and Preparation B 2. Electrochemical Grafting of 4-Fluoro-3-nitrophenyl A->B C 3. Characterization (CV, EIS) B->C D 4. Biomolecule Immobilization C->D E 5. Blocking of Non-specific Sites D->E F 6. Characterization (CV, EIS) E->F G 7. Analyte Incubation F->G H 8. Electrochemical Detection (EIS) G->H I 9. Data Analysis H->I

Troubleshooting & Optimization

optimizing reaction conditions for 4-Fluoro-3-nitrophenyl azide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-3-nitrophenyl azide (FNPA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to ensure a successful and safe synthesis.

Synthesis Overview

The synthesis of this compound is most commonly achieved through a two-step, one-pot process starting from 4-fluoro-3-nitroaniline. The process involves the diazotization of the primary amine group on the aniline derivative, followed by a nucleophilic substitution with an azide salt.

General Reaction Scheme:

  • Diazotization: 4-fluoro-3-nitroaniline is treated with a nitrite source (e.g., sodium nitrite) in a strong acidic medium (e.g., hydrochloric acid) at low temperatures to form an intermediate diazonium salt.

  • Azidation: The diazonium salt is then reacted in situ with an azide source (e.g., sodium azide) to yield the final product, this compound.

Experimental Protocol

This protocol is based on established methods for aryl azide synthesis.[1]

Materials:

  • 4-fluoro-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl ether (Et₂O)

  • Magnesium Sulfate (MgSO₄)

  • Petroleum ether (b.p. 20-40°C)

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 4-fluoro-3-nitroaniline (1 equivalent) by warming in a mixture of concentrated hydrochloric acid and water.[1]

  • Cool the solution to 0-5°C in an ice bath. Stir vigorously.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[2]

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from petroleum ether to yield this compound as orange needles.[2][3]

Troubleshooting Guide

Encountering issues during synthesis is common. The following table outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete diazotization (temperature too high).2. Premature decomposition of the diazonium salt.3. Ineffective azidation reaction.1. Strictly maintain the reaction temperature between 0-5°C during NaNO₂ addition.2. Use the diazonium salt immediately after its formation.3. Ensure the sodium azide solution is cold and added slowly to the diazonium salt.
Formation of Dark Tar/Polymeric Byproducts 1. Reaction temperature exceeded the recommended range, causing diazonium salt decomposition.2. Impure starting materials (aniline).[4]1. Improve temperature control with an efficient cooling bath.2. Use purified 4-fluoro-3-nitroaniline.
Product Fails to Precipitate/Crystallize 1. Product is too soluble in the chosen recrystallization solvent.2. Insufficient product concentration.1. Use a lower boiling point, less polar solvent like petroleum ether or hexane for recrystallization.[2]2. Concentrate the solution further before cooling. Induce crystallization by scratching the flask or adding a seed crystal.
Product Contamination (e.g., with starting aniline) 1. Incomplete diazotization reaction.2. Insufficient stirring.1. Ensure the correct stoichiometry of sodium nitrite is used.2. Increase the stirring rate to ensure a homogenous reaction mixture. Monitor reaction completion using TLC.
Azide Decomposes During Workup/Purification 1. Exposure to excessive heat.2. Exposure to UV light.[5]1. Avoid heating the azide product. Phenyl azide is known to explode when heated at ordinary pressure.[4] Use a water bath temperature below 60-65°C for solvent evaporation under vacuum.[4]2. Protect the product from direct light, especially UV sources used for TLC visualization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis? A1: Temperature control is the most critical factor. The diazotization step must be performed at 0-5°C to prevent the decomposition of the unstable diazonium salt. The subsequent azidation should also be kept cold to manage the exothermic reaction and prevent side reactions.

Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is an effective method. You can monitor the disappearance of the starting material (4-fluoro-3-nitroaniline). However, be aware that the azide product can be sensitive to UV light, so minimize exposure during visualization.[5]

Q3: What are the essential safety precautions for handling this compound? A3: This compound presents multiple hazards.

  • Explosion Risk: It is an organic azide, which can be explosive upon heating or shock.[6] Avoid heating the dry solid and handle it with non-metal spatulas (e.g., plastic) to prevent sparks.[4][5]

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Flammability: It is a flammable solid.[2][6] Keep it away from heat, sparks, and open flames.[2]

Q4: How should the final product be stored? A4: The purified this compound should be stored in a tightly sealed, labeled container in a refrigerator at 2-8°C.[2] It should be protected from light.[4]

Q5: What is a typical appearance and melting point for the purified product? A5: The purified product should be an orange powder or needles with a melting point of 54-56°C.[3]

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-fluoro-3-nitroaniline in warm HCl/H₂O cool_aniline Cool solution to 0-5°C start->cool_aniline diazotization Add NaNO₂ solution dropwise (Keep Temp < 5°C) cool_aniline->diazotization prep_nitrite Prepare cold aq. NaNO₂ solution prep_nitrite->diazotization prep_azide Prepare cold aq. NaN₃ solution azidation Add diazonium solution to NaN₃ solution (Keep Temp < 10°C) prep_azide->azidation stir_diazo Stir 30 min at 0-5°C diazotization->stir_diazo stir_diazo->azidation stir_final Stir 1-2 hours at RT azidation->stir_final extraction Extract with Diethyl Ether stir_final->extraction dry Dry organic layer (MgSO₄) extraction->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Pet. Ether evaporate->recrystallize product Obtain Pure FNPA Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Synthesis Issue? low_yield Low / No Yield start->low_yield Yes tar Tar Formation start->tar Yes impure Impure Product start->impure Yes cause_temp Temperature too high? low_yield->cause_temp cause_incomplete_rxn Incomplete reaction? low_yield->cause_incomplete_rxn tar->cause_temp cause_impure_reagents Impure reagents? tar->cause_impure_reagents impure->cause_impure_reagents impure->cause_incomplete_rxn solution_temp Improve cooling; Maintain 0-5°C cause_temp->solution_temp solution_reagents Purify starting materials cause_impure_reagents->solution_reagents solution_rxn Check stoichiometry; Increase stir time/rate cause_incomplete_rxn->solution_rxn

Caption: Troubleshooting logic for common issues in FNPA synthesis.

References

Technical Support Center: 4-Fluoro-3-nitrophenyl Azide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrophenyl azide (FNPA). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile photoaffinity labeling reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Synthesis and Handling of this compound

Q1: My synthesis of this compound from 4-fluoro-3-nitroaniline is resulting in a low yield. What are the common pitfalls?

A1: Low yields in the synthesis of FNPA often stem from suboptimal reaction conditions during the diazotization and azidation steps. Here are some common issues and solutions:

  • Incomplete Diazotization: Ensure the complete dissolution of 4-fluoro-3-nitroaniline in the acidic solution. Gentle warming may be necessary, but the solution must be cooled to 0-5 °C before the addition of sodium nitrite. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

  • Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable at higher temperatures. All steps involving the diazonium salt should be carried out in an ice bath.

  • Slow Addition of Reagents: Add the sodium nitrite and sodium azide solutions dropwise and slowly to maintain temperature control and prevent side reactions.

  • Purity of Starting Material: Ensure the 4-fluoro-3-nitroaniline is of high purity, as impurities can interfere with the reaction.

Q2: this compound appears to be degrading during storage. What are the proper storage conditions?

A2: FNPA is sensitive to light, heat, and moisture.[1] For optimal stability, it should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and at -20°C for long-term storage.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Store in a tightly sealed container in a desiccator to prevent hydrolysis.

Photoaffinity Labeling Experiments

Q3: I am observing low or no cross-linking of my target protein with FNPA. What could be the issue?

A3: Insufficient cross-linking is a common problem in photoaffinity labeling experiments. Several factors could be contributing to this issue:

  • Suboptimal UV Irradiation:

    • Wavelength: Nitrophenyl azides are typically activated by long-wavelength UV light (300-460 nm).[2] Avoid using short-wavelength UV light (e.g., 254 nm) as it can cause damage to proteins.[2]

    • Duration and Intensity: The duration and intensity of UV irradiation need to be optimized. Insufficient exposure will result in incomplete activation of the azide, while excessive exposure can lead to protein degradation. Start with a time course experiment to determine the optimal irradiation time.

    • Distance from UV Source: The distance between the UV lamp and the sample is crucial. A shorter distance (e.g., 5-10 cm) generally leads to more efficient activation.[2]

  • Incompatible Buffer Components:

    • Primary Amines: Buffers containing primary amines, such as Tris or glycine, will react with the photogenerated nitrene and quench the cross-linking reaction.[2] Use buffers like PBS or HEPES.

    • Reducing Agents: Thiol-containing reducing agents like DTT or β-mercaptoethanol can reduce the azide group to an amine, rendering it photo-inactive.[1]

  • Low Probe Concentration: The concentration of FNPA may be too low for efficient cross-linking. However, excessively high concentrations can lead to non-specific labeling and protein aggregation. A typical starting concentration is in the low micromolar range.

  • Poor Binding Affinity: If the affinity of the ligand (pharmacophore) part of your probe for the target protein is low, the probe may dissociate before photoactivation, leading to low cross-linking efficiency.

Q4: I am seeing a high level of non-specific background labeling in my photoaffinity labeling experiment. How can I reduce it?

A4: Non-specific labeling can obscure the identification of the true target protein. Here are some strategies to minimize it:

  • Competition Experiment: This is a critical control. Pre-incubate your sample with an excess of the unlabeled ligand before adding the FNPA probe. A significant reduction in the labeling of a specific protein in the presence of the competitor indicates specific binding.

  • Optimize Probe Concentration: Use the lowest concentration of FNPA that still provides detectable specific labeling.

  • Scavengers: Consider including a scavenger molecule in your reaction mixture that can react with non-specifically bound or unbound photoactivated probe.

  • Washing Steps: If your experimental setup allows, include stringent washing steps after the binding incubation and before UV irradiation to remove non-specifically bound probe.

  • Reduce UV Exposure Time: Use the shortest UV irradiation time that gives sufficient specific labeling.

Q5: The fluoro- or nitro- group on FNPA seems to be causing side reactions. What are the potential side reactions associated with these groups?

A5: The electron-withdrawing nitro group and the fluoro group can influence the reactivity of FNPA:

  • Nucleophilic Aromatic Substitution: The fluorine atom on the ring is susceptible to nucleophilic aromatic substitution, especially by thiol groups in proteins (e.g., cysteine residues). This can lead to covalent attachment of the probe independent of photoactivation. This reactivity can also be harnessed for specific bioconjugation.

  • Reactivity of the Nitrene: The nitro group influences the electronic properties of the photogenerated nitrene. While aryl nitrenes can undergo C-H and N-H insertion reactions, they can also rearrange to form other reactive species.[3] In the case of nitrophenyl azides, the presence of primary amines can lead to a dominant reaction pathway with the expanded ring intermediate.[2]

Click Chemistry Applications

Q6: Can this compound be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions?

A6: While FNPA possesses an azide group, its primary application is as a photoaffinity labeling reagent where the azide is converted to a reactive nitrene upon photolysis. Its use in "click chemistry" (azide-alkyne cycloaddition) is not its main purpose and is not widely documented. The electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the reactivity of the azide group in a cycloaddition reaction. For standard click chemistry applications, other aryl azides without the photolabile nitro group are more commonly used. If you intend to perform a click reaction, it is advisable to use an azide specifically designed for this purpose to ensure high efficiency and avoid potential side reactions related to the nitro group.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and related compounds to aid in experimental design.

Table 1: Physicochemical and Reactivity Data for this compound

PropertyValueReference/Note
Molecular Weight 182.11 g/mol [FNPA Datasheet]
Appearance Orange powder or needles[FNPA Datasheet]
Melting Point 54-56 °C[FNPA Datasheet]
Storage Temperature 2-8 °C[FNPA Datasheet]
Optimal Photolysis Wavelength 300-460 nm[2] (General for nitrophenyl azides)
Photolysis Quantum Yield 0.1 - 0.7[4] (For various phenyl azide derivatives)

Table 2: Kinetic Data for Inhibition of Monoamine Oxidase (MAO) by this compound

EnzymeSubstrateInhibition Constant (Ki)ConditionReference
MAO-A Serotonin3 µMIn the dark[5]
MAO-B Phenylethylamine0.78 µMIn the dark[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl azides.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolution: In a round bottom flask, dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated HCl and water. Gentle warming may be required.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes at 0-5 °C.

  • Azidation: Prepare a solution of sodium azide in cold deionized water. Add this solution dropwise to the diazonium salt solution, again maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Photoaffinity Labeling of a Target Protein

This is a general protocol that should be optimized for your specific target and probe.

Materials:

  • This compound probe

  • Purified target protein

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • UV lamp (300-460 nm)

  • Quartz cuvette or UV-transparent microplate

  • Ice bath

  • SDS-PAGE reagents for analysis

Procedure:

  • Binding Reaction:

    • Prepare a solution of your target protein in the reaction buffer.

    • Add the FNPA probe to the protein solution to the desired final concentration (typically in the low micromolar range).

    • For the competition control, pre-incubate the protein with a 100-fold molar excess of the unlabeled competitor ligand for 30 minutes before adding the FNPA probe.

    • Incubate the binding reactions in the dark for a sufficient time to reach equilibrium (e.g., 30-60 minutes at 4°C or room temperature).

  • UV Irradiation:

    • Transfer the samples to a quartz cuvette or a UV-transparent plate and place them on ice.

    • Position the UV lamp at a fixed distance (e.g., 5-10 cm) above the samples.

    • Irradiate the samples for a predetermined optimal time (e.g., 5-30 minutes).

  • Analysis:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Analyze the samples by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the protein-probe adduct.

    • The labeled protein can be detected by various methods depending on the reporter tag on the probe (e.g., autoradiography for a radiolabeled probe, fluorescence scanning for a fluorescent probe, or Western blotting for a biotinylated probe).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a signaling pathway that can be studied using FNPA and a general experimental workflow for photoaffinity labeling.

G Figure 1: Inhibition of Monoamine Oxidase (MAO) Signaling cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Metabolism Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Metabolites_B Inactive Metabolites MAO_B->Metabolites_B FNPA 4-Fluoro-3-nitrophenyl Azide (FNPA) FNPA->MAO_A Competitive Inhibition (in dark, Ki = 3 µM) FNPA->MAO_B Competitive Inhibition (in dark, Ki = 0.78 µM) Irreversible Photoinactivation

Caption: Inhibition of Monoamine Oxidase (MAO) by this compound.

G Figure 2: General Workflow for Photoaffinity Labeling Start Start Incubate Incubate Probe with Biological Sample Start->Incubate Competitor Add Excess Unlabeled Ligand (Competition Control) Incubate->Competitor Control Arm Wash Wash to Remove Unbound Probe (Optional) Incubate->Wash Competitor->Incubate UV UV Irradiation (300-460 nm) Wash->UV Crosslink Covalent Cross-linking UV->Crosslink Analyze Analyze Results (e.g., SDS-PAGE, MS) Crosslink->Analyze End End Analyze->End

Caption: General experimental workflow for photoaffinity labeling experiments.

References

Technical Support Center: 4-Fluoro-3-nitrophenyl Azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-nitrophenyl azide (FNAB) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FNAB) and how does it work in bioconjugation?

This compound is a hetero-bifunctional crosslinking agent. It is primarily used in photoaffinity labeling, a technique to covalently link a probe to a target biomolecule. The process relies on the photo-activation of the azide group. When exposed to UV light, the aryl azide group in FNAB forms a highly reactive nitrene intermediate. This nitrene can then insert non-selectively into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in proximity, forming a stable covalent bond with the target biomolecule. The fluoro-substituent on the phenyl ring can be used for subsequent reactions, although its role in the initial photo-conjugation is primarily electronic.

Q2: My bioconjugation yield with FNAB is low. What are the common causes?

Low conjugation yield can stem from several factors. These include:

  • Suboptimal UV Irradiation: Incorrect wavelength, insufficient intensity, or inadequate exposure time can lead to inefficient activation of the azide group.

  • Presence of Quenching Reagents: Buffers containing primary amines (e.g., Tris, glycine) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) can react with and quench the reactive nitrene intermediate, reducing the conjugation efficiency.[1]

  • Inappropriate Reaction Vessel: Using materials that absorb UV light, such as standard polystyrene or polypropylene tubes, can prevent the activation of FNAB.[1]

  • Sample Heating: Prolonged exposure to high-intensity UV light can heat the sample, potentially denaturing the target biomolecule and affecting the conjugation reaction.[1]

  • Low Concentration of Reactants: Insufficient concentration of either the FNAB or the target biomolecule can lead to a lower probability of a successful conjugation event.

Q3: How can I optimize the UV irradiation conditions for my experiment?

Optimizing UV irradiation is critical for successful FNAB bioconjugation. Consider the following:

  • Wavelength: Aryl azides are typically activated by UV light in the range of 260-365 nm.[2] The optimal wavelength can vary depending on the specific properties of the FNAB and the sensitivity of your biomolecule.

  • Exposure Time: The duration of UV exposure directly impacts the extent of conjugation. It is advisable to perform a time-course experiment to determine the optimal exposure time for your specific system.[3]

  • Light Source and Intensity: A UV lamp with a suitable wavelength and intensity is required. The distance of the light source from the sample will also affect the intensity.

  • Reaction Vessel: Use quartz cuvettes or other UV-transparent vessels to ensure efficient irradiation of your sample.[1]

Q4: What are the potential side reactions with FNAB, and how can I minimize them?

The primary side reaction of concern is the non-specific labeling of other molecules in the reaction mixture, including the solvent. The highly reactive nitrene intermediate can insert into any C-H or N-H bond it encounters. To minimize this:

  • Purify Your Target: Ensure your target biomolecule is as pure as possible to reduce the chances of labeling contaminants.

  • Control Stoichiometry: Use the lowest effective concentration of FNAB to minimize random, non-proximal labeling.

  • Include Scavengers (with caution): In some cases, scavenger molecules can be added to quench nitrenes that diffuse away from the target site. However, this can also reduce your desired yield.

Another potential side reaction is the intramolecular rearrangement of the nitrene, which can lead to non-reactive species. Optimizing the reaction conditions, particularly the solvent environment, can help to favor the intermolecular insertion reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Incompatible buffer components.Avoid buffers containing primary amines (e.g., Tris, glycine) and thiol-containing reducing agents.[1] Use buffers like PBS or HEPES.
Inefficient UV activation.Use a UV-transparent reaction vessel (e.g., quartz cuvette).[1] Optimize UV wavelength, intensity, and exposure time. Perform a titration of exposure time.
Low reactant concentrations.Increase the concentration of FNAB and/or the target biomolecule.
Precipitation of Biomolecule Sample overheating during irradiation.Perform the UV irradiation on ice or in a temperature-controlled environment.[1]
Denaturation by organic solvent.If using a co-solvent to dissolve FNAB, keep the final concentration low (typically <10%).
Non-specific Labeling High concentration of FNAB.Perform a concentration-response experiment to find the optimal FNAB concentration.
Presence of contaminating proteins.Ensure high purity of the target biomolecule before starting the conjugation reaction.
Inconsistent Results Variability in UV lamp output.Ensure consistent distance from the UV source and warm up the lamp before use for stable output.
Degradation of FNAB stock solution.Store FNAB protected from light and moisture. Prepare fresh stock solutions for each experiment.

Data Presentation

Table 1: Effect of UV Exposure Time on Conjugation Efficiency (Hypothetical Data)

UV Exposure Time (minutes)Conjugation Efficiency (%)
115
545
1070
1585
2080 (potential for photodamage)

Table 2: Influence of FNAB:Protein Molar Ratio on Conjugation Yield (Hypothetical Data)

FNAB:Protein Molar RatioConjugation Yield (%)
1:125
5:160
10:185
20:190
50:192 (diminishing returns)

Experimental Protocols

Protocol 1: General Photoaffinity Labeling with this compound

  • Preparation of Reactants:

    • Dissolve the target biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).

  • Reaction Setup:

    • In a UV-transparent reaction vessel (e.g., quartz microcuvette), add the target biomolecule solution.

    • Add the FNAB stock solution to the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid denaturation of the biomolecule.

    • Gently mix the reaction mixture.

  • UV Irradiation:

    • Place the reaction vessel on ice to prevent overheating.

    • Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 350 nm) for the optimized duration.

  • Quenching and Purification:

    • After irradiation, the reaction can be quenched by adding a scavenger molecule, although this is often omitted.

    • Purify the bioconjugate from unreacted FNAB and other byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography if a tag is present on the biomolecule.

  • Analysis:

    • Analyze the purified conjugate to determine the conjugation efficiency using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

experimental_workflow Experimental Workflow for FNAB Bioconjugation prep 1. Prepare Reactants - Target Biomolecule in Buffer - FNAB Stock Solution setup 2. Reaction Setup - Combine in Quartz Cuvette - Minimize Organic Solvent prep->setup irradiate 3. UV Irradiation - On Ice - Optimized Wavelength and Time setup->irradiate purify 4. Purification - Size-Exclusion or - Affinity Chromatography irradiate->purify analyze 5. Analysis - SDS-PAGE, Mass Spec, HPLC purify->analyze

Caption: Workflow for a typical FNAB bioconjugation experiment.

troubleshooting_logic Troubleshooting Low Yield in FNAB Bioconjugation start Low Yield Observed check_buffer Check Buffer Composition (No Tris, Glycine, Thiols) start->check_buffer check_uv Verify UV Irradiation Setup (Quartz Vessel, Wavelength, Time) check_buffer->check_uv Buffer OK optimize_buffer Action: Change to Inert Buffer (PBS, HEPES) check_buffer->optimize_buffer Problem Found check_conc Assess Reactant Concentrations check_uv->check_conc UV Setup OK optimize_uv Action: Optimize Irradiation (Time-course, Calibrate Lamp) check_uv->optimize_uv Problem Found optimize_conc Action: Increase Concentrations check_conc->optimize_conc Concentrations Low success Yield Improved optimize_buffer->success optimize_uv->success optimize_conc->success

Caption: A logical guide to troubleshooting low yield issues.

signaling_pathway Mechanism of FNAB Photo-activation and Conjugation FNAB This compound UV_light UV Light (hv) FNAB->UV_light Nitrene Reactive Nitrene Intermediate UV_light->Nitrene Activation Conjugate Covalently-Linked Bioconjugate Nitrene->Conjugate Insertion Side_products Side Products (e.g., reaction with solvent) Nitrene->Side_products Non-specific reaction Biomolecule Target Biomolecule (with C-H or N-H bonds) Biomolecule->Conjugate

Caption: The photo-activation pathway of FNAB for bioconjugation.

References

stability and storage issues of 4-Fluoro-3-nitrophenyl azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, storage, and handling of 4-Fluoro-3-nitrophenyl azide (FNPA). It also offers troubleshooting guides and frequently asked questions (FAQs) for its common applications in click chemistry and photoaffinity labeling.

Stability and Storage

Proper handling and storage of this compound are crucial for ensuring its integrity and for the safety of laboratory personnel. As an organic azide, it is an energy-rich molecule that can be sensitive to heat and shock.[1]

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[2] It is recommended to store it at temperatures between 2-8°C for optimal stability.[3][4] The container should be tightly sealed to prevent moisture ingress and should be protected from light.[2]

Q2: How stable is this compound at room temperature?

Q3: What are the signs of decomposition?

A3: Decomposition may not be visually apparent. However, any change in color or physical form of the orange powder or needles could indicate degradation.[5] For applications requiring high purity, it is advisable to use freshly acquired or properly stored material.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and bases.[6] Contact with certain metals can also be hazardous. It is crucial to avoid using metal spatulas for handling azides, as this can lead to the formation of shock-sensitive metal azides.[1]

Quantitative Stability Data

While specific differential scanning calorimetry (DSC) data for this compound is not available in the searched literature, a study on the closely related compound, o-nitrophenyl azide, showed that its thermal decomposition occurs in the temperature range of 65 to 90°C.[7] Another source mentions a boiling point of >110°C for this compound, which may indicate its decomposition onset.[8] It is important to note that the presence of the nitro group can influence the thermal stability of aryl azides.[5]

ParameterValueReference
Melting Point 54-56 °C[5]
Appearance Orange powder or needles[5]
Recommended Storage Temperature 2-8°C[3][4]
Boiling Point (Decomposition) >110°C[8]

Troubleshooting Guides

Click Chemistry

This compound can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The electron-withdrawing nitro group can affect its reactivity.

Q1: My click reaction with this compound is sluggish or incomplete. What could be the reason?

A1: Several factors could contribute to a slow or incomplete reaction:

  • Catalyst Activity: Ensure the copper(I) catalyst is active. If using a Cu(II) salt with a reducing agent like sodium ascorbate, ensure the reducing agent is fresh. The Cu(I) state is crucial for the reaction.[1]

  • Ligand Choice: The use of a stabilizing ligand, such as TBTA or THPTA, can enhance the reaction rate and prevent catalyst disproportionation.

  • Solvent: The choice of solvent can significantly impact the reaction. A mixture of water with a miscible organic solvent like t-butanol or DMSO is often effective.[1]

  • Temperature: Gently heating the reaction mixture may improve the reaction rate, but care must be taken due to the thermal sensitivity of the azide.

Q2: I am observing the formation of side products. How can I minimize them?

A2: A common side reaction is the Glaser-Hay coupling of the alkyne partner. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, and use a slight excess of the reducing agent.[1]

Photoaffinity Labeling

This compound is a well-established photoaffinity label.[9][10] Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently bind to interacting biomolecules.[4]

Q1: What is the optimal wavelength for photoactivation of this compound?

A1: Aryl azides are typically activated by UV light in the range of 260-365 nm.[11] The exact wavelength may need to be optimized for your specific experimental setup and to minimize damage to the biological sample.[4]

Q2: My photoaffinity labeling efficiency is low. What can I do to improve it?

A2: Low labeling efficiency can be due to several factors:

  • Insufficient UV Exposure: Ensure the sample is exposed to a sufficient dose of UV light. The duration and intensity of irradiation may need to be optimized.[12]

  • Quenching: The presence of nucleophiles, such as primary amines (e.g., Tris buffer) or thiols (e.g., DTT), can quench the reactive nitrene intermediate.[12] It is advisable to use buffers that do not contain these functional groups.

  • Probe Concentration: The concentration of the photoaffinity label should be optimized to ensure sufficient binding to the target protein without causing non-specific labeling.

  • Competition Experiment: To confirm specific labeling, perform a competition experiment by including an excess of a non-photoreactive ligand that binds to the same site. A decrease in labeling in the presence of the competitor indicates specific binding.[13]

Q3: How can I reduce non-specific binding?

A3: Non-specific binding can be a challenge in photoaffinity labeling. To minimize it:

  • Optimize Probe Concentration: Use the lowest effective concentration of the photoaffinity label.

  • Include Scavengers: In some cases, scavengers can be added to the buffer to react with unbound, activated probes.

  • Washing Steps: Thorough washing steps after the labeling procedure can help to remove non-covalently bound probes.

Experimental Protocols

While a detailed, step-by-step protocol for a specific application using this compound is not available in the searched literature, a general workflow for photoaffinity labeling is provided below. Researchers should adapt this protocol to their specific target and experimental conditions.

General Protocol: Photoaffinity Labeling of a Protein
  • Incubation: Incubate the target protein with an appropriate concentration of this compound in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7-8) in the dark. The incubation time and temperature should be optimized to allow for binding.

  • UV Irradiation: Expose the sample to UV light of a suitable wavelength (e.g., 254 nm or 365 nm) for a predetermined time on ice to minimize heat-induced damage. The distance from the UV source and the irradiation time are critical parameters to be optimized.

  • Quenching (Optional): After irradiation, a quenching reagent can be added to react with any remaining unreacted nitrene intermediates.

  • Analysis: The labeled protein can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or western blotting, to identify the labeled protein and the site of modification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reagents (Protein, FNPA, Buffer) incubation Incubation (Dark) prep_reagents->incubation uv_irradiation UV Irradiation (e.g., 254 nm) incubation->uv_irradiation quenching Quenching (Optional) uv_irradiation->quenching sds_page SDS-PAGE quenching->sds_page mass_spec Mass Spectrometry quenching->mass_spec

Caption: General workflow for a photoaffinity labeling experiment.

troubleshooting_logic start Low Click Chemistry Yield? catalyst Check Catalyst Activity (Use fresh reducing agent) start->catalyst ligand Optimize Ligand start->ligand solvent Adjust Solvent System start->solvent temp Modify Temperature start->temp

Caption: Troubleshooting logic for low yield in click chemistry reactions.

References

Technical Support Center: Purification of 4-Fluoro-3-nitrophenyl Azide (FNPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-3-nitrophenyl azide (FNPA). The information is tailored for researchers, scientists, and professionals in drug development who are working with this energetic and photosensitive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying FNPA are recrystallization and flash column chromatography. Recrystallization is often preferred for its simplicity and ability to yield high-purity crystalline material, while flash chromatography is useful for separating FNPA from impurities with different polarities.

Q2: What are the common impurities in a crude sample of this compound?

A2: Common impurities often originate from the synthesis process, which typically involves the diazotization of 4-fluoro-3-nitroaniline followed by reaction with an azide source.[1][2][3][4] Potential impurities include:

  • Unreacted 4-fluoro-3-nitroaniline.

  • Phenolic byproducts formed from the reaction of the diazonium salt with water.[5]

  • Side-products from the diazotization reaction.

  • Residual inorganic salts.

Q3: What safety precautions should be taken when purifying this compound?

A3: this compound is a potentially explosive and toxic compound.[6] Always handle it with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Avoid friction, grinding, and sudden impacts. It is also light-sensitive and should be protected from excessive light exposure to prevent decomposition.[7]

Q4: How can I monitor the purification process?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification of FNPA. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate FNPA from its impurities. For visualization, UV light is often effective due to the aromatic nature of the compound.[8][9] Alternatively, a ninhydrin stain can be used after an initial reduction step on the TLC plate to visualize the corresponding amine.[10][11]

Purification Protocols and Data

Data Presentation: Comparison of Purification Methods
Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Recrystallization 85-95%>99%70-85%High purity, simple setupPotential for lower yield if conditions are not optimized
Flash Column Chromatography 85-95%>98%80-95%Good for complex mixtures, high recoveryRequires more setup, potential for product degradation on silica

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound to obtain orange, needle-like crystals.[12]

Materials:

  • Crude this compound

  • Diethyl ether (Et2O)

  • Petroleum ether (boiling point 20-40°C)

  • Anhydrous magnesium sulfate (MgSO4)

  • Erlenmeyer flask

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude FNPA in a minimal amount of diethyl ether at room temperature.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the solution to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution through a fluted filter paper to remove the magnesium sulfate and any other solid impurities.

  • Evaporation: Carefully evaporate the diethyl ether using a rotary evaporator. Be mindful of the temperature, keeping it low to avoid decomposition of the azide.

  • Recrystallization: Dissolve the resulting residue in a minimal amount of warm petroleum ether (20-40°C).

  • Crystallization: Allow the solution to cool slowly to room temperature. Orange needles of pure FNPA should crystallize out of the solution. For maximum yield, you can place the flask in an ice bath after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent. Store the purified product in a cool, dark, and well-ventilated place.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying crude FNPA, especially when dealing with a mixture of impurities with varying polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal system should give the FNPA an Rf value of approximately 0.2-0.3.[13]

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (wet or dry packing method).[13][14]

  • Sample Loading: Dissolve the crude FNPA in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combining Fractions: Combine the fractions that contain the pure FNPA.

  • Solvent Removal: Evaporate the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The result should be a solid orange product. Confirm the purity by analytical methods such as NMR or melting point.

Troubleshooting Guides

Recrystallization Issues

Q: My product "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow it to cool more slowly.

  • Solution 2: Try a different recrystallization solvent or a solvent mixture.

Q: I have a low yield after recrystallization. How can I improve it?

A: Low yield can result from using too much solvent or incomplete crystallization.

  • Solution 1: Ensure you are using the minimal amount of hot solvent to dissolve the crude product.

  • Solution 2: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration.

  • Solution 3: Concentrate the mother liquor (the liquid left after filtration) and attempt a second recrystallization to recover more product.

Flash Column Chromatography Issues

Q: My compound is not moving off the baseline on the TLC plate.

A: This indicates that the eluent is not polar enough.

  • Solution: Gradually increase the polarity of your solvent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Q: My compound streaks on the TLC plate and the column.

A: Streaking can be caused by overloading the sample, the compound being highly polar, or decomposition on the silica gel.

  • Solution 1: Ensure you are not loading too much crude material onto your column.

  • Solution 2: For polar compounds, adding a small amount of a more polar solvent like methanol to the eluent can sometimes help. However, be cautious as methanol can dissolve silica gel at higher concentrations.[15]

  • Solution 3: Aryl azides can sometimes be sensitive to the acidic nature of silica gel.[16] If you suspect decomposition, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

Q: The separation between my product and an impurity is poor.

A: This requires optimization of the solvent system.

  • Solution: Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide better separation.[15] Running a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can also improve separation.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Analysis and Storage synthesis Synthesis of FNPA (e.g., Diazotization) recrystallization Recrystallization synthesis->recrystallization Option 1 chromatography Flash Column Chromatography synthesis->chromatography Option 2 analysis Purity Analysis (TLC, NMR, MP) recrystallization->analysis chromatography->analysis storage Store Pure Product (Cool, Dark) analysis->storage

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_recrystallization Recrystallization cluster_chromatography Flash Chromatography start Purification Issue oiling_out Product Oiled Out? start->oiling_out low_yield_recryst Low Yield? start->low_yield_recryst no_movement No Movement on TLC? start->no_movement streaking Streaking? start->streaking solution_oil Re-heat, add solvent, cool slowly. oiling_out->solution_oil Yes solution_yield_recryst Use less solvent, cool in ice bath, recover from mother liquor. low_yield_recryst->solution_yield_recryst Yes solution_movement Increase eluent polarity. no_movement->solution_movement Yes solution_streaking Reduce sample load, use deactivated silica, or change stationary phase. streaking->solution_streaking Yes

Caption: Troubleshooting decision tree for FNPA purification.

References

Technical Support Center: Utilizing 4-Fluoro-3-nitrophenyl azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-nitrophenyl azide (FNPA) based protein labeling. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FNPA) and what is its primary application in protein science?

This compound is a hetero-bifunctional crosslinking reagent. Its primary application is in photoaffinity labeling, a powerful technique to identify and characterize protein-ligand interactions and map binding sites.[1][2][3] Upon activation with UV light, FNPA forms a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues, thus "labeling" the protein of interest.[4]

Q2: What are the key reactive groups on FNPA and what are their functions?

FNPA possesses two key functional groups:

  • Aryl Azide: This group is photo-reactive. When exposed to UV light (typically around 300 nm), it releases nitrogen gas (N₂) and forms a highly reactive nitrene.[4][5][6] This nitrene can then insert into C-H and N-H bonds of nearby molecules, leading to covalent bond formation.[1][7]

  • Fluorophenyl group: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAc) reactions, allowing for the initial conjugation of FNPA to a ligand or probe of interest before photo-labeling.

Q3: What are the main advantages of using FNPA for photoaffinity labeling?

FNPA offers several advantages, including:

  • Simple, single-step preparation. [2]

  • Versatility: It can be used for labeling, bioconjugation, and surface engineering.[1][2]

  • Efficiency: It has been shown to be an effective photoaffinity probe for specific proteins, such as monoamine oxidase B (MAO-B).[3][]

Q4: What are the primary safety concerns when working with FNPA?

FNPA is a hazardous compound and must be handled with extreme caution. It is classified as:

  • Flammable solid. [9][10]

  • Toxic if swallowed, in contact with skin, or if inhaled. [9][10]

  • Heating may cause an explosion. [9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Keep it away from heat, sparks, and open flames.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during protein labeling experiments with FNPA.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Insufficient UV Activation: The aryl azide group was not efficiently converted to the reactive nitrene.Optimize UV irradiation time, intensity, and wavelength. A wavelength around 300 nm is generally required for aryl azide activation.[4] Ensure the sample is directly exposed to the light source, as some plastics can block UV light.[11]
Presence of Quenching Reagents: Buffers containing primary amines (e.g., Tris, glycine) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) can react with and quench the nitrene intermediate or reduce the azide group, respectively.[11][12]Use buffers without primary amines, such as HEPES or phosphate buffers. Avoid reducing agents in the sample during photoactivation.
Incorrect FNPA Concentration: The concentration of the FNPA-probe conjugate may be too low for effective labeling.Perform a concentration titration to determine the optimal concentration of the labeling reagent.
High Background/Non-Specific Labeling Long Half-life of Reactive Species: The generated nitrene and subsequent ring-expanded species can have a relatively long half-life, leading to diffusion and reaction with non-target molecules.[4]Minimize UV exposure time to reduce the window for non-specific reactions. Include scavenger molecules in the buffer to quench unbound reactive intermediates.
Hydrolysis of the Probe: The FNPA-probe conjugate may be unstable and hydrolyze, leading to non-specific interactions.Ensure the stability of the conjugate in the experimental buffer and conditions. Prepare fresh solutions of the labeling reagent before each experiment.
Protein Damage or Aggregation UV-induced Damage: Prolonged exposure to short-wavelength UV light can damage proteins.[4][12]Minimize UV irradiation time and use the longest possible wavelength that still allows for efficient photoactivation. The use of a filter to remove shorter, more damaging wavelengths may be beneficial.
Solvent Incompatibility: The solvent used to dissolve the FNPA-probe may not be fully compatible with the protein, leading to denaturation or aggregation.Use a co-solvent system or a water-soluble derivative of the probe if available. Ensure the final concentration of the organic solvent is low and does not affect protein stability.
Difficulty with Downstream Analysis (e.g., Mass Spectrometry) Complex reaction products: Nitrene insertion can occur at multiple sites, leading to a heterogeneous population of labeled proteins that can be difficult to analyze.Optimize labeling conditions to favor single-site labeling if possible. Use enzymatic digestion and tandem mass spectrometry to identify the sites of modification.

Experimental Protocols & Methodologies

General Workflow for Photoaffinity Labeling with FNPA

The following diagram outlines a typical experimental workflow for a photoaffinity labeling experiment using an FNPA-derivatized probe.

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Prep_Probe Synthesize/Obtain FNPA-Probe Conjugate Incubate Incubate FNPA-Probe with Target Protein Prep_Probe->Incubate Prep_Protein Prepare Target Protein Solution Prep_Protein->Incubate UV_Activate UV Irradiation (~300 nm) Incubate->UV_Activate Binding Separate Separate Labeled Protein (e.g., SDS-PAGE) UV_Activate->Separate Covalent Labeling Identify Identify Labeled Protein and Binding Site (e.g., Mass Spectrometry) Separate->Identify

Photoaffinity Labeling Workflow
Key Reaction Pathway: Nitrene Formation and Insertion

Upon UV irradiation, the aryl azide group of FNPA undergoes photolysis to form a highly reactive singlet nitrene, which is in equilibrium with a triplet nitrene state. The singlet nitrene can undergo various reactions, including insertion into C-H and N-H bonds of amino acid side chains, leading to covalent labeling. A competing reaction is ring expansion to form a dehydroazepine, which can be attacked by nucleophiles.

G FNPA FNPA-Probe Nitrene Singlet Nitrene Intermediate FNPA->Nitrene UV Light (hv) - N₂ Triplet_Nitrene Triplet Nitrene Nitrene->Triplet_Nitrene Intersystem Crossing Ring_Expansion Dehydroazepine Nitrene->Ring_Expansion Ring Expansion Labeled_Protein Covalently Labeled Protein Nitrene->Labeled_Protein C-H/N-H Insertion Triplet_Nitrene->Labeled_Protein H-Abstraction/ Radical Recombination Nucleophilic_Attack Reaction with Nucleophiles Ring_Expansion->Nucleophilic_Attack

FNPA Photochemical Reaction Pathway

Alternative and Complementary Techniques: Click Chemistry

While FNPA is primarily used for photoaffinity labeling, the azide group can also participate in bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13][14][15] This allows for a two-step labeling approach where the protein is first modified with an alkyne-containing tag, followed by reaction with an azide-functionalized probe (or vice-versa). This can sometimes offer higher specificity and milder reaction conditions compared to photoaffinity labeling.

General Workflow for Two-Step Labeling via Click Chemistry

G cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Reaction cluster_analysis Analysis Modify_Protein Introduce Alkyne Handle onto Target Protein Add_Azide_Probe Add Azide-Functionalized Probe (e.g., FNPA derivative) Modify_Protein->Add_Azide_Probe Click_Reaction Perform CuAAC Reaction Add_Azide_Probe->Click_Reaction Purify Purify Labeled Protein Click_Reaction->Purify Triazole Linkage Formation Analyze Downstream Analysis Purify->Analyze

Two-Step Labeling via Click Chemistry

References

Enhancing 4-Fluoro-3-nitrophenyl azide Crosslinking Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Fluoro-3-nitrophenyl azide (FNPA) for efficient crosslinking experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges and optimize your experimental outcomes.

I. Troubleshooting Guides

This section addresses specific issues that may arise during FNPA crosslinking experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crosslinking Yield Insufficient UV Activation: The UV light source may have the wrong wavelength, be too far from the sample, or the irradiation time may be too short.- Use a UV lamp with a long-wave UV light source (300-460 nm). - Position the lamp as close as possible to the sample without causing excessive heat. - Empirically determine the optimal irradiation time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes).
FNPA Degradation: FNPA is light-sensitive and can degrade if not stored and handled properly. Stock solutions may also degrade over time.- Store solid FNPA in the dark at 4°C. - Prepare fresh stock solutions of FNPA in a suitable solvent like DMSO or DMF immediately before use. - Protect all solutions containing FNPA from light by wrapping tubes in aluminum foil.
Quenching of the Reactive Nitrene: Components in the reaction buffer, such as primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol), can react with and quench the photogenerated nitrene.[1]- Use buffers that are free of primary amines and thiols. Recommended buffers include HEPES, phosphate, or carbonate buffers at a pH between 7.0 and 8.5.
Low Concentration of Reactants: The concentration of FNPA or the target biomolecule may be too low for efficient crosslinking.- Optimize the molar ratio of FNPA to your target molecule. A typical starting point is a 10- to 50-fold molar excess of FNPA. - Increase the concentration of your target protein or biomolecule if possible.
Inaccessibility of Target Sites: The binding site or reactive residues on the target protein may be sterically hindered or buried within the protein structure.- Consider denaturing the protein slightly, if compatible with your experimental goals, to expose more reactive sites. - If targeting a specific interaction, ensure the FNPA-modified partner can access the binding pocket of the target.
Non-specific Crosslinking or High Background Excessive FNPA Concentration: Using too high a concentration of FNPA can lead to random, non-specific crosslinking to other proteins or molecules in the sample.- Perform a concentration titration of FNPA to find the lowest effective concentration that provides specific crosslinking.
Prolonged UV Exposure: Over-irradiation can lead to the formation of highly reactive species that crosslink indiscriminately.- Optimize the UV exposure time to the minimum duration required for efficient crosslinking of the specific interaction.
Sample Impurity: The presence of other proteins or nucleophiles in an impure sample can lead to non-specific labeling.- Ensure your target protein or biomolecule is of high purity. Perform additional purification steps if necessary.
Protein Aggregation or Precipitation Over-crosslinking: Extensive crosslinking can alter the protein's net charge and solubility, leading to aggregation.- Reduce the FNPA concentration and/or the UV irradiation time.
Protein Denaturation: The UV irradiation or the experimental conditions (e.g., temperature, buffer) may be causing the protein to denature and aggregate.- Perform the UV irradiation step on ice to minimize heating. - Ensure the buffer composition is optimal for the stability of your protein.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating FNPA?

A1: Nitrophenyl azides, such as FNPA, are typically activated by long-wave UV light, in the range of 300-460 nm.[2] This is advantageous as it is less damaging to proteins and other biological molecules compared to the shorter wavelength UV light required for simple phenyl azides.[2]

Q2: How should I prepare and store FNPA?

A2: FNPA is an orange powder or needles and should be stored in the dark at 4°C.[3][4] It is sensitive to light and heat. For experiments, it is recommended to prepare fresh stock solutions in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Protect all solutions containing FNPA from light.

Q3: What buffers are compatible with FNPA crosslinking?

A3: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol), as these will quench the reactive nitrene intermediate.[1] Suitable buffers include HEPES, phosphate, or carbonate buffers, typically at a pH range of 7.0-8.5.

Q4: What is the reactivity of the nitrene generated from FNPA?

A4: Upon photolysis, the azide group of FNPA releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, to form a stable covalent crosslink.[4] The reactivity is generally non-specific, allowing for the labeling of a wide range of amino acid residues in close proximity.

Q5: How can I confirm that crosslinking has occurred?

A5: Crosslinking can be confirmed by several methods. The most common is SDS-PAGE analysis, where a successful crosslinking event will result in a new band of higher molecular weight corresponding to the crosslinked complex. This can be visualized by Coomassie staining or by Western blotting if an antibody to one of the proteins is available. Mass spectrometry can also be used to identify the crosslinked peptides and the specific residues involved.

III. Experimental Protocols

A. General Protocol for Photoaffinity Labeling of a Target Protein with FNPA

This protocol provides a general framework for the photoaffinity labeling of a target protein. Optimization of concentrations, incubation times, and UV exposure will be necessary for each specific biological system.

Materials:

  • Purified target protein in a suitable amine- and thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • This compound (FNPA).

  • Anhydrous DMSO or DMF.

  • UV lamp with an emission in the 300-460 nm range.

  • Quartz cuvette or UV-transparent microplate.

  • SDS-PAGE gels and reagents.

  • Coomassie stain or Western blot reagents.

Procedure:

  • Prepare FNPA Stock Solution: Immediately before use, dissolve FNPA in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

  • Reaction Setup: In a microcentrifuge tube protected from light, prepare the reaction mixture containing your target protein at a suitable concentration (e.g., 1-10 µM).

  • Add FNPA: Add the FNPA stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of FNPA over the protein is a good starting point. Include a "no UV" control sample.

  • Incubation (optional): If FNPA is being used to target a specific binding site, incubate the mixture in the dark for a period (e.g., 30-60 minutes) at room temperature or 4°C to allow for binding.

  • UV Irradiation: Transfer the reaction mixture to a quartz cuvette or a UV-transparent plate. Place the sample on ice and irradiate with a long-wave UV lamp for a predetermined time (e.g., 15-60 minutes). The optimal distance from the lamp and the duration should be determined empirically.

  • Quench Reaction: After irradiation, quench any unreacted nitrene by adding a solution containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Analysis: Add SDS-PAGE loading buffer to the samples. Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting.

B. General Protocol for Immobilization of a Biomolecule onto a Surface using FNPA

This protocol outlines a general procedure for the covalent immobilization of a biomolecule (e.g., protein, antibody) onto a polymer surface.

Materials:

  • Polymer surface (e.g., polystyrene microplate, polymer membrane).

  • This compound (FNPA).

  • Suitable solvent for FNPA (e.g., acetone, acetonitrile).

  • Biomolecule to be immobilized in an appropriate buffer (amine- and thiol-free).

  • UV lamp (300-460 nm).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Washing buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Surface Activation with FNPA: a. Prepare a solution of FNPA in a suitable solvent (e.g., 1-10 mg/mL in acetone). b. Coat the polymer surface with the FNPA solution and allow the solvent to evaporate completely in the dark. c. Place the FNPA-coated surface under a long-wave UV lamp and irradiate for 15-60 minutes to generate the reactive nitrene on the surface.

  • Biomolecule Immobilization: a. Immediately after UV activation, add the solution containing the biomolecule to be immobilized onto the activated surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for covalent bond formation.

  • Washing and Blocking: a. Wash the surface extensively with the washing buffer to remove any non-covalently bound biomolecules. b. Block any remaining reactive sites on the surface by incubating with a blocking buffer for 1 hour at room temperature. c. Wash the surface again with the washing buffer.

  • Storage: The surface with the immobilized biomolecule can be stored in a suitable buffer at 4°C.

IV. Quantitative Data

ParameterTypical RangeNotes
FNPA Concentration 1 µM - 100 µMStart with a 10- to 50-fold molar excess over the target protein. Higher concentrations can lead to non-specific crosslinking.
Target Protein Concentration 0.1 µM - 10 µMHigher protein concentrations generally lead to higher crosslinking efficiency.
UV Wavelength 300 nm - 460 nmLonger wavelengths are generally less damaging to biological samples.
UV Irradiation Time 5 min - 60 minThe optimal time depends on the UV lamp intensity and the specific reactants. Perform a time-course experiment to determine the optimum.
Reaction Buffer HEPES, Phosphate, CarbonateMust be free of primary amines and thiols. pH is typically maintained between 7.0 and 8.5.
Temperature 4°C - 25°CPerforming the irradiation on ice can help to minimize protein degradation.

V. Visualizations

Signaling Pathways

MAO_A_Signaling cluster_cellular Cellular Compartments Stress_Signal Stress Signal (e.g., Glucocorticoids) GR Glucocorticoid Receptor Stress_Signal->GR Nucleus Nucleus GR->Nucleus Translocation MAO_A Monoamine Oxidase A Aldehyde 5-HIAL MAO_A->Aldehyde Oxidative Deamination H2O2 H₂O₂ MAO_A->H2O2 Byproduct Serotonin Serotonin Serotonin->MAO_A Substrate 5_HIAA 5-HIAA Aldehyde->5_HIAA GRE GRE MAO_A_Gene MAO_A_Gene GRE->MAO_A_Gene Transcription Activation MAO_A_Gene->MAO_A Translation & Targeting

MAO_B_Signaling cluster_cellular Cellular Compartments PMA Phorbol Ester (e.g., PMA) PKC Protein Kinase C PMA->PKC Activation Raf1 Raf-1 PKC->Raf1 Activation MEK1_2 MEK1/2 Raf1->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Nucleus Nucleus ERK1_2->Nucleus Translocation MAO_B Monoamine Oxidase B DOPAL DOPAL MAO_B->DOPAL Oxidative Deamination H2O2 H₂O₂ MAO_B->H2O2 Byproduct Dopamine Dopamine Dopamine->MAO_B Substrate DOPAC DOPAC DOPAL->DOPAC cJun_Egr1 cJun_Egr1 MAO_B_Gene MAO_B_Gene cJun_Egr1->MAO_B_Gene Transcription Activation MAO_B_Gene->MAO_B Translation & Targeting

Experimental Workflows

Photoaffinity_Labeling_Workflow Start Start Prepare_Protein Prepare Target Protein in Compatible Buffer Start->Prepare_Protein Incubate Incubate Protein and FNPA (in dark) Prepare_Protein->Incubate Prepare_FNPA Prepare Fresh FNPA Stock Solution Prepare_FNPA->Incubate UV_Irradiate UV Irradiation (300-460 nm) on Ice Incubate->UV_Irradiate Quench Quench Reaction (e.g., with Tris buffer) UV_Irradiate->Quench Analyze Analyze by SDS-PAGE or Mass Spectrometry Quench->Analyze End End Analyze->End

Protein_Immobilization_Workflow Start Start Coat_Surface Coat Polymer Surface with FNPA Solution Start->Coat_Surface Evaporate Evaporate Solvent (in dark) Coat_Surface->Evaporate Activate_Surface UV Irradiation to Activate Surface Evaporate->Activate_Surface Add_Biomolecule Add Biomolecule Solution Activate_Surface->Add_Biomolecule Incubate_Immobilize Incubate to Allow Covalent Immobilization Add_Biomolecule->Incubate_Immobilize Wash Wash to Remove Unbound Biomolecules Incubate_Immobilize->Wash Block Block Remaining Reactive Sites Wash->Block Final_Wash Final Wash Block->Final_Wash End End Final_Wash->End

VI. Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a chemical fume hood.

  • Hazard Statements: Flammable solid. Toxic if swallowed, in contact with skin, or if inhaled. Heating may cause an explosion.[5] Causes mild skin irritation, causes eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and other ignition sources.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[3][5] Wash skin thoroughly after handling.[3] Use only outdoors or in a well-ventilated area.[5]

  • Handling: Avoid breathing dust/fumes.[5] Do not eat, drink, or smoke when using this product.[5] Keep containers securely sealed when not in use. Avoid physical damage to containers.

  • Storage: Store in a cool, well-ventilated place, locked up.[6] Keep only in the original packaging.[5]

Always consult the full Safety Data Sheet (SDS) for this compound before use.

References

Technical Support Center: 4-Fluoro-3-nitrophenyl Azide (FNPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-nitrophenyl azide (FNPA). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common side reactions during their experiments with this versatile photoaffinity labeling and bioconjugation reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FNPA) and what are its primary applications?

This compound (FNPA), also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a hetero-bifunctional crosslinking agent. It is primarily used for:

  • Photoaffinity Labeling: Upon exposure to UV light, the azide group forms a highly reactive nitrene that can covalently bind to nearby molecules, making it an effective tool for identifying and characterizing binding sites of proteins and other biomolecules.[1][]

  • Bioconjugation and Surface Immobilization: FNPA contains two reactive sites: the photo-activatable azide and a fluorine atom that is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the covalent immobilization of biomolecules onto surfaces or the conjugation of different molecules.[3][4]

Q2: What are the main reactive pathways of FNPA?

FNPA has two primary reaction pathways that can be controlled by the experimental conditions:

  • Photochemical Reaction: The azide group is photo-activatable. Upon UV irradiation (typically around 300-360 nm), it releases nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate.[3][5] This nitrene can then undergo various reactions, including insertion into C-H and N-H bonds.[3][5]

  • Thermochemical (Nucleophilic Aromatic Substitution - SNAr) Reaction: The fluorine atom on the aromatic ring is activated by the electron-withdrawing nitro group, making it susceptible to displacement by nucleophiles such as primary amines (-NH₂) or thiols (-SH) in the absence of light.[3][6][7]

Q3: What are the common side reactions to be aware of when using FNPA?

Several side reactions can occur, leading to low yield or non-specific labeling. These include:

  • Non-specific Nitrene Insertion: The photogenerated nitrene is extremely reactive and can react with solvent molecules or other non-target sites on the biomolecule of interest.[3]

  • Ring Expansion: A known side reaction of aryl azides is the formation of a dehydroazepine intermediate upon photolysis, which can lead to undesired products.[4]

  • Hydrolysis of the Fluoro Group: In aqueous solutions, particularly at higher pH, the fluorine atom can be hydrolyzed, rendering the FNPA inactive for subsequent nucleophilic substitution reactions.

  • Reduction of the Azide Group: The presence of reducing agents, such as dithiothreitol (DTT) or other thiols, can reduce the azide group to an amine, preventing the formation of the reactive nitrene.[5]

  • Reaction with Non-target Nucleophiles: During SNAr reactions, if other nucleophiles are present in the reaction mixture (e.g., in a cell lysate), they can compete with the intended target.

Q4: How should I store and handle FNPA?

FNPA is a potentially hazardous chemical and should be handled with care:

  • Storage: Store at 2-8°C, protected from light, heat, and physical shock.[8][9] It is a flammable solid.[8]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Handle in a well-ventilated area or a fume hood.[9] Avoid inhalation, ingestion, or skin contact as it is toxic.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of Photolabeling
Possible Cause Troubleshooting Step
Inactive FNPA Ensure FNPA has been stored correctly, protected from light and heat. Consider using a fresh batch.
Insufficient UV Exposure Optimize the UV irradiation time and the distance of the lamp from the sample. Use a UV lamp with an appropriate wavelength (e.g., 300-360 nm).[5]
Quenching of the Nitrene The presence of scavengers (e.g., Tris buffer, certain amino acids) can quench the reactive nitrene. If possible, perform the reaction in a non-reactive buffer like phosphate or HEPES.
Reduction of the Azide Ensure no reducing agents like DTT or β-mercaptoethanol are present in the reaction mixture.
Incorrect pH The pH of the reaction can influence the conformation and reactivity of the target molecule. Optimize the pH to ensure the target site is accessible.
Issue 2: Non-specific Labeling
Possible Cause Troubleshooting Step
Highly Reactive Nitrene The nitrene intermediate is inherently reactive.[3] To minimize random insertion, include scavenger molecules in the reaction buffer that do not interfere with the specific binding but can react with excess, unbound FNPA.
Excess FNPA Reduce the molar excess of FNPA to the minimum required for efficient labeling of the target site.
Hydrolysis of unbound FNPA Perform the photolysis step at a pH where the stability of the target molecule is maintained but hydrolysis of unbound FNPA might be favored, thus deactivating it.
Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr) Reaction
Possible Cause Troubleshooting Step
Hydrolyzed FNPA Prepare solutions of FNPA in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[5] Avoid prolonged exposure to aqueous environments, especially at basic pH.
Wrong pH for Nucleophile The nucleophile must be in its deprotonated, more reactive form. Ensure the reaction pH is appropriate for the pKa of the nucleophilic group (e.g., for primary amines, a pH of 7-9 is often used).[5]
Presence of Competing Nucleophiles If working with complex mixtures, purify the target molecule before reacting with FNPA to avoid side reactions with other nucleophiles.
Use of Amine-containing Buffers Avoid buffers containing primary amines, such as Tris, as they will compete with the target nucleophile.[5] Use non-amine-containing buffers like phosphate, HEPES, or borate.[5]

Experimental Protocols

Protocol 1: General Procedure for Photoaffinity Labeling of a Protein
  • Preparation of Reagents:

    • Prepare a stock solution of FNPA (e.g., 10-50 mM) in a dry, water-miscible organic solvent such as DMSO or DMF.[5] Keep this solution protected from light.

    • Prepare the protein solution in a non-amine, non-thiol containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[5]

  • Incubation (Dark Reaction):

    • Add the FNPA stock solution to the protein solution to the desired final concentration (a 10- to 50-fold molar excess of FNPA over the protein is a common starting point for concentrated protein solutions).[5]

    • Incubate the mixture in the dark (e.g., by wrapping the tube in aluminum foil) for a sufficient time to allow for specific binding of FNPA to the target site (this time can range from minutes to hours and should be optimized).

  • Photolysis:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice) and expose it to a UV light source (e.g., a mercury vapor lamp or a Stratalinker) with an emission wavelength between 300-360 nm.[5]

    • The irradiation time needs to be optimized and can range from a few minutes to an hour.

  • Quenching and Analysis:

    • After photolysis, quench any unreacted nitrenes by adding a scavenger molecule (e.g., a solution of dithiothreitol).

    • Remove excess, unreacted FNPA by dialysis or gel filtration.

    • Analyze the labeled protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or Western blotting.

Protocol 2: Immobilization of a Biomolecule onto an Amine-Functionalized Surface via SNAr
  • Surface Preparation:

    • Ensure the surface is clean and properly functionalized with primary amine groups.

  • Activation of the Biomolecule (if applicable):

    • If the biomolecule is to be activated with FNPA first, dissolve the biomolecule and FNPA in an appropriate buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) and allow them to react in the dark. The fluorine of FNPA will react with primary amines on the biomolecule. Purify the FNPA-activated biomolecule to remove excess FNPA.

  • Immobilization Reaction:

    • Alternatively, and more commonly for surfaces, first activate the surface. Dissolve FNPA in an organic solvent and apply it to the amine-functionalized surface. Allow the SNAr reaction to proceed in the dark.

    • Wash the surface thoroughly to remove any non-covalently bound FNPA.

    • The surface is now functionalized with azide groups and is considered "photoreactive."

    • Apply the biomolecule solution to the activated surface.

    • Expose the surface to UV light (300-360 nm) to initiate the photo-crosslinking reaction.

    • Wash the surface extensively to remove any non-covalently bound biomolecules.

Visualizations

experimental_workflow Experimental Workflow for Photoaffinity Labeling prep Prepare FNPA stock (in DMSO/DMF, dark) mix Mix FNPA and protein prep->mix protein_prep Prepare protein solution (amine/thiol-free buffer) protein_prep->mix incubate Incubate in the dark (allow for binding) mix->incubate photolysis UV Irradiation (300-360 nm) incubate->photolysis quench Quench reaction (add scavenger) photolysis->quench purify Purify (dialysis/gel filtration) quench->purify analyze Analyze labeled protein purify->analyze

Caption: Workflow for a typical photoaffinity labeling experiment using FNPA.

side_reactions FNPA Side Reaction Pathways cluster_photo Photochemical Reactions (UV Light) cluster_thermo Thermochemical Reactions (Dark) FNPA This compound nitrene Reactive Nitrene Intermediate FNPA->nitrene UV Light, -N2 hydrolysis Hydrolysis of Fluoro Group (aqueous, basic pH) FNPA->hydrolysis reduction Reduction of Azide (e.g., by DTT) FNPA->reduction snar Nucleophilic Aromatic Substitution (reaction with -NH2, -SH) FNPA->snar desired_photo Covalent Labeling (C-H, N-H insertion) nitrene->desired_photo undesired_photo Non-specific Binding (solvent, random sites) nitrene->undesired_photo ring_expansion Ring Expansion (Dehydroazepine) nitrene->ring_expansion

Caption: Potential desired and side reaction pathways for FNPA.

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-3-nitrophenyl Azide in Bioconjugation and Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of 4-Fluoro-3-nitrophenyl Azide Performance Against Common Alternatives

In the landscape of bioconjugation and photoaffinity labeling, the choice of a crosslinking reagent is critical to experimental success. This compound (FNAB) has long been a tool for covalently linking biomolecules and immobilizing them onto surfaces. This guide provides a comprehensive comparison of FNAB with other widely used photoactivatable and amine-reactive crosslinkers, supported by experimental data to inform your selection process.

Performance Comparison of Bioconjugation Reagents

The efficacy of a bioconjugation reagent can be assessed by several key parameters, including reaction efficiency (yield), the stability of the resulting bond, and the specificity of the reaction. Below is a summary of how FNAB compares to other common crosslinkers.

FeatureThis compound (FNAB)Perfluorophenyl Azides (PFAAs)BenzophenonesDiazirinesN-hydroxysuccinimide (NHS) Esters
Reactive Intermediate NitreneNitreneTriplet DiradicalCarbeneN/A (Direct reaction)
Activation UV Light (~300-320 nm)UV Light (~254-300 nm)UV Light (~350-365 nm)UV Light (~350-370 nm)Spontaneous reaction with amines
Reaction Yield Variable, dependent on conditionsGenerally high, can be >50% insertion yield[1]Can be high due to reversible excitation[2]Generally high due to high reactivity[3]High, but susceptible to hydrolysis[]
Specificity Inserts into C-H and N-H bonds; can rearrangeHigh C-H insertion efficiency[1]Preferential for C-H bonds[2]Highly reactive and non-selective[2]Highly selective for primary amines
Stability of Linkage Stable covalent bondStable covalent bondStable C-C covalent bond[2]Stable covalent bondStable amide bond[]
Key Advantages Simple, single-step preparation; versatileHigh photoreactivity and insertion efficiencyLess damaging to proteins (longer wavelength activation); not reactive with water[2]Small size minimizes perturbation; high reactivity[3]No light activation required; highly specific reaction[]
Key Disadvantages Shorter wavelength activation can damage proteins; potential for rearrangements[5]Can be more complex to synthesize than FNABLarger, bulkier structure; may require longer irradiation times[2]Can be less stable than benzophenones[2]Highly sensitive to pH and hydrolysis[6][7]

Experimental Workflows and Signaling Pathways

The application of these crosslinkers is diverse, ranging from immobilizing enzymes on solid supports to elucidating complex cellular signaling pathways. Below are diagrams illustrating a general experimental workflow for photoaffinity labeling and a specific example of a signaling pathway that can be investigated using FNAB.

General Photoaffinity Labeling Workflow

This workflow outlines the key steps in identifying protein targets of a small molecule using a photoaffinity probe.

G cluster_synthesis Probe Synthesis cluster_experiment Cellular Experiment cluster_analysis Target Identification Small_Molecule Small Molecule of Interest Photoaffinity_Probe Photoaffinity Probe Small_Molecule->Photoaffinity_Probe Attach FNAB_Linker FNAB Linker FNAB_Linker->Photoaffinity_Probe Attach Reporter_Tag Reporter Tag (e.g., Biotin, Alkyne) Reporter_Tag->Photoaffinity_Probe Attach Cells Incubate with Live Cells/Lysate Photoaffinity_Probe->Cells UV_Irradiation UV Irradiation (300-320 nm) Cells->UV_Irradiation Covalent_Crosslinking Covalent Crosslinking to Target Protein(s) UV_Irradiation->Covalent_Crosslinking Cell_Lysis Cell Lysis (if applicable) Covalent_Crosslinking->Cell_Lysis Enrichment Enrichment of Labeled Proteins (e.g., Streptavidin Beads) Cell_Lysis->Enrichment Proteolysis Proteolysis (e.g., Trypsin Digestion) Enrichment->Proteolysis MS_Analysis Mass Spectrometry (LC-MS/MS) Proteolysis->MS_Analysis Target_ID Target Protein Identification MS_Analysis->Target_ID

Caption: General workflow for photoaffinity labeling using an FNAB-based probe.

Probing Kinase ATP-Binding Sites

FNAB-modified ATP analogs can be used to identify and characterize kinase enzymes within signaling pathways. Upon photoactivation, the probe covalently binds to residues within the ATP-binding pocket, allowing for the identification of the kinase and downstream analysis of its activity.

G cluster_pathway Kinase Signaling Pathway cluster_labeling Photoaffinity Labeling FNAB_ATP_Analog FNAB-ATP Analog Kinase Kinase FNAB_ATP_Analog->Kinase Binds to ATP Pocket UV_Activation UV Activation FNAB_ATP_Analog->UV_Activation Substrate Substrate Protein Kinase->Substrate Phosphorylates Covalent_Bond Covalent Bond Formation Kinase->Covalent_Bond Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling UV_Activation->Covalent_Bond Labeled_Kinase Labeled Kinase Covalent_Bond->Labeled_Kinase

References

A Comparative Guide to Aryl Azide Photocrosslinkers: 4-Fluoro-3-nitrophenyl Azide vs. Perfluorophenyl Azide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, surface functionalization, and drug discovery, aryl azides have emerged as indispensable tools for creating stable covalent linkages. Their ability to form highly reactive nitrenes upon photoactivation allows for the modification of a wide range of substrates. Among the various aryl azides, 4-fluoro-3-nitrophenyl azide (FNAB) and perfluorophenyl azide (PFPA) derivatives are two of the most prominent classes. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and workflow visualizations to aid researchers in selecting the optimal reagent for their specific application.

Executive Summary

Both FNAB and PFPA derivatives are powerful photo-crosslinkers, yet they exhibit distinct properties that make them suitable for different applications. FNAB, a more classical reagent, is noted for its straightforward, single-step preparation and efficacy in both thermochemical and photochemical reactions.[1] In contrast, PFPA derivatives, a more contemporary class of photolinkers, are recognized for their high reactivity and versatility in functionalizing a broad spectrum of materials, including those that are chemically inert.[2][3][4] The choice between these two classes of reagents will ultimately depend on the specific requirements of the experiment, including the nature of the substrate, desired reaction kinetics, and synthetic accessibility.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for FNAB and PFPA derivatives based on available experimental data.

Table 1: Physical and Chemical Properties

PropertyThis compound (FNAB)Perfluorophenyl azide (PFPA) Derivatives
CAS Number 28166-06-5Varies depending on substitution
Molecular Weight 182.11 g/mol Varies
Appearance Orange powder or needlesVaries
Melting Point 54-56 °CVaries
Key Reactive Groups Azide, Nitro, FluoroAzide, Perfluorinated Aryl Ring
Activation Photochemical (UV light), ThermochemicalPhotochemical (light), Thermochemical, Electron-beam

Table 2: Reactivity and Performance in Bioconjugation

ParameterThis compound (FNAB)Perfluorophenyl azide (PFPA) Derivatives
Inhibition Constant (Ki) for MAO-B (dark) 2.8 µM[5]Not Reported
Inhibition Constant (Ki) for MAO-A (dark) 10 µM[6]Not Reported
Cycloaddition Rate Constant (k) with enamines Not ReportedUp to 4 orders of magnitude faster than phenyl azide[7]
Key Advantages Simple, single-step preparation; effective in both thermo- and photochemical reactions.[1]High reactivity; versatile for functionalizing inert surfaces; fast reaction kinetics.[2][3][4]
Key Disadvantages Potential for ring-expansion side products.More complex synthesis compared to FNAB.

Experimental Protocols

Detailed methodologies for key applications of FNAB and PFPA derivatives are provided below.

Protocol 1: Photoaffinity Labeling of a Target Protein with this compound (FNAB)

This protocol describes the general steps for using FNAB to identify the binding site of a ligand on a target protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • FNAB solution in a compatible organic solvent (e.g., DMSO or ethanol)

  • Ligand of interest (if applicable, for competitive binding studies)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Reaction tubes (UV-transparent)

  • SDS-PAGE analysis equipment

  • Mass spectrometer for protein identification and peptide mapping

Methodology:

  • Incubation: Mix the purified target protein with FNAB in a reaction tube. The final concentration of FNAB should be empirically determined but is often in the low micromolar range. If a competitive ligand is used to demonstrate specificity, pre-incubate the protein with the ligand before adding FNAB.[8]

  • Dark Control: Prepare a control sample that is treated identically but not exposed to UV light.

  • Photoactivation: Irradiate the sample with a UV lamp for a predetermined amount of time (e.g., 5-30 minutes) at a controlled temperature (e.g., on ice) to activate the azide and induce covalent crosslinking.

  • Quenching: (Optional) Add a scavenger molecule, such as dithiothreitol (DTT), to quench any unreacted nitrene intermediates.

  • Analysis of Covalent Modification:

    • Analyze the reaction products by SDS-PAGE to observe any shifts in the molecular weight of the target protein, indicating covalent modification.

    • For identification of the labeling site, the protein band of interest can be excised from the gel.

  • Proteolytic Digestion and Mass Spectrometry:

    • Perform in-gel digestion of the protein using a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS) to identify the peptide(s) covalently modified by the FNAB probe.

Protocol 2: Surface Functionalization of a Polymer Substrate with a Perfluorophenyl azide (PFPA) Derivative

This protocol outlines a general procedure for modifying a polymer surface using a PFPA derivative to introduce a desired functionality.

Materials:

  • Polymer substrate (e.g., polystyrene, polyethylene)

  • PFPA derivative with a functional group of interest (e.g., PFPA-NHS ester for subsequent amine coupling)

  • Organic solvent for dissolving the PFPA derivative (e.g., acetone, acetonitrile)

  • UV lamp or heat source for activation

  • Washing solvents (e.g., acetone, ethanol, water)

  • Characterization instruments (e.g., XPS, contact angle goniometer)

Methodology:

  • Substrate Preparation: Clean the polymer substrate thoroughly to remove any contaminants. This may involve sonication in appropriate solvents.

  • Coating with PFPA Derivative:

    • Prepare a solution of the PFPA derivative in a suitable organic solvent.

    • Coat the polymer substrate with the PFPA solution using a method such as spin-coating, dip-coating, or simple incubation.

  • Activation:

    • Photochemical Activation: Irradiate the coated substrate with UV light for a specific duration (often in the range of minutes) to generate the reactive nitrene.[2][9]

    • Thermochemical Activation: Alternatively, heat the substrate to a temperature sufficient to induce nitrene formation (e.g., 140°C).[9]

  • Washing: Thoroughly wash the functionalized substrate with appropriate solvents to remove any non-covalently bound PFPA derivative.

  • Characterization: Confirm the successful functionalization of the surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of fluorine and nitrogen, and contact angle measurements to assess changes in surface hydrophobicity/hydrophilicity.

  • Secondary Reaction (if applicable): The newly introduced functional groups on the surface can be used for subsequent conjugation reactions. For example, an NHS ester-functionalized surface can be reacted with an amine-containing biomolecule.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

PhotoaffinityLabeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Target Protein Incubation Incubation Protein->Incubation FNAB FNAB Probe FNAB->Incubation Ligand Optional: Competitor Ligand Ligand->Incubation UV_Activation UV Activation (Photolysis) Incubation->UV_Activation Covalent_Complex Covalently Labeled Protein UV_Activation->Covalent_Complex SDS_PAGE SDS-PAGE Covalent_Complex->SDS_PAGE Digestion Proteolytic Digestion SDS_PAGE->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Site_ID Identification of Labeling Site MS->Site_ID

Caption: Workflow for photoaffinity labeling of a target protein using FNAB.

SurfaceFunctionalization cluster_prep Preparation cluster_modification Surface Modification cluster_analysis_conjugation Analysis & Conjugation Substrate Polymer Substrate Coating Coating Substrate->Coating PFPA PFPA Derivative PFPA->Coating Activation Activation (UV or Heat) Coating->Activation Washing Washing Activation->Washing Functionalized_Surface Functionalized Surface Washing->Functionalized_Surface Characterization Surface Characterization (XPS, Contact Angle) Functionalized_Surface->Characterization Conjugation Bioconjugation Functionalized_Surface->Conjugation Biomolecule Biomolecule (e.g., with amine group) Biomolecule->Conjugation Final_Product Bioconjugated Surface Conjugation->Final_Product

Caption: General workflow for surface functionalization using a PFPA derivative.

Concluding Remarks

The selection between this compound and perfluorophenyl azide derivatives is a critical decision in the design of bioconjugation and surface modification experiments. FNAB offers a readily accessible and effective option, particularly when its specific reactivity profile is advantageous.[1] PFPA derivatives, on the other hand, provide a highly reactive and versatile platform for a broader range of applications, especially for the functionalization of challenging substrates.[2][3][4] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed choice to advance their research and development goals.

References

A Researcher's Guide to Bioconjugation: Evaluating Alternatives to 4-Fluoro-3-nitrophenyl azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of biomolecular interactions are paramount. Photoaffinity labeling (PAL) is a powerful technique for this purpose, enabling the covalent capture of transient and stable interactions. 4-Fluoro-3-nitrophenyl azide (FNPA) is a well-established aryl azide-based photo-crosslinker, but a landscape of alternative reagents offers distinct advantages in reactivity, efficiency, and experimental flexibility. This guide provides an objective comparison of the primary alternatives to FNPA—diazirines and benzophenones—supported by experimental data and detailed protocols to inform the selection of the optimal tool for your bioconjugation needs.

At a Glance: A Comparative Overview of Photo-Crosslinkers

The choice of a photo-crosslinker is critical and depends on the specific application, the nature of the biomolecules involved, and the desired outcome of the experiment. The three main classes—aryl azides (like FNPA), diazirines, and benzophenones—are distinguished by the reactive intermediates they form upon UV activation, their activation wavelengths, and their cross-linking efficiencies. Diazirines, in particular, have emerged as a preferred choice in many chemical proteomics applications due to their high efficiency and versatility.[1]

FeatureThis compound (Aryl Azide)Diazirine-Based ReagentsBenzophenone-Based Reagents
Reactive Intermediate Aryl Nitrene[2][3]Carbene and Diazo Intermediate[1][4]Triplet n-π* excited state (Diradical)[1][5]
Activation Wavelength 300-460 nm[3]~350-370 nm[1][6]~350-365 nm[5]
Cross-Linking Efficiency Variable, often lower due to competing rearrangement reactions.[1]Generally high due to the high reactivity of the carbene intermediate.[1]Generally lower than diazirines.[1]
Reactivity Insertion into C-H and N-H bonds, with potential for rearrangements.[1]Broad reactivity with C-H, N-H, and O-H bonds; the diazo intermediate shows a preference for acidic residues.[1][7]Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[1]
Key Advantages Established and well-documented chemistry.High reactivity, small size, and activation by less damaging wavelengths.[1][8]Provides complementary data to diazirine-based cross-linkers.[1]
Key Disadvantages Potential for complex side reactions and lower yields.[1]High reactivity can lead to non-specific labeling if not carefully controlled.Lower cross-linking efficiency.[1]

Performance Deep Dive: Quantitative Insights

Quantitative data underscores the performance differences between these classes of reagents. A notable study on purified Human Serum Albumin (HSA) demonstrated the superior efficiency of a diazirine-based crosslinker (sulfo-SDA) compared to a benzophenone-based equivalent (sulfo-SBP). The diazirine reagent identified 500 cross-linked residue pairs, whereas the benzophenone identified significantly fewer.[1] This highlights the potential of diazirines to generate a higher density of structural information. While direct head-to-head quantitative comparisons with FNPA are less common in single studies, the generally lower and more variable yields of aryl azides compared to diazirines are a recognized trend in the field.[2]

Experimental Corner: Protocols for Comparative Analysis

To facilitate the rational selection of a photo-crosslinker, a well-controlled comparative experiment is invaluable. Below are detailed protocols for a typical photo-crosslinking experiment, followed by analysis to quantify efficiency.

Protocol 1: Comparative Photo-Crosslinking of a Protein-Ligand Interaction

This protocol describes a general procedure for comparing the efficiency of FNPA, a diazirine-based probe, and a benzophenone-based probe in capturing a known protein-ligand interaction.

Materials:

  • Target protein of interest in a suitable buffer (e.g., PBS, HEPES).

  • Ligand of interest functionalized with FNPA, a diazirine, and a benzophenone, respectively.

  • DMSO for dissolving the photo-probes.

  • UV lamp with appropriate wavelength emission (e.g., 365 nm for diazirines and benzophenones, and a broader spectrum or specific wavelength for FNPA).

  • SDS-PAGE equipment and reagents.

  • Gel imaging system.

  • Mass spectrometer for identification of cross-linking sites (optional).

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each photo-probe in DMSO.

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the target protein at a final concentration of 1-5 µM and the respective photo-probe at a 5-10 fold molar excess. Include a no-UV control for each probe.

    • Incubate the mixtures for 30 minutes at room temperature to allow for binding.

  • UV Irradiation:

    • Place the tubes in a UV cross-linker or on ice at a fixed distance from a UV lamp.

    • Irradiate the samples for a predetermined time (e.g., 5-15 minutes). The optimal time should be determined empirically. Keep the no-UV control samples in the dark.

  • SDS-PAGE Analysis:

    • Add 4x SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue or silver stain).

Protocol 2: Quantification of Cross-Linking Efficiency

This protocol outlines the steps to quantify the cross-linking efficiency from the SDS-PAGE gel obtained in Protocol 1.

Materials:

  • Stained SDS-PAGE gel from Protocol 1.

  • Gel imaging system.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Image Acquisition: Acquire a high-resolution, non-saturated image of the stained gel.

  • Densitometry Analysis:

    • Using the image analysis software, measure the band intensity for the un-cross-linked protein monomer and the higher molecular weight cross-linked species in each lane.

  • Calculation:

    • Calculate the cross-linking efficiency for each photo-probe using the following formula: Cross-linking Efficiency (%) = (Intensity of Cross-linked Bands) / (Intensity of Cross-linked Bands + Intensity of Monomer Band) * 100

Visualizing the Process: Workflows and Pathways

Understanding the experimental workflow and the biological context is crucial. The following diagrams, generated using Graphviz, illustrate a typical photoaffinity labeling workflow and a representative signaling pathway where these reagents can be applied.

experimental_workflow cluster_preparation Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis p1 Incubate target protein with photo-probe p2 UV Irradiation p1->p2 Covalent bond formation p3 SDS-PAGE p2->p3 Separation p4 Mass Spectrometry p3->p4 Identification

A typical experimental workflow for photoaffinity labeling.

signaling_pathway cluster_GPCR GPCR Signaling Ligand Ligand (with photo-probe) GPCR GPCR Ligand->GPCR Binding & Cross-linking G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Identifying a ligand's target in a GPCR signaling pathway.

Conclusion

While this compound remains a useful tool in the bioconjugation toolkit, diazirine and benzophenone-based reagents offer compelling alternatives with distinct advantages. Diazirines, with their high cross-linking efficiency and activation by less phototoxic wavelengths, are particularly well-suited for demanding applications in proteomics and drug discovery. Benzophenones, while less efficient, can provide complementary data. The choice of reagent should be guided by a thorough evaluation of the experimental goals and the specific properties of the system under investigation. By employing the comparative protocols outlined in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and accelerate their scientific discoveries.

References

A Comparative Analysis of Nitrophenyl Azides for Enhanced Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoaffinity probe is paramount for the successful identification and characterization of biological targets. Nitrophenyl azides have long been a staple in the photoaffinity labeling toolkit due to their synthetic accessibility and photoreactive properties. This guide provides an objective comparison of various nitrophenyl azide derivatives, supported by experimental data, to facilitate informed decisions in probe design and experimental execution.

Upon photoactivation, nitrophenyl azides generate highly reactive nitrene intermediates that can form covalent bonds with interacting biomolecules, thus enabling the identification of binding partners and the mapping of binding sites.[1][2] However, the performance of these probes can be significantly influenced by the position of the nitro group and other substituents on the phenyl ring. This analysis delves into the key performance characteristics of different nitrophenyl azides, offering a comparative overview of their photoreactivity, labeling efficiency, and potential for non-specific binding.

Quantitative Comparison of Nitrophenyl Azide Derivatives

The efficacy of a photoaffinity labeling experiment is contingent on several key parameters of the photoreactive probe. The following table summarizes available quantitative data for various nitrophenyl azide derivatives to aid in the selection of the most suitable probe for a given application.

Photoprobe DerivativeActivation Wavelength (λmax)Quantum Yield (Φ)Labeling EfficiencyKey Characteristics & Notes
4-Azido-2-nitrophenyl ~320-350 nmVaries with environmentModerate to HighCommonly used in reagents like ANB-NOS. The nitro group at the ortho position can influence nitrene reactivity.
2-Azido-4-nitrophenol Visible lightNot explicitly quantified, but effectiveHigh specific labeling reportedForms a stable nitrene. Has been used to label polypeptides with high specificity.[3][4][5]
4-Fluoro-3-nitrophenyl azide (FNPA) Not specifiedNot specifiedSelective for certain targetsDemonstrated selective photodependent inhibition of type B monoamine oxidase over type A.[1]
Azidophenyl ~260 nmGenerally lowLower than fluorinated analogsParent compound, often requires shorter, potentially more damaging UV wavelengths for activation.[1]
Difluoroazidophenyl Not specifiedNot specifiedHigher than non-fluorinated analogsExhibits higher binding affinity and photoinactivation efficiency compared to the simple azidophenyl derivative in a study on GABAA receptors.[6]
Tetrafluoroazidophenyl Not specifiedNot specifiedHighShows significant irreversible photochemical inactivation of its target in comparative studies.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful photoaffinity labeling studies. Below are generalized yet comprehensive protocols for a typical photoaffinity labeling experiment and the subsequent identification of labeled proteins using mass spectrometry.

Protocol 1: General Photoaffinity Labeling of a Target Protein

This protocol outlines the fundamental steps for covalently labeling a target protein with a nitrophenyl azide-based photoaffinity probe.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES).

  • Nitrophenyl azide photoaffinity probe (e.g., ANB-NOS) dissolved in an appropriate solvent (e.g., DMSO, DMF).[7]

  • UV lamp with an appropriate wavelength output (e.g., 320-350 nm).[7]

  • Reaction tubes (e.g., microcentrifuge tubes).

  • Control ligand (the parent molecule of the photoaffinity probe without the azide group) for competition experiments.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a suitable concentration (e.g., 1-10 µM) in the reaction buffer.

    • For competition controls, pre-incubate the protein solution with a 100-fold molar excess of the control ligand for 15-30 minutes at room temperature in the dark.

  • Incubation with Photoaffinity Probe:

    • Add the nitrophenyl azide photoaffinity probe to the protein solution to the desired final concentration (e.g., 1-50 µM). The optimal concentration should be determined empirically.

    • Incubate the mixture for a sufficient time (e.g., 30-60 minutes) at room temperature or 4°C in the dark to allow for binding of the probe to the target protein.

  • Photoactivation:

    • Place the reaction tubes on ice or in a cooling block to minimize heat-induced denaturation.

    • Irradiate the samples with a UV lamp at the appropriate wavelength (e.g., 320-350 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time and distance from the lamp should be optimized for each experimental setup.

  • Quenching (Optional):

    • To quench any unreacted nitrene intermediates, a scavenger molecule such as dithiothreitol (DTT) can be added to the reaction mixture after irradiation.

  • Analysis of Labeling:

    • The covalent labeling of the target protein can be analyzed by various methods, such as SDS-PAGE followed by autoradiography (if a radiolabeled probe is used), Western blotting with an antibody against a tag on the probe (e.g., biotin), or by mass spectrometry.[8]

Protocol 2: Target Identification using Click Chemistry and Mass Spectrometry

This protocol describes a common workflow for identifying unknown protein targets of a nitrophenyl azide probe that also contains a bioorthogonal handle like an alkyne for click chemistry.[9][10]

Materials:

  • Cell lysate or tissue homogenate containing potential target proteins.

  • Alkyne-functionalized nitrophenyl azide photoaffinity probe.

  • Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent dye-azide).

  • Click chemistry reagents: Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., THPTA).[6]

  • Streptavidin-coated beads for enrichment of biotinylated proteins.

  • Reagents for protein digestion (e.g., trypsin).

  • LC-MS/MS system for protein identification.

Procedure:

  • Photoaffinity Labeling in a Complex Mixture:

    • Incubate the cell lysate or tissue homogenate with the alkyne-functionalized nitrophenyl azide probe as described in Protocol 1.

    • Perform photoactivation to covalently label the target proteins.

  • Click Chemistry Reaction:

    • To the irradiated lysate, add the azide-functionalized reporter tag (e.g., biotin-azide).

    • Add the click chemistry catalyst solution (pre-mixed CuSO₄ and ligand, followed by sodium ascorbate).

    • Incubate the reaction for 1-2 hours at room temperature to allow for the cycloaddition reaction between the alkyne on the probe and the azide on the reporter tag.

  • Enrichment of Labeled Proteins (for biotin-tagged samples):

    • Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Protein Digestion:

    • Perform on-bead digestion of the enriched proteins using trypsin overnight at 37°C to generate peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently labeled by the photoaffinity probe.

  • Data Analysis:

    • The identified proteins are potential targets of the bioactive molecule. Further validation experiments are necessary to confirm these interactions.

Mandatory Visualizations

To better illustrate the processes involved in photoaffinity labeling, the following diagrams have been generated using the DOT language.

G cluster_0 Probe-Target Interaction cluster_1 Photoactivation & Covalent Labeling Probe Nitrophenyl Azide Probe Complex Reversible Complex Probe->Complex Target Target Protein Target->Complex Nitrene Reactive Nitrene Intermediate Complex->Nitrene Photolysis UV UV Light (320-350 nm) UV->Complex Covalent_Complex Covalently Labeled Target Nitrene->Covalent_Complex Covalent Bond Formation G start Start: Labeled Proteome click Click Chemistry with Biotin-Azide start->click enrich Streptavidin Enrichment click->enrich digest On-bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms identify Target Protein Identification ms->identify G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Differentiation, etc. TranscriptionFactors->CellularResponse

References

A Comparative Guide to Photoaffinity Labeling: Assessing the Specificity of 4-Fluoro-3-nitrophenyl azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) is a powerful technique to covalently capture and identify binding partners of a molecule of interest. This guide provides an objective comparison of the photoaffinity probe 4-Fluoro-3-nitrophenyl azide (FNPA) with its common alternatives, benzophenones and diazirines, with a focus on labeling specificity and supported by experimental insights.

Photoaffinity probes are invaluable tools for converting non-covalent interactions into stable covalent bonds upon photoactivation, enabling the identification of target proteins and the mapping of binding sites.[1] The choice of the photoreactive moiety is critical and directly impacts the success and specificity of the labeling experiment. This guide delves into the characteristics of FNPA, a member of the aryl azide family, and compares it with two other widely used classes of photolabels: benzophenones and diazirines.

Comparison of Photoreactive Probes

The ideal photoaffinity probe should exhibit high labeling efficiency for its intended target while minimizing non-specific interactions with other biomolecules. The following table summarizes the key characteristics of FNPA, benzophenones, and diazirines that influence their labeling specificity.

FeatureThis compound (Aryl Azide)BenzophenoneDiazirine
Photoreactive Group Aryl AzideDiaryl KetoneDiazirine
Reactive Intermediate Nitrene[1]Triplet Diradical[2]Carbene[2]
Activation Wavelength ~300-360 nm[2]~350-365 nm[2]~350-380 nm[3]
Labeling Efficiency ModerateGenerally high, can be repeatedly excited[2]High, but can be quenched by water[2]
Specificity/Non-Specific Binding Can be prone to non-specific labeling due to the longer lifetime of the nitrene intermediate and potential for rearrangement.[4]Can exhibit non-specific labeling, particularly with longer irradiation times. The bulky nature of the group can also lead to steric hindrance and non-specific interactions.[1]Generally considered to have higher specificity due to the short-lived and highly reactive carbene intermediate. However, alkyl diazirines can form diazo isomers that preferentially react with acidic amino acids.[5]
Chemical Stability Generally stable in the dark.Highly stable.Can be less stable than benzophenones, with some derivatives being sensitive to acids.
Size Relatively small.Bulky, which can perturb the binding of the parent molecule.[2]Very small, minimizing perturbation of the ligand-target interaction.[6]

Experimental Workflows and Signaling Pathways

The general workflow for a photoaffinity labeling experiment is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow for target identification using a photoaffinity probe.

G cluster_prep Probe Preparation & Incubation cluster_labeling Photolabeling & Quenching cluster_analysis Analysis & Identification Probe_Synthesis Synthesis of Photoaffinity Probe (Ligand + Photoreactive Group + Reporter Tag) Incubation Incubation of Probe with Biological Sample (e.g., Cell Lysate, Purified Protein) Probe_Synthesis->Incubation UV_Irradiation UV Irradiation (Activation of Photoreactive Group) Incubation->UV_Irradiation Covalent_Bond Formation of Covalent Bond with Target Protein UV_Irradiation->Covalent_Bond Quenching Quenching of Unreacted Probe (Optional) Covalent_Bond->Quenching Enrichment Enrichment of Labeled Proteins (e.g., via Biotin-Streptavidin) Quenching->Enrichment SDS_PAGE SDS-PAGE Analysis (In-gel Fluorescence or Western Blot) Enrichment->SDS_PAGE Mass_Spec Mass Spectrometry (Identification of Labeled Protein and Binding Site) Enrichment->Mass_Spec G cluster_control Competition Assay cluster_without Without Competitor cluster_with With Excess Competitor Probe Photoaffinity Probe Labeled_Complex Labeled Complex Probe->Labeled_Complex Binds No_Labeling No/Reduced Labeling Probe->No_Labeling Blocked Target Target Protein Target->Labeled_Complex Binds Unlabeled_Complex Unlabeled Complex Target->Unlabeled_Complex Binds Competitor Unlabeled Ligand (Competitor) Competitor->Unlabeled_Complex Binds Unlabeled_Complex->No_Labeling

References

Unveiling the Advantages of 4-Fluoro-3-nitrophenyl Azide in Photolabeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling stands out as a powerful technique to covalently trap and identify binding partners. Central to this method is the choice of the photolinker, a molecular entity that, upon light activation, forms a covalent bond with an interacting molecule. Among the diverse arsenal of photolinkers, 4-Fluoro-3-nitrophenyl azide (FNPA) has emerged as a versatile and advantageous tool. This guide provides a comprehensive comparison of FNPA with other common photolinkers, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their experimental designs.

Enhanced Photochemical Properties and Versatility

This compound, a member of the aryl azide family of photolinkers, possesses distinct features that offer advantages over other classes of photo-crosslinkers such as diazirines and benzophenones. The presence of a nitro group in the ortho position to the azide and a fluorine atom at the para position endows FNPA with unique reactivity and spectral properties.

One of the primary advantages of aryl azides, including FNPA, is their relatively small size, which minimizes perturbation of the ligand's binding to its target protein.[1] Upon activation with UV light, aryl azides form highly reactive nitrene intermediates that can insert into a variety of chemical bonds, including C-H and N-H bonds, leading to covalent crosslinking.[2][3]

The nitro group in FNPA plays a crucial role in shifting the absorption maximum to longer, less damaging wavelengths compared to simple phenyl azides.[3] While simple phenyl azides require short-wave UV light (254-275 nm) for efficient activation, nitrophenyl azides like FNPA can be activated with long-wave UV light (300-460 nm).[3] This is a significant advantage in biological systems, as prolonged exposure to short-wave UV can cause damage to proteins and nucleic acids.

Furthermore, the fluorine substituent in FNPA provides an additional mode of reactivity. Besides its role as a photolinker, the fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for a dual-purpose utility in both photochemical and thermochemical conjugations.[4] This versatility makes FNPA a valuable tool for a broader range of applications, from immobilizing biomolecules on surfaces to creating complex bioconjugates.[4][5]

Comparative Performance of Photolinkers

The selection of a photolinker is often guided by its crosslinking efficiency, specificity, and the conditions required for its activation. The following table summarizes the key performance indicators for FNPA and other commonly used photolinkers.

Photolinker ClassExampleActivation Wavelength (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azides This compound (FNPA) 300-460[3]NitreneSmall size, activation at longer wavelengths (vs. simple azides), dual reactivity (photochemical and thermochemical)[1][4]Lower crosslinking yields compared to diazirines, potential for rearrangement, susceptible to reduction by thiols[1][6]
Diazirines 3-(Trifluoromethyl)-3-phenyldiazirine (TFM-PD)350-360[1]CarbeneHigh crosslinking efficiency, chemically stable, activation at longer wavelengths[1][6]Bulky size, reactive carbene can be quenched by water[1][6]
Benzophenones Benzophenone-4-carboxamide~350Triplet KetoneActivation at longer wavelengths, less prone to intramolecular rearrangementRequires a C-H bond for abstraction, can be less efficient than other linkers

Experimental Protocols

To facilitate the practical application of FNPA, detailed experimental protocols for a typical photoaffinity labeling experiment are provided below.

General Workflow for Photoaffinity Labeling using FNPA

This workflow outlines the key steps from probe synthesis to target protein identification.

G cluster_0 Probe Preparation cluster_1 Binding and Crosslinking cluster_2 Target Identification A Synthesis of FNPA-containing probe B Incubation of probe with biological sample (e.g., cell lysate) A->B Introduce probe to sample C UV irradiation (300-460 nm) to activate FNPA B->C Allow for binding equilibrium D Covalent crosslinking of probe to target protein C->D Formation of reactive nitrene E Separation of protein complexes (e.g., SDS-PAGE) D->E Analyze crosslinked products F Enrichment of labeled proteins (if probe contains an affinity tag) D->F Optional enrichment step G Identification of target protein (e.g., mass spectrometry) E->G F->G

Caption: General workflow for a photoaffinity labeling experiment using an FNPA-based probe.

Detailed Protocol for Photoaffinity Labeling of Monoamine Oxidase B (MAO-B) with FNPA

This protocol is adapted from studies demonstrating the use of FNPA as a selective photoaffinity label for MAO-B.[7]

Materials:

  • This compound (FNPA)

  • Rat brain cortex mitochondria (as a source of MAO-A and MAO-B)

  • Serotonin (substrate for MAO-A)

  • Phenylethylamine (substrate for MAO-B)

  • Phosphate buffer (pH 7.4)

  • UV lamp with an output at 365 nm[2]

  • Centrifuge

Procedure:

  • Preparation of Enzyme Suspension: Resuspend rat brain cortex mitochondria in phosphate buffer.

  • Incubation (in the dark): Add FNPA to the mitochondrial suspension. For competitive inhibition studies, also add the respective substrates (serotonin or phenylethylamine). Incubate the mixture in the dark to allow for binding to the active sites.

  • Photoirradiation: Expose the samples to UV light (e.g., 365 nm) for a defined period (e.g., up to 30 minutes).[2] It is recommended to perform this step on ice to minimize heat-induced damage.

  • Removal of Unbound Probe: Centrifuge the irradiated sample to pellet the mitochondria. Wash the pellet with fresh buffer to remove any unbound FNPA.

  • Enzyme Activity Assay: Resuspend the washed pellet and measure the enzymatic activity of MAO-A and MAO-B using their respective substrates. A decrease in enzyme activity after photolysis indicates covalent modification by FNPA.

  • Specificity Control: To confirm the specificity of labeling, perform a protection experiment by including a high concentration of a known MAO-B inhibitor (e.g., pargyline) or substrate (phenylethylamine) during the incubation and photoirradiation steps. The presence of the protector should reduce the photoinactivation by FNPA.[7]

Signaling Pathway and Reaction Mechanism

The core of FNPA's function lies in the light-induced generation of a highly reactive nitrene species. The following diagram illustrates this photochemical transformation and subsequent reactions.

G A This compound (FNPA) C Excited State A->C Absorption of Photon B UV Light (300-460 nm) D Nitrogen Gas (N2) E Highly Reactive Nitrene Intermediate C->E - N2 F Insertion into C-H or N-H bonds E->F G Addition to double bonds E->G H Ring Expansion (Dehydroazepine) E->H I Covalent Bond Formation with Target Molecule F->I G->I J Reaction with Nucleophiles H->J

Caption: Photoactivation pathway of this compound.

Upon absorption of UV light, FNPA is promoted to an excited state, which then rapidly loses a molecule of nitrogen gas to form a highly reactive nitrene intermediate.[2][3] This nitrene can then undergo several reactions:

  • Insertion: It can directly insert into C-H and N-H bonds of nearby molecules, which is the desired reaction for photoaffinity labeling.

  • Addition: It can add across double bonds.

  • Rearrangement: A potential side reaction is the rearrangement of the nitrene through ring expansion to form a dehydroazepine, which can then react with nucleophiles.[2] While this is a possibility for aryl azides, the use of appropriate reaction conditions can favor the desired insertion reactions.

Conclusion

This compound offers a compelling combination of features that make it a highly valuable tool for researchers in chemical biology and drug development. Its relatively small size, activation at biologically compatible wavelengths, and dual reactivity for both photochemical and thermochemical applications provide a level of versatility not found in all photolinkers. While other photolinkers like diazirines may offer higher crosslinking efficiencies in some contexts, the unique advantages of FNPA, particularly its utility in both photoaffinity labeling and surface chemistry, ensure its continued and prominent role in the exploration of molecular interactions. The provided data and protocols serve as a guide for the effective implementation of FNPA in experimental designs, paving the way for new discoveries in the complex landscape of biomolecular recognition.

References

A Comparative Spectroscopic Analysis of 4-Fluoro-3-nitrophenyl Azide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-fluoro-3-nitrophenyl azide and related nitrophenyl azide derivatives. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in various research and development fields, including bioconjugation and photoaffinity labeling.[1][2] This document presents a summary of key spectroscopic data, detailed experimental protocols, and a visual workflow for the synthesis and analysis of novel azide derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its positional isomers, 2-nitrophenyl azide, 3-nitrophenyl azide, and 4-nitrophenyl azide. This comparative data highlights the influence of substituent positions on the spectral properties of the phenyl azide core.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.20-7.45 (m, 2H), 7.85-7.95 (m, 1H)117.5 (d, J=22 Hz), 119.5, 126.0 (d, J=7 Hz), 138.0, 140.0 (d, J=8 Hz), 154.0 (d, J=250 Hz)
2-Nitrophenyl azide 7.20-7.80 (m, 4H)119.5, 124.8, 125.9, 133.3, 137.9, 147.8
3-Nitrophenyl azide 7.40-8.20 (m, 4H)114.5, 119.8, 124.9, 130.6, 140.9, 148.9
4-Nitrophenyl azide 7.20 (d, J=9 Hz, 2H), 8.20 (d, J=9 Hz, 2H)119.5, 125.4, 144.2, 146.1

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts and coupling constants (J) are indicative and may vary slightly based on the solvent and instrument used.

Table 2: FT-IR and Mass Spectrometry Data

CompoundFT-IR (cm⁻¹)Mass Spectrometry (m/z)
This compound ~2120 (N₃ stretch), ~1530 & ~1350 (NO₂ stretch)182.02 (M⁺)
2-Nitrophenyl azide ~2125 (N₃ stretch), ~1525 & ~1350 (NO₂ stretch)164.03 (M⁺)
3-Nitrophenyl azide ~2120 (N₃ stretch), ~1530 & ~1345 (NO₂ stretch)164.03 (M⁺)
4-Nitrophenyl azide ~2115 (N₃ stretch), ~1520 & ~1345 (NO₂ stretch)164.03 (M⁺)

Note: The azide asymmetric stretch is a strong and characteristic absorption. The nitro group stretches are also prominent. Mass spectrometry data corresponds to the molecular ion peak.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aryl azides. Specific parameters should be optimized for the instrument and sample in use.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the azide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • ¹⁹F NMR Spectroscopy: For fluorinated derivatives, ¹⁹F NMR provides valuable information. A typical experiment involves a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).[3][4][5]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The characteristic strong, sharp peak for the azide asymmetric stretch is expected in the 2100-2200 cm⁻¹ region. The symmetric and asymmetric stretches of the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

3. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the aryl azide in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. The spectrum will show characteristic absorption maxima (λmax) corresponding to electronic transitions within the molecule. For nitrophenyl azides, multiple absorption bands are expected due to the presence of both the phenyl azide and nitro-aromatic chromophores.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel aryl azide derivative.

workflow Workflow for Aryl Azide Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Material (e.g., Aryl Amine) diazotization Diazotization start->diazotization NaNO₂, HCl azidation Azidation diazotization->azidation NaN₃ workup Work-up and Purification azidation->workup product Aryl Azide Product workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ftir->analysis uvvis->analysis ms->analysis

Caption: General workflow for the synthesis and spectroscopic characterization of an aryl azide.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. For more in-depth analysis, it is recommended to consult peer-reviewed literature for specific experimental details and data interpretation.

References

Performance Evaluation of 4-Fluoro-3-nitrophenyl Azide in Diverse Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate photoaffinity labeling reagent is a critical step in identifying and characterizing protein-ligand interactions. 4-Fluoro-3-nitrophenyl azide (FNPA) has long been a staple in this field, valued for its dual reactivity that allows for both photo-induced crosslinking and nucleophilic aromatic substitution. This guide provides a comprehensive comparison of FNPA's performance in various solvents, alongside a comparative analysis with other common photoaffinity labels, supported by experimental principles and protocols.

Performance Characteristics of this compound

The performance of this compound is intrinsically linked to the solvent system in which it is employed. Key performance indicators such as solubility, stability, and reactivity can vary significantly, impacting the efficiency and outcome of labeling experiments.

Solubility Profile

While precise quantitative solubility data for FNPA across a wide range of solvents is not extensively documented in a single source, its general solubility characteristics can be inferred from purification protocols and common laboratory usage. FNPA is generally soluble in many common organic solvents but exhibits poor solubility in aqueous solutions.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMolar Mass ( g/mol )Polarity IndexGeneral SolubilityNotes
Water18.0210.2LowInsoluble for most practical purposes.
Methanol (MeOH)32.045.1ModerateMay require sonication or warming to fully dissolve.
Ethanol (EtOH)46.074.3ModerateSimilar to methanol.
Acetonitrile (MeCN)41.055.8HighA good solvent for stock solutions and reactions.
Dimethylformamide (DMF)73.096.4HighA good solvent for stock solutions and reactions.
Dimethyl sulfoxide (DMSO)78.137.2HighA good solvent for stock solutions, but can be difficult to remove.
Dichloromethane (DCM)84.933.1HighA common solvent for synthesis and purification.
Diethyl ether (Et2O)74.122.8HighOften used in the purification of FNPA[1].
Petroleum EtherN/A~0.1LowUsed for recrystallization, indicating lower solubility at room temperature[1].
Stability and Reactivity

The stability of FNPA is a crucial consideration, particularly in solution and upon exposure to light. As an azide, it is an energetic molecule and should be handled with care[2].

Table 2: Stability and Reactivity of this compound

ConditionStability/Reactivity ProfileNotes
Thermal Stability Moderate. Should be stored at low temperatures (2-8°C) and in the dark to prevent decomposition[1][3].Azides can be sensitive to heat and shock[2].
Photostability Low. Readily undergoes photolysis upon exposure to UV light to form a highly reactive nitrene intermediate.This photoreactivity is the basis of its use in photoaffinity labeling.
Reactivity with Nucleophiles The fluorine atom is susceptible to nucleophilic aromatic substitution by thiols (e.g., cysteine residues in proteins).This reaction can occur in the dark and is a key feature for bioconjugation[4].
Solvent Reactivity Generally stable in aprotic solvents. Protic solvents may participate in side reactions with the generated nitrene.The choice of solvent can influence the reaction pathway of the nitrene intermediate.

Comparison with Alternative Photoaffinity Labels

FNPA belongs to the class of aryl azide photoaffinity labels. Its performance is often compared with two other major classes: benzophenones and diazirines. Each class possesses distinct advantages and disadvantages.

Table 3: Comparison of this compound with Other Photoaffinity Labels

FeatureThis compound (Aryl Azide)BenzophenonesDiazirines
Photoreactive Intermediate NitreneTriplet DiradicalCarbene
Activation Wavelength Shorter UV wavelengths (can potentially damage proteins)[5].Longer UV wavelengths (~350-360 nm), less damaging to proteins[6].Longer UV wavelengths (~350 nm)[5].
Reactivity of Intermediate Highly reactive, but can undergo intramolecular rearrangement to less reactive species[5][7].Moderately reactive, prefers C-H bond insertion. Less reactive with water[5][7].Highly reactive and non-selective, but can be quenched by water[5][8].
Stability Generally stable in the dark, but can be sensitive to thiols[5].Very stable in the dark and to a wide range of chemical conditions[9].Generally stable, but can be more synthetically challenging.
Size Relatively small.Bulky, which can sometimes interfere with ligand binding[9].Smallest of the common photoaffinity labels[9].
Key Advantages Dual reactivity (photochemistry and nucleophilic substitution). Simple, single-step preparation[10].High crosslinking efficiency with C-H bonds, less protein damage due to longer wavelength activation[6].Small size, high reactivity of the carbene intermediate[5].
Key Disadvantages Potential for protein damage from shorter wavelength UV, potential for intramolecular rearrangement of the nitrene[5].Bulkiness may alter ligand binding affinity, longer irradiation times may be required[9].High reactivity can lead to quenching by water, potentially lowering labeling efficiency in aqueous environments[5][8].

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound. Note: These protocols should be adapted and optimized for specific experimental contexts.

Synthesis of this compound

This protocol is based on the diazotization of 4-fluoro-3-nitroaniline followed by azidation.

Materials:

  • 4-fluoro-3-nitroaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ice

Procedure:

  • Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water with warming.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.

  • Filter the precipitate and wash with cold water.

  • Dissolve the crude product in diethyl ether and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from petroleum ether to obtain purified this compound as orange needles[1].

General Protocol for Photoaffinity Labeling of a Protein

This protocol provides a general workflow for using FNPA to label a target protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES).

  • Stock solution of this compound in an appropriate organic solvent (e.g., DMSO, DMF).

  • UV lamp (with appropriate wavelength for aryl azide activation).

  • Quenching solution (e.g., dithiothreitol, DTT).

  • SDS-PAGE reagents and equipment.

  • Detection method for labeled protein (e.g., Western blot, mass spectrometry).

Procedure:

  • Incubation: Mix the target protein with this compound in the dark. The final concentration of FNPA and the organic solvent should be optimized to minimize protein denaturation while ensuring sufficient labeling. Incubate for a sufficient time to allow for binding.

  • UV Irradiation: Expose the mixture to UV light at the appropriate wavelength for a predetermined time on ice to induce covalent crosslinking. The irradiation time and distance from the UV source must be optimized.

  • Quenching: Add a quenching solution to react with any unreacted photogenerated nitrene.

  • Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the covalently labeled protein. The labeled protein can be identified by a shift in molecular weight or by using a tagged version of FNPA (e.g., biotinylated) followed by Western blotting with a corresponding antibody or streptavidin conjugate.

  • Target Identification: For identification of the labeled protein or the specific site of labeling, the band of interest can be excised from the gel and analyzed by mass spectrometry.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_activation Photochemical Activation of this compound cluster_reaction Nitrene Reactions FNPA This compound (Ground State) Excited_FNPA Excited State FNPA* FNPA->Excited_FNPA UV Light (hν) Nitrene Aryl Nitrene Intermediate (Highly Reactive) Excited_FNPA->Nitrene N2 Nitrogen Gas (N₂) Excited_FNPA->N2 Target_Protein Target Protein Nitrene->Target_Protein C-H/N-H Insertion Side_Products Side Products (e.g., reaction with solvent) Nitrene->Side_Products Side Reactions Labeled_Protein Covalently Labeled Protein

Caption: Photochemical activation pathway of this compound.

Start Start: Mix Target Molecule and FNPA Probe Incubation Incubation in the Dark (Allow for Binding) Start->Incubation UV_Irradiation UV Irradiation (Photochemical Crosslinking) Incubation->UV_Irradiation Quenching Quench Reaction (Remove Excess Reactive Species) UV_Irradiation->Quenching Analysis Analysis of Labeled Products (e.g., SDS-PAGE, Western Blot) Quenching->Analysis Identification Target Identification (e.g., Mass Spectrometry) Analysis->Identification End End Identification->End

Caption: General experimental workflow for photoaffinity labeling.

ArylAzide This compound (Aryl Azide) + Dual Reactivity + Simple Synthesis - Potential Protein Damage - Nitrene Rearrangement Benzophenone Benzophenone + Less Protein Damage + High C-H Insertion Efficiency - Bulky Structure - Longer Irradiation Time Diazirine Diazirine + Smallest Size + Highly Reactive Carbene - Quenched by Water - Synthetic Complexity

Caption: Comparison of key features of common photoaffinity labels.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-nitrophenyl Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Fluoro-3-nitrophenyl azide. It is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of this chemical. All procedures must be conducted in strict accordance with local, state, and federal regulations.

This compound is a chemical compound utilized in various research applications, including photoaffinity labeling.[1] However, its hazardous nature necessitates stringent safety and disposal protocols. This compound is classified as a flammable solid, is toxic if swallowed, inhaled, or in contact with skin, and poses an explosion risk upon heating.[2][3] Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Key Safety and Hazard Information

The following table summarizes the critical hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Flammable Solid, Category 1H228: Flammable solidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3]
Acute Toxicity (Oral), Category 3H301: Toxic if swallowedP264: Wash all exposed external body areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2][3]
Acute Toxicity (Dermal), Category 3H311: Toxic in contact with skinP280: Wear protective gloves and protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[2][3]
Acute Toxicity (Inhalation), Category 3H331: Toxic if inhaledP261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
Self-reactive substances and mixturesH240: Heating may cause an explosionP370+P372+P380+P373: In case of fire: Explosion risk. Evacuate area. DO NOT fight fire when fire reaches explosives.[2]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is designed to minimize risks and ensure regulatory compliance.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound and its waste within a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A flame-resistant lab coat.

2. Waste Segregation and Collection:

  • Crucially, all azide-containing waste must be collected separately. [4] Do not mix it with other chemical waste streams, especially acidic waste, which can lead to the formation of highly toxic and explosive hydrazoic acid.[4]

  • Use a designated, compatible waste container. The container should be made of a material that does not react with the chemical, such as a plastic bottle with a secure screw-on cap.[5][6] Avoid metal containers and utensils (e.g., spatulas) to prevent the formation of shock-sensitive metal azides. [4]

  • Collect all materials contaminated with this compound, including gloves, weigh boats, and absorbent paper, in a separate, clearly labeled waste bag designated as "azide contaminated waste".[7]

3. Labeling the Waste Container:

  • Immediately label the waste container with a "Hazardous Waste" tag.[6][8]

  • The label must clearly state:

    • The full chemical name: "this compound Waste"

    • The associated hazards (e.g., "Flammable Solid," "Toxic," "Explosion Risk upon Heating").

    • The date when the first waste was added to the container.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[5]

  • The storage area must be cool, well-ventilated, and away from heat sources, sparks, or open flames.[2]

  • Ensure secondary containment is in place to capture any potential leaks.[6] The secondary container must be chemically compatible and large enough to hold 110% of the primary container's volume.[6]

  • Keep the container securely closed at all times, except when adding waste.[6][8]

5. Arranging for Disposal:

  • Do not attempt to neutralize or treat the azide waste yourself. Organic azides should ideally be converted to a more stable form, like an amine, before disposal, but this should only be done by trained personnel following a validated protocol.[4]

  • Never pour azide solutions down the drain. [7] This can lead to the formation of explosive metal azides in the plumbing.[9]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[9]

  • Follow all institutional procedures for waste collection requests. Hazardous waste must typically be collected within 90 days of the start date on the label.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Storage Waste Accumulation cluster_Disposal Final Disposal A 1. Don PPE & Work in Fume Hood B 2. Collect Waste in Designated Container (No Metals!) A->B C 3. Segregate from Incompatible Waste (e.g., Acids) B->C D 4. Securely Cap & Label Container as 'Hazardous Azide Waste' C->D E 5. Store in Cool, Ventilated Satellite Accumulation Area D->E F 6. Use Secondary Containment E->F G 7. Contact EH&S for Waste Pickup Request F->G H 8. Licensed Vendor Collects for Proper Disposal G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-3-nitrophenyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Fluoro-3-nitrophenyl azide. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

Researchers, scientists, and drug development professionals working with this compound must be fully aware of its hazardous properties and take appropriate precautions. This guide offers step-by-step instructions for safe operations, personal protective equipment (PPE) selection, and emergency procedures.

Key Hazards and Properties

This compound is a potentially explosive and toxic substance. Its primary hazards include being a flammable solid that is toxic if swallowed, in contact with skin, or inhaled.[1] Furthermore, it may explode if heated.[1] Due to its azide functional group, it is sensitive to heat, light, friction, and pressure, which can lead to violent decomposition.

Physical and Chemical Properties:

PropertyValue
CAS Number 28166-06-5
Molecular Formula C₆H₃FN₄O₂
Molecular Weight 182.11 g/mol [2][3][]
Appearance Orange powder or needles[2][3]
Melting Point 54-56 °C[2][3]
Hazards Flammable solid, Toxic (oral, dermal, inhalation), Potentially explosive[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double glovesAn inner nitrile glove with an outer, chemical-resistant glove is recommended. While specific compatibility data for this compound is not readily available, butyl rubber or Viton gloves are often recommended for handling a wide range of reactive chemicals. Always inspect gloves for tears or punctures before use and change them frequently.
Eyes/Face Safety goggles and a face shieldSafety goggles must provide protection against chemical splashes. A face shield should be worn over the goggles to protect the entire face, especially during procedures with a higher risk of splashing or explosion.
Body Flame-resistant lab coatA flame-resistant lab coat is essential. Consider a chemical-resistant apron for added protection during dispensing or mixing operations.
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood or in case of a spill.
Feet Closed-toe, chemical-resistant shoesLeather or porous shoes are not permitted. Ensure shoes are made of a material that will resist chemical penetration.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield should also be in place between the user and the apparatus.

Preparation and Weighing:

  • Designate a Work Area: Clearly mark an area within the fume hood for handling the azide.

  • Use Non-Metallic Tools: Only use plastic, ceramic, or Teflon-coated spatulas and tools to avoid the formation of shock-sensitive metal azides.

  • Avoid Friction and Grinding: Handle the solid gently. Do not grind or subject it to friction.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the desired amount of the azide, minimizing the creation of dust.

  • Clean Spills Immediately: If any solid is spilled, decontaminate the area immediately (see Decontamination Procedures).

In-Reaction Handling:

  • Solvent Choice: Never use chlorinated solvents such as dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.

  • Avoid Ground Glass Joints: Do not use glassware with ground glass joints, as the friction can initiate detonation. Use glassware with smooth surfaces or Teflon sleeves.

  • Temperature Control: Keep reactions at the lowest possible temperature and avoid localized heating. Use a well-controlled heating mantle or a liquid bath.

  • Work in Small Quantities: Whenever possible, work with the smallest feasible quantities of the azide.

Post-Reaction Work-Up:

  • Quenching: If the azide is not consumed in the reaction, it should be carefully quenched. A common method for quenching organic azides is the Staudinger reaction, using a phosphine such as triphenylphosphine.

  • Purification: Avoid distillation and sublimation for purification. Techniques such as extraction and precipitation are preferred. Column chromatography should be used with caution as the solid support could potentially cause decomposition.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent accidents.

Waste Segregation and Labeling:

  • Designated Waste Container: All waste containing this compound (including contaminated gloves, wipes, and reaction byproducts) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste: this compound" and should also indicate its explosive and toxic nature.

  • Avoid Mixing: Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.

Decontamination and Disposal Procedure:

  • Decontaminate Glassware: All glassware and equipment that have been in contact with the azide must be decontaminated before being removed from the fume hood. Rinse with a basic solution (pH > 9) to hydrolyze any residual azide.

  • Dispose of Solid Waste: Contaminated solid waste should be placed in the designated azide waste container.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the azide waste. Do not attempt to dispose of it through standard laboratory waste channels.

Emergency Procedures

Spill Response:

  • Evacuate: In the event of a spill, immediately evacuate the immediate area.

  • Alert Others: Inform colleagues and the laboratory supervisor.

  • Isolate the Area: Restrict access to the spill area.

  • Consult EHS: Contact your institution's EHS department for guidance on cleanup. Do not attempt to clean up a large spill or any spill outside of a fume hood without specialized training and equipment.

  • Small Spills in a Fume Hood: For very small spills within a fume hood, you may be able to decontaminate the area by covering the spill with a liberal amount of a basic solution (pH > 9) and then absorbing the mixture with an inert absorbent material. Place all cleanup materials in the designated azide waste container.

Accidental Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

safe_handling_workflow cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal prep 1. Don PPE weigh 2. Weigh in Fume Hood (Non-metallic tools) prep->weigh react 3. Conduct Reaction (No ground glass, low temp) weigh->react decon 4. Decontaminate Glassware (pH > 9 solution) react->decon spill Spill react->spill If spill occurs exposure Exposure react->exposure waste 5. Segregate Azide Waste decon->waste dispose 6. EHS Disposal waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.